4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZMFAGWKZNYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649815 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-03-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 920966-03-6), a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, most notably as a known impurity and synthetic precursor related to kinase inhibitors such as Tucatinib.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's structural characteristics, analytical validation, and safe handling protocols. The narrative moves beyond a simple data sheet, explaining the causality behind experimental choices and establishing a framework for its practical application in a research and development setting.
Introduction & Strategic Importance
The 7-azaindole core structure is a privileged scaffold in drug discovery due to its ability to mimic purine bases and act as a versatile hydrogen bond donor and acceptor. The introduction of a chlorine atom at the 4-position and a carboxylic acid at the 5-position of the 1H-pyrrolo[2,3-b]pyridine system creates this compound, a highly functionalized intermediate. Its strategic importance is underscored by its role as a key organic intermediate for synthesizing potent inhibitors of the Janus kinase (JAK) family, which are implicated in inflammatory diseases and oncogenesis.[2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise but a prerequisite for efficient process development, quality control, and formulation in pharmaceutical R&D.
Chemical Identity and Structural Elucidation
Accurate identification is the foundation of all subsequent chemical and biological work. The compound is unambiguously defined by the following identifiers and structural representations.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 920966-03-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1], Sigma-Aldrich |
| Common Synonyms | 4-Chloro-7-azaindole-5-carboxylic acid | Santa Cruz Biotechnology[3] |
| InChI Key | SJZMFAGWKZNYPX-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CNC2=NC=C(C(=C21)Cl)C(=O)O | PubChem[1] |
Sources
Spectroscopic Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation and quality control of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound, also known as 4-chloro-7-azaindole-5-carboxylic acid, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a chlorine atom and a carboxylic acid group on this scaffold provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery.
Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredients. This guide will walk through the expected spectroscopic signatures of this molecule and the methodologies to obtain and interpret them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR protocol is critical for obtaining high-quality, reproducible data. The choice of solvent and instrument parameters directly influences the spectral resolution and sensitivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic and N-H protons are often observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.
-
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving many organic compounds and does not exchange with labile protons (like -COOH and -NH) as readily as protic solvents like D₂O or CD₃OD. This allows for the observation of these important functional group protons.
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing the likelihood of signal overlap, which is particularly important for complex aromatic systems.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
¹H NMR Spectral Data (Illustrative)
Table 1: Illustrative ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~12.0 | br s | 1H | N-H (pyrrole) |
| ~8.5 | s | 1H | H6 |
| ~7.8 | d | 1H | H2 |
| ~6.8 | d | 1H | H3 |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (around 13 ppm) due to the acidic nature and hydrogen bonding capabilities of this proton.
-
Pyrrole N-H Proton: The proton on the pyrrole nitrogen is also expected to be a broad singlet in the downfield region (around 12 ppm).
-
Aromatic Protons:
-
H6: This proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen of the pyridine ring, leading to a significant downfield shift, appearing as a singlet.
-
H2 and H3: These protons on the pyrrole ring will appear as doublets due to coupling with each other. The H2 proton, being adjacent to the pyridine nitrogen, is expected to be more deshielded than the H3 proton.
-
¹³C NMR Spectral Data (Illustrative)
Table 2: Illustrative ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150 | C7a |
| ~148 | C4 |
| ~145 | C6 |
| ~128 | C2 |
| ~118 | C5 |
| ~115 | C3a |
| ~102 | C3 |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing around 168 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxylic acid group. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogens (C7a, C6, C2) are expected to be significantly downfield. The C5 carbon, attached to the carboxylic acid, will also be downfield. The remaining carbons of the pyrrole ring (C3a, C3) will be found at relatively upfield positions for aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid, the N-H of the pyrrole, and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Causality Behind Experimental Choices:
-
ATR Technique: This method requires minimal sample preparation, is non-destructive, and provides high-quality spectra for solid powders. It avoids the need for making KBr pellets or Nujol mulls, which can be time-consuming and introduce interfering absorbances.
IR Spectral Data (Illustrative)
Table 3: Illustrative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch (pyrrole) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
| Below 850 | Medium-Strong | C-H bending (aromatic), C-Cl stretch |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, forming a dimeric structure.
-
N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a medium intensity band around 3100 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.
-
Aromatic Ring Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the bicyclic aromatic system.
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group provide further confirmation of its presence.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically below 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer structural insights.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecular ion with minimal fragmentation.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to aid in protonation.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.
Causality Behind Experimental Choices:
-
ESI Technique: This method is ideal for polar and thermally labile molecules, as it gently transfers ions from solution to the gas phase, minimizing fragmentation and typically showing a strong signal for the molecular ion.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for ESI Mass Spectrometry analysis.
Mass Spectral Data (Illustrative)
Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol
High-Resolution Mass Spectrometry (HRMS):
-
Calculated m/z for [M+H]⁺ (C₈H₆ClN₂O₂⁺): 197.0112
-
Observed m/z: A value very close to the calculated mass would confirm the elemental composition.
Low-Resolution Mass Spectrometry (LRMS) and Fragmentation:
-
[M+H]⁺: m/z 197
-
[M-H₂O+H]⁺: m/z 179 (loss of water from the carboxylic acid)
-
[M-COOH+H]⁺: m/z 152 (loss of the carboxylic acid group)
Interpretation:
-
The presence of the protonated molecular ion at m/z 197 confirms the molecular weight of the compound.
-
The isotopic pattern of the molecular ion peak is crucial. Due to the presence of a chlorine atom, there will be an M+2 peak ([M+2+H]⁺ at m/z 199) with an intensity of approximately one-third of the M peak, which is characteristic of a monochlorinated compound.
-
Common fragmentation pathways for carboxylic acids include the loss of water and the loss of the entire carboxyl group.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, and together they confirm the molecular structure, the presence of key functional groups, and the molecular weight and formula. This guide provides a framework for the acquisition and interpretation of this crucial data, ensuring the quality and reliability of this important synthetic intermediate in research and development.
References
- Vertex Search. (2026). Preparation and application of this compound.
Sources
The Lynchpin of Kinase Inhibition: A Technical Guide to the Biological Targets and Mechanisms of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the biological targets and mechanisms of action of derivatives synthesized from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This core scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This document will delve into the rationale behind the design of these compounds, their primary biological targets, the molecular interactions governing their inhibitory activity, and the experimental methodologies employed to elucidate their function.
The 7-Azaindole Core: A Foundation for Kinase Selectivity
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of purine, the core component of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of protein kinases, a large family of enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.
The this compound moiety serves as a crucial intermediate, providing a handle for the strategic introduction of various substituents to enhance potency and selectivity for specific kinase targets. The chlorine atom at the 4-position can be readily displaced by nucleophiles, allowing for the attachment of diverse chemical groups that can interact with specific residues within the kinase active site. The carboxylic acid at the 5-position can be converted to a carboxamide, providing an additional point of interaction and influencing the compound's physicochemical properties.
Primary Biological Targets: JAK and FGFR Families
Derivatives of this compound have demonstrated significant inhibitory activity against two key families of protein kinases: the Janus kinases (JAKs) and the Fibroblast Growth Factor Receptors (FGFRs).
Janus Kinases (JAKs): Modulating the Cytokine Signaling Cascade
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling of numerous cytokines and growth factors.[1] The JAK-STAT signaling pathway is pivotal in immunity, inflammation, and hematopoiesis.[1] Aberrant JAK signaling is implicated in a range of autoimmune diseases and cancers.[2]
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold act as ATP-competitive inhibitors of JAKs. The core scaffold typically forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The substituents introduced via the 4-amino and 5-carboxamide positions are crucial for achieving potency and selectivity among the highly homologous JAK family members.
For instance, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides has led to the development of potent and selective JAK1 inhibitors.[1] Molecular docking studies have revealed that specific side chains can exploit subtle differences in the amino acid residues within the active sites of different JAK isoforms, thereby conferring selectivity.[3]
A novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been designed to target JAK1 selectively.[3] The aminoethyl functionality at the 4-position was found to be well-positioned to discriminate between the ligand-binding sites of JAK1 and JAK2, leading to a significant increase in selectivity.[3]
Signaling Pathway of JAK Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Fibroblast Growth Factor Receptors (FGFRs): Targeting Aberrant Cancer Growth
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways.[4] These pathways are crucial for cell proliferation, differentiation, migration, and angiogenesis.[5] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers.[4][6]
Similar to their action on JAKs, 1H-pyrrolo[2,3-b]pyridine derivatives function as ATP-competitive inhibitors of FGFRs. Molecular docking studies of a potent derivative, compound 4h, with FGFR1 revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the hinge region (E562 and A564).[4] Furthermore, a π-π stacking interaction between the 3,5-dimethoxyphenyl substituent and a phenylalanine residue (F489) in a hydrophobic pocket enhances the binding affinity.[4]
The strategic modification of substituents on the pyrrolo[2,3-b]pyridine core is key to achieving high potency and selectivity for FGFRs. For example, structure-activity relationship (SAR) studies have shown that the introduction of specific groups at various positions can significantly impact the inhibitory activity against different FGFR isoforms.
Quantitative Data Summary: FGFR Inhibition
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4] |
This data highlights the pan-FGFR inhibitory activity of compound 4h, with a preference for FGFR1, 2, and 3 over FGFR4.[4]
Signaling Pathway of FGFR Inhibition
Caption: Inhibition of FGFR signaling pathways by a this compound derivative.
Experimental Protocols: A Self-Validating System
The characterization of these kinase inhibitors relies on a series of robust and validated experimental protocols. These assays are designed to determine the potency, selectivity, and cellular effects of the compounds.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8] This assay is highly sensitive and suitable for high-throughput screening.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase (e.g., JAK1 or FGFR1), a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
In a 384-well plate, add serially diluted test compounds (derivatives of this compound) or a vehicle control (e.g., DMSO).
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: A streamlined workflow for determining kinase inhibition using the ADP-Glo™ assay.
Cell-Based Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anti-cancer effects of new chemical entities.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., breast cancer 4T1 cells for FGFR inhibitors) in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of kinase inhibitors with demonstrated efficacy against key targets in oncology and inflammatory diseases. The versatility of the 7-azaindole scaffold allows for fine-tuning of potency and selectivity through rational drug design, guided by structure-activity relationship studies and molecular modeling. The robust experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel inhibitors based on this privileged core structure. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring their potential against a broader range of kinase targets.
References
-
Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21543. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & pharmaceutical bulletin, 62(3), 217–220. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21543. [Link]
-
Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979. [Link]
-
Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21543. [Link]
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In Silico Modeling and Docking Studies of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, notably for its role in the development of kinase inhibitors.[1][2] This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflows essential for predicting the binding affinities and interaction patterns of novel analogs derived from this core structure. This document serves as a practical, experience-driven resource, detailing the rationale behind critical methodological choices—from target selection and preparation to advanced docking simulations and post-simulation analysis. Grounded in established scientific principles, this guide empowers research teams to effectively employ computational tools in the rational design of next-generation therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, particularly in the design of kinase inhibitors.[3][4] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them prime therapeutic targets.[4][5][6] The 7-azaindole core mimics the purine ring of ATP, enabling it to act as a competitive inhibitor in the highly conserved ATP binding site of kinases.[3] The specific scaffold, this compound, is a key intermediate in the synthesis of potent inhibitors, including those targeting the JAK family of kinases.[1]
In silico methods, such as molecular docking, are indispensable in modern drug design for predicting how these analogs will bind to their protein targets.[5][7] This computational approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and generation of hypotheses to guide lead optimization, thereby accelerating the drug discovery pipeline.[3][8]
The Computational Workflow: A Self-Validating Protocol
This section details a robust, step-by-step protocol for the in silico analysis of this compound analogs. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.
2.1. Target Selection and Preparation: The Foundation of Reliable Docking
The accuracy of docking studies is fundamentally dependent on the quality of the target protein's 3D structure.
Protocol:
-
Structure Retrieval: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Protein Cleanup: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.[9][10] Retain any water molecules known to be critical for ligand binding.
-
Structural Refinement: Add hydrogen atoms, which are typically absent in PDB files.[10][11] Assign appropriate protonation states to amino acid residues at physiological pH and repair any missing side chains or loops.[12][13]
-
Charge Assignment: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).[10]
-
Active Site Definition: Define the binding pocket for docking. This is typically achieved by creating a grid box centered on the location of the co-crystallized ligand.[7][8][14]
Expert Insight: Meticulous protein preparation is a critical, self-validating step. Errors such as incorrect protonation states can lead to inaccurate electrostatic calculations, resulting in unreliable docking poses and scores.
2.2. Ligand Preparation: Ensuring Chemical Accuracy
The analogs of the core scaffold must be accurately represented in 3D for the docking software.[15]
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of the analogs and convert them to 3D representations.[10]
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structures to obtain a low-energy, stable conformation.[10]
-
Charge and Atom Type Assignment: Assign partial charges and define the atom types for the ligand.
-
Torsional Freedom: Identify and set the rotatable bonds within the ligand to allow for conformational flexibility during docking.[16]
Trustworthiness: This protocol ensures that the ligands are in a realistic, low-energy state before docking. Starting with a high-energy conformation can prevent the algorithm from finding the optimal binding pose.
2.3. Molecular Docking Simulation: Predicting the "Handshake"
Molecular docking predicts the most favorable binding orientation of a ligand to its target protein.[7][17]
Protocol:
-
Software Selection: Utilize a validated docking program such as AutoDock Vina.
-
Grid Generation: Generate a grid map that pre-calculates the interaction energies for various atom types within the defined active site.[14]
-
Docking Execution: Run the docking simulation for each prepared ligand. The algorithm will explore various poses and conformations of the ligand within the binding site.[7]
-
Scoring and Ranking: The docking program will generate a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (ΔG), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[18][19]
Authoritative Grounding: Scoring functions are approximations of the free energy of binding. While powerful for ranking compounds, it is crucial to understand their limitations. For in-depth validation, results should ideally be correlated with experimental data.[20]
2.4. Post-Docking Analysis and Visualization: From Data to Insights
The raw output of a docking simulation requires careful interpretation to extract meaningful scientific insights.[18][21]
Protocol:
-
Pose Analysis: Examine the top-ranked binding poses. A low root-mean-square deviation (RMSD) of less than 2 Å between different poses in a cluster suggests a stable and reliable binding mode.[18][21]
-
Interaction Mapping: Use visualization software like PyMOL or Discovery Studio to analyze the key interactions between the ligand and protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[18][19][22]
-
Comparative Analysis: Compare the binding modes and interaction patterns of different analogs to understand structure-activity relationships (SAR).
Data Presentation and Interpretation
Quantitative results from docking studies should be organized for clear comparison and decision-making.
Table 1: Docking Results for Hypothetical this compound Analogs
| Analog ID | R-Group at C2 | Binding Affinity (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Parent | -H | -8.2 | GLU90, CYS92 | LEU22, VAL30, ALA49 |
| Analog-A1 | -Methyl | -8.6 | GLU90, CYS92 | LEU22, VAL30, ALA49, ILE88 |
| Analog-A2 | -Phenyl | -9.5 | GLU90, CYS92 | LEU22, VAL30, ALA49, PHE101 |
| Analog-A3 | -Cyclopropyl | -9.1 | GLU90, CYS92 | LEU22, VAL30, ALA49, ILE88 |
Interpretation: The data in Table 1 suggests that substitutions at the C2 position influence binding affinity. The phenyl group in Analog-A2 results in the strongest predicted binding, likely due to a favorable pi-pi stacking interaction with a phenylalanine residue (PHE101) in the active site. This type of analysis is crucial for guiding the next cycle of molecular design.
Visualization of Workflows and Interactions
Visual diagrams are essential for conveying complex computational processes and molecular interactions.[23][24]
Caption: High-level workflow for in silico docking studies.
Caption: Key molecular interactions of the core scaffold.
Conclusion and Future Directions
This guide provides a robust framework for conducting in silico modeling and docking studies on this compound analogs. By adhering to these protocols, researchers can effectively leverage computational chemistry to accelerate their drug discovery programs. The insights from these studies are pivotal for prioritizing synthetic targets and rationally designing more potent and selective kinase inhibitors.
Future work should incorporate more advanced computational techniques, such as molecular dynamics (MD) simulations, to assess the stability of the docked poses and provide a more dynamic view of the ligand-protein interactions.[5] Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models for the biological activity of novel analogs.[5][6]
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The 7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The 7-azaindole core, a bicyclic heterocycle composed of a fused pyridine and pyrrole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines and indoles allows it to effectively mimic these key biological motifs, leading to favorable interactions with a wide range of therapeutic targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring significantly influences the molecule's physicochemical properties, often enhancing solubility, metabolic stability, and target binding affinity compared to its indole counterpart.[3][4] These advantageous characteristics have propelled the 7-azaindole framework to the forefront of drug discovery, particularly in the development of kinase inhibitors for oncology and, more recently, in the pursuit of novel treatments for neurodegenerative diseases.[1][5] This guide provides a comprehensive technical overview of the 7-azaindole scaffold, from its synthesis and functionalization to its diverse applications and future potential in drug development.
Physicochemical Properties: An Edge in Drug Design
The substitution of a carbon atom with nitrogen in the indole ring to form 7-azaindole imparts a unique set of physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, which, in concert with the hydrogen bond donor capacity of the pyrrole NH group, allows for bidentate hydrogen bonding with the hinge region of many kinases.[6][7] This dual interaction significantly contributes to the high binding affinity and selectivity of many 7-azaindole-based inhibitors.[7]
Furthermore, the introduction of the nitrogen atom generally increases the polarity and aqueous solubility of the molecule, which can lead to improved pharmacokinetic profiles.[3] The modulation of lipophilicity and polar surface area through the azaindole core allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[8]
Synthesis and Functionalization: Building the Core
The construction and subsequent modification of the 7-azaindole scaffold are crucial for exploring its full potential in drug discovery. Several synthetic strategies have been developed, each with its own advantages and limitations.
Core Synthesis Methodologies
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole ring.[9][10] While effective for producing 7-substituted indoles, it often requires a large excess of the Grignard reagent and can have limitations in substrate scope.[10][11]
Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [12]
-
Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of 150 mL of a 20% aqueous ammonium chloride solution.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Sugasawa Synthesis: This approach involves the ortho-acylation of anilines with a nitrile in the presence of a Lewis acid, followed by cyclization to form the indole ring.[13][14] It is a versatile method for preparing a variety of substituted indoles and has been adapted for azaindole synthesis.
Conceptual Workflow: Sugasawa Synthesis
Caption: Conceptual workflow of the Sugasawa synthesis for preparing 7-azaindole derivatives.
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole nucleus, allowing for the introduction of a wide variety of substituents at different positions.[15][16]
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, and is particularly useful for introducing alkynyl groups onto the 7-azaindole ring, which can serve as versatile handles for further transformations.[17][18]
Experimental Protocol: Sonogashira Coupling on a Halo-7-azaindole [17]
-
To a solution of the halo-7-azaindole (1.0 mmol) in an appropriate solvent (e.g., DMF), add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated 7-azaindole.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The unique structural and physicochemical properties of the 7-azaindole scaffold have led to its successful application in the development of numerous therapeutic agents, particularly in the field of oncology.
Kinase Inhibitors in Oncology
The 7-azaindole core is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[19]
Vemurafenib (Zelboraf®): A BRAF Inhibitor for Melanoma
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is present in approximately 50% of melanomas.[20][21] The 7-azaindole moiety of vemurafenib forms two crucial hydrogen bonds with the hinge region of the BRAF kinase domain, effectively blocking its ATP-binding site and inhibiting downstream signaling through the MAPK/ERK pathway.[20][22] This leads to decreased cell proliferation and increased apoptosis in BRAF V600E-mutant melanoma cells.[20]
Caption: Simplified signaling pathway showing the mechanism of action of Vemurafenib in inhibiting the MAPK/ERK pathway.
However, resistance to vemurafenib is a significant clinical challenge.[21][23] Mechanisms of resistance include the reactivation of the MAPK pathway through various means, such as BRAF splice variants, NRAS mutations, or upregulation of COT kinase.[1][21][22] Additionally, bypass signaling through pathways like PI3K/AKT can also contribute to resistance.[21]
Pexidartinib (Turalio®): A CSF-1R Inhibitor for Tenosynovial Giant Cell Tumor
Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the proliferation and survival of macrophages and other related cells.[23][24] In tenosynovial giant cell tumor (TGCT), the overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R-expressing cells, driving tumor growth.[25][26] Pexidartinib blocks the CSF-1R signaling pathway, leading to a reduction in tumor size and improvement in patient symptoms.[23][25] The 7-azaindole scaffold in pexidartinib is key to its inhibitory activity.[27] Clinical trial data from the ENLIVEN study demonstrated the efficacy of pexidartinib in patients with symptomatic TGCT, with a significantly higher overall response rate compared to placebo.[2][6][15]
Caption: Simplified signaling pathway illustrating Pexidartinib's inhibition of the CSF-1R pathway.
Table 1: Selected 7-Azaindole-Based Kinase Inhibitors and their Targets
| Compound | Target Kinase(s) | Therapeutic Area | IC50 (nM) |
| Vemurafenib | BRAF V600E | Melanoma | 31 |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | TGCT | 13 |
| Compound 8l | Haspin | Oncology | 14 |
| Compound 164 | CDK1, CDK2 | Oncology | 7 (CDK1), 3 (CDK2) |
| Compound 97 | JAK2 | Oncology | 1 |
| Compound 28 | Fyn, GSK-3β | Neurodegeneration | 710 (Fyn), 38 (GSK-3β) |
Note: IC50 values are approximate and can vary depending on the assay conditions.[5][19][24][28]
Emerging Applications in Neurodegenerative Diseases
The versatility of the 7-azaindole scaffold is now being explored for the treatment of neurodegenerative disorders, where kinases also play a significant pathological role.
Alzheimer's Disease: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[29] Several 7-azaindole derivatives have been developed as potent and selective GSK-3β inhibitors, showing promise in preclinical models.[3][5][30] Additionally, 7-azaindole-based compounds have been designed to inhibit the aggregation of β-amyloid peptides, another critical pathological event in Alzheimer's disease.[31]
Parkinson's Disease: Leucine-rich repeat kinase 2 (LRRK2) is a genetic risk factor for Parkinson's disease, and its inhibition is a promising therapeutic strategy.[32][33] Researchers are actively developing brain-penetrant 7-azaindole-based LRRK2 inhibitors with the potential to slow disease progression.[32][34]
Future Perspectives
The 7-azaindole scaffold continues to be a fertile ground for drug discovery. Its proven success in oncology, particularly as a kinase inhibitor, provides a strong foundation for its application in other therapeutic areas. The growing interest in its potential for treating neurodegenerative diseases highlights the broad utility of this versatile core. Future research will likely focus on:
-
Development of more selective inhibitors: Fine-tuning the substitution pattern on the 7-azaindole ring to achieve greater selectivity for specific kinase isoforms or other targets.
-
Exploration of novel therapeutic targets: Expanding the application of the 7-azaindole scaffold beyond kinases to other enzyme families and receptor classes.
-
Combination therapies: Investigating the use of 7-azaindole-based drugs in combination with other therapeutic agents to overcome resistance and enhance efficacy.
The continued innovation in synthetic methodologies for the construction and functionalization of the 7-azaindole core will undoubtedly fuel the discovery of the next generation of drugs based on this remarkable scaffold.
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A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid for Pharmaceutical Research and Development
Introduction: A Key Intermediate in Modern Drug Discovery
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 4-chloro-7-azaindole-5-carboxylic acid, is a heterocyclic organic compound that has emerged as a critical building block in the synthesis of advanced therapeutic agents. Its rigid, bicyclic structure, featuring both a pyrrole and a pyridine ring, provides a versatile scaffold for the development of targeted therapies. This guide offers an in-depth analysis of the commercial sourcing, synthesis, quality control, and applications of this pivotal intermediate for researchers, chemists, and drug development professionals.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3] The JAK family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in a host of inflammatory and autoimmune diseases.[2][3] Consequently, the development of selective JAK inhibitors is a major focus of contemporary pharmaceutical research, and access to high-quality starting materials like the title compound is paramount.
Commercial Suppliers: A Comparative Analysis
A variety of chemical suppliers offer this compound, catering to the needs of both academic research and industrial drug development. The choice of supplier often depends on the required quantity, purity, and lead time. Below is a comparative table of prominent vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Sigma-Aldrich | 920966-03-6[4] | C₈H₅ClN₂O₂[4] | 196.59[4] | Not specified | Marketed under the "AldrichCPR" brand for early discovery research.[4] |
| Matrix Scientific | 920966-03-6[5] | C₈H₅ClN₂O₂[5] | 196.59[5] | Not specified | Offers various pack sizes and custom synthesis services.[5] |
| Santa Cruz Biotechnology | 920966-03-6[6] | C₈H₅ClN₂O₂[6] | 196.59[6] | Not specified | For research use only; advises referring to the Certificate of Analysis for lot-specific data.[6] |
| Moldb | 920966-03-6[7] | C₈H₅ClN₂O₂[7] | 196.59[7] | Typically 95%[7] | Provides documentation including NMR, HPLC, and LC-MS data.[7] |
Synthetic Route: From Azaindole to Carboxylic Acid
The most common synthetic pathway to this compound commences with the readily available starting material, 4-chloro-7-azaindole.[1] The synthesis is a multi-step process that involves protection of the pyrrole nitrogen, directed lithiation and carboxylation, and subsequent deprotection and hydrolysis.
Logical Workflow of Synthesis
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Solubility profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in different solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Introduction
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is foundational to its success. Among these properties, solubility is a critical parameter that influences everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] Low aqueous solubility is a primary hurdle that can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of a promising drug candidate.[1][2]
This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound. As a senior application scientist, my objective is not merely to present a protocol but to deliver a self-validating system of experimentation, grounded in first principles. We will explore the "why" behind every methodological choice, ensuring that researchers can not only generate high-quality data but also deeply understand its implications. This document is designed for scientists and professionals in drug development who require a robust and rational approach to solubility assessment.
Section 1: Physicochemical Characterization of the Analyte
Before any experimental work begins, a thorough understanding of the molecule's structure and inherent properties is essential. This compound is a heterocyclic compound with features that directly inform its expected solubility behavior.
Table 1: Core Physicochemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 920966-03-6 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [3][5] |
| Molecular Weight | 196.59 g/mol | [3][4] |
| Structure | OC(=O)c1cnc2[nH]ccc2c1Cl |[4] |
Structural Analysis and Predicted Behavior:
-
Carboxylic Acid Group (-COOH): This is the most influential functional group. As a weak acid, its ionization state is pH-dependent. At low pH (acidic conditions), it will be protonated and neutral, leading to lower aqueous solubility due to the common-ion effect.[6] As the pH increases above its pKa, the group will deprotonate to the carboxylate anion (-COO⁻), significantly increasing its polarity and, consequently, its aqueous solubility.[7][8][9]
-
Pyrrolopyridine Core: This fused aromatic ring system is largely nonpolar and hydrophobic, which contributes to poor intrinsic solubility in water. The nitrogen atoms in the rings, however, can act as hydrogen bond acceptors.
-
Chloro Substituent (-Cl): The electron-withdrawing nature of the chlorine atom can influence the pKa of the carboxylic acid and the overall electron distribution of the molecule.
This initial analysis allows us to hypothesize that the compound will exhibit classic pH-dependent solubility, behaving as a basic salt that is more soluble in acidic solutions.[7]
Section 2: The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
In pharmaceutical sciences, "solubility" is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[10] The choice between these assays depends entirely on the stage of drug development.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[1][11][12] It is not a measure of true equilibrium. Its value lies in early-stage discovery, where it rapidly flags compounds that are likely to have significant solubility issues in in vitro biological assays.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[13] This "gold standard" measurement is determined using methods like the shake-flask technique and is crucial for lead optimization, pre-formulation, and regulatory submissions.[14][15]
Caption: Relationship between drug discovery stage and the type of solubility assay employed.
Section 3: Strategic Solvent Selection
The choice of solvents for profiling is a critical experimental design step. The selection should be broad enough to establish a comprehensive profile for various applications, from biological testing to synthetic chemistry and final formulation. The selection must also be informed by safety and regulatory constraints, such as those outlined by the International Council for Harmonisation (ICH) Q3C guidelines on residual solvents.[16][17]
Table 2: Recommended Solvent Panel for Solubility Profiling
| Class | Solvent | Rationale & ICH Class | Polarity Index | Boiling Point (°C) |
|---|---|---|---|---|
| Aqueous | pH 1.2 Buffer (e.g., 0.1 N HCl) | Simulates gastric fluid. | High | ~100 |
| pH 4.5 Acetate Buffer | Represents intestinal pH range. | High | ~100 | |
| pH 6.8 Phosphate Buffer | Represents intestinal pH range. | High | ~100 | |
| pH 7.4 Phosphate Buffer (PBS) | Simulates physiological pH. | High | ~100 | |
| Polar Protic | Ethanol | Common formulation excipient (ICH Class 3). | 5.2 | 78.5 |
| Methanol | Common synthesis solvent (ICH Class 2). | 6.6 | 64.7 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal biological assay solvent (ICH Class 3). | 7.2 | 189 |
| Acetonitrile (ACN) | Common HPLC mobile phase solvent (ICH Class 2). | 6.2 | 81.6 | |
| Ethyl Acetate | Common extraction/purification solvent (ICH Class 3). | 4.3 | 77 |
| Non-Polar | Heptane | Representative aliphatic hydrocarbon (ICH Class 3). | 0.0 | 98 |
ICH Class 1 solvents (e.g., Benzene, Carbon tetrachloride) should be avoided due to their high toxicity.[16] ICH Class 2 solvents should have their use limited, while Class 3 solvents have low toxic potential.[17][18][19]
Section 4: Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[14][15][20] The following protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.
Causality Behind Key Choices:
-
Excess Solid: Using a sufficient excess of the solid compound is mandatory to ensure that the solution reaches saturation and remains in equilibrium with the solid phase throughout the experiment.[14]
-
Equilibration Time: Solubility is an equilibrium process. Short incubation times can lead to an underestimation of solubility. A time course (e.g., 24, 48, 72 hours) is run to prove that the concentration has reached a stable plateau.[20]
-
Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, recorded temperature (e.g., 25 °C or 37 °C) using a calibrated incubator.[21]
-
Phase Separation: It is critical to completely separate the undissolved solid from the saturated supernatant before analysis. Filtration through a low-binding filter (e.g., PVDF) is generally preferred to prevent downstream analytical issues.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Step-by-Step Methodology:
-
Materials & Equipment:
-
This compound (solid powder)
-
Selected solvents (Table 2)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.45 µm PVDF syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC vials
-
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol).
-
Create a calibration curve by performing serial dilutions of the stock solution to cover the expected solubility range (e.g., 1-200 µg/mL).
-
-
Sample Preparation & Equilibration:
-
Add an excess of the solid compound to a 2 mL glass vial. A visual excess should be present; typically, 1-2 mg is sufficient for 1 mL of solvent.
-
Accurately pipette 1.0 mL of the desired test solvent into the vial.
-
Seal the vial tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium, it is best practice to take measurements at multiple time points (e.g., 24h and 48h) to confirm the concentration is no longer increasing.[20]
-
-
Sample Processing & Analysis:
-
After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm PVDF syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtrate with a suitable mobile phase to bring the concentration within the range of the calibration curve.
-
Analyze the prepared standards and samples via a validated HPLC-UV method.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the diluted filtrate.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (µg/mL) = Measured Concentration (µg/mL) × Dilution Factor
-
-
Section 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The results should be reported in both mass/volume (µg/mL) and molar (µM) units.
Table 3: Example Solubility Data for this compound at 25°C
| Solvent | pH | Solubility (µg/mL) | Solubility (µM) | Observations |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] | Clear solution, no precipitate. |
| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] | |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] | |
| PBS | 7.4 | [Experimental Value] | [Calculated Value] | |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] | |
| DMSO | N/A | [Experimental Value] | [Calculated Value] | Freely soluble. |
| Heptane | N/A | [Experimental Value] | [Calculated Value] | Practically insoluble. |
Interpreting the pH-Solubility Profile: For this acidic compound, a distinct trend is expected. The solubility in the pH 1.2 buffer will likely be the lowest aqueous value (the intrinsic solubility). As the pH increases through 4.5, 6.8, and 7.4, the solubility should markedly increase as the carboxylic acid deprotonates. This pH-dependent profile is critical information for predicting oral absorption, as the compound will experience a wide pH range as it transits through the gastrointestinal tract.
Section 6: Safety & Handling
Professional laboratory practice dictates that the safety profile of any chemical must be reviewed before handling.
-
Hazard Identification: According to available safety data, this compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[3][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[23][24]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23][25] Avoid creating dust.[26]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
Determining the solubility profile of a compound like this compound is a multi-faceted process that requires more than just mechanical execution of a protocol. It demands a strategic approach grounded in the physicochemical properties of the molecule, a clear understanding of the difference between kinetic and thermodynamic data, and meticulous experimental technique. By following the comprehensive framework laid out in this guide—from analyte characterization and strategic solvent selection to a robust shake-flask protocol and careful data interpretation—researchers can generate reliable, high-quality solubility data that will confidently guide future drug development decisions.
References
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BioAssay Systems. (n.d.). Shake Flask Method. BioAssay Systems. Retrieved from [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Retrieved from [Link]
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askIITians. (2025). How does pH affect solubility?. askIITians. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]
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Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. Retrieved from [Link]
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European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Capot Chemical. Retrieved from [Link]
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An In-Depth Technical Guide to the Tautomerism of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key intermediate in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors, possesses a rich tautomeric landscape critical to its reactivity, physicochemical properties, and ultimately, its biological activity. This technical guide provides a comprehensive examination of the potential tautomeric forms of this molecule, grounded in the fundamental principles of heterocyclic chemistry. We delve into the structural nuances of annular and keto-enol tautomerism, the influence of solvent and substituent effects, and present a detailed roadmap for the experimental and computational characterization of these tautomeric species. This document is intended to serve as a vital resource for researchers in medicinal chemistry and drug development, offering the foundational knowledge required to understand and manipulate the tautomeric behavior of this important synthetic building block.
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1] The ability of a molecule to exist in multiple tautomeric forms can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. For active pharmaceutical ingredients (APIs), the predominant tautomer under physiological conditions dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic distribution. Therefore, a thorough understanding and characterization of tautomerism are paramount for the rational design of safe and efficacious drugs.
This compound is a prominent example of a molecule where tautomeric considerations are crucial. As a derivative of 7-azaindole, this compound is a vital precursor for a range of biologically active molecules.[2] Its pyrrolopyridine core is known to exhibit annular tautomerism, while the carboxylic acid moiety introduces the possibility of keto-enol-like tautomeric forms. This guide will systematically explore these possibilities.
Theoretical Framework: Potential Tautomers of this compound
The structure of this compound allows for two primary types of prototropic tautomerism: annular tautomerism within the pyrrolopyridine ring system and tautomerism involving the carboxylic acid group.
Annular Tautomerism of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, can undergo annular tautomerism, where a proton shifts between the nitrogen atoms of the fused rings.[3][4][5][6] This results in two primary tautomeric forms for the core structure: the 1H-tautomer and the 7H-tautomer.
Caption: Annular tautomerism in the 7-azaindole core.
For this compound, this equilibrium would be between the 1H- and the less common 7H- form. The relative stability of these tautomers is influenced by both electronic and steric factors, including the nature and position of substituents.
Tautomerism of the Carboxylic Acid Group
While carboxylic acids predominantly exist in the familiar keto form, they can theoretically exhibit a form of keto-enol tautomerism to form a dihydroxy tautomer.[7][8][9][10] However, for simple carboxylic acids, the equilibrium heavily favors the keto form due to the high stability of the carbonyl group.[9][10]
Caption: Keto-enol tautomerism of a carboxylic acid.
Combined Tautomeric Possibilities
Considering both annular and carboxylic acid tautomerism, we can predict four potential neutral tautomers for this compound.
| Tautomer ID | Description |
| T1 | 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Keto form) |
| T2 | 7H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Keto form) |
| T3 | 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Enol form) |
| T4 | 7H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Enol form) |
It is important to note that the relative populations of these tautomers will be governed by their thermodynamic stabilities, which are in turn influenced by the surrounding environment.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers can be shifted by a variety of factors. Understanding these influences is key to predicting and controlling the tautomeric form of the molecule.
Substituent Effects
The electronic properties of the chloro and carboxylic acid groups play a significant role. The electron-withdrawing nature of the chlorine atom at the 4-position and the carboxylic acid at the 5-position will influence the acidity of the N-H protons and the overall electron distribution in the aromatic system, thereby affecting the relative stability of the annular tautomers.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can dramatically alter the tautomeric equilibrium.[11]
-
Protic solvents (e.g., water, methanol) can stabilize tautomers with greater hydrogen bond donating and accepting capabilities.
-
Aprotic solvents (e.g., DMSO, chloroform) will favor tautomers based on their dipole moments and other intermolecular interactions.
The tautomeric equilibrium can differ significantly between the gas phase, non-polar solvents, and polar, protic solvents.[11][12]
Experimental Characterization of Tautomers
Determining the predominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and structural techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for studying tautomerism in solution.[13][14][15][16][17]
-
¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence of the proton's location. The presence of distinct sets of signals for the aromatic protons can indicate the coexistence of multiple tautomers in slow exchange on the NMR timescale.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrrolopyridine ring and the carboxyl group will differ between tautomers.
-
¹⁵N NMR: This technique can be particularly informative for directly probing the protonation state of the nitrogen atoms in the heterocyclic core.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents of varying polarity and hydrogen-bonding ability (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample at a controlled temperature.
-
Variable Temperature Studies: For samples showing evidence of multiple tautomers, acquire spectra at different temperatures to study the thermodynamics of the equilibrium and potentially coalesce exchanging signals.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_t).
Caption: Workflow for NMR-based tautomer analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[18] By determining the precise atomic coordinates, this technique can definitively identify the tautomeric form present in the crystal lattice.[19][20] It is crucial to recognize that the solid-state structure may not be the predominant tautomer in solution.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters.
-
Analysis: The refined structure will reveal the location of all atoms, including the tautomeric protons, providing a definitive picture of the solid-state tautomer.
Computational Modeling of Tautomerism
Density Functional Theory (DFT) and other quantum mechanical methods are invaluable tools for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[21][22][23][24][25]
Computational Protocol: DFT Analysis
-
Structure Generation: Build the 3D structures of all potential tautomers of this compound.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Optimize the geometry of each tautomer within the desired solvent environment.
-
Energy Calculation and Analysis: Calculate the Gibbs free energy for each tautomer in the gas phase and in solution. The relative free energies will indicate the most stable tautomer under each condition.
Caption: Workflow for DFT-based tautomer analysis.
Predicted Relative Stabilities (Hypothetical Data)
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) |
| T1 (1H-Keto) | 0.00 (Reference) | 0.00 (Reference) |
| T2 (7H-Keto) | +3.5 | +2.8 |
| T3 (1H-Enol) | +15.2 | +12.5 |
| T4 (7H-Enol) | +18.9 | +15.0 |
Note: This data is illustrative and would need to be confirmed by actual calculations.
Conclusion and Future Directions
The tautomeric landscape of this compound is a critical aspect of its chemical identity, with direct relevance to its application in drug discovery. While the 1H-keto tautomer is likely to be the most stable form under many conditions, a comprehensive understanding requires rigorous experimental and computational investigation. The methodologies outlined in this guide provide a robust framework for such studies.
For drug development professionals, a detailed characterization of the tautomeric behavior of this and related intermediates is not merely an academic exercise. It is a crucial step in ensuring the synthesis of the correct isomer, understanding its solid-state properties for formulation, and predicting its behavior in biological systems. Future work should focus on the experimental validation of the predicted tautomeric preferences in various solvents and the solid state, as well as investigating the tautomerism of its downstream products, the active pharmaceutical ingredients themselves.
References
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Fiveable. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Class Notes. [Link]
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Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. [Link]
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Nagy, P. I. (2006). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. The Journal of physical chemistry. B, 110(7), 3348–3356. [Link]
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Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]
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Jana, K., & Ganguly, B. (2018). DFT studies on quantum mechanical tunneling in tautomerization of three-membered rings. Physical chemistry chemical physics : PCCP, 20(44), 28028–28037. [Link]
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Reddit. (2024, November 15). why can't keto/enol tautomerization happen with carboxylic acids?[Link]
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Chapman, C. F., & Maroncelli, M. (1991). Photophysics of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry, 95(21), 8433-8441. [Link]
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Mukherjee, M., Karmakar, S., & Chakraborty, T. (2012). Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer. The journal of physical chemistry. A, 116(40), 9888–9896. [Link]
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Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
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Bonnaffé, E., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2329-2337. [Link]
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Charton, M. (1969). Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles. Journal of the Chemical Society B: Physical Organic, 1240-1244. [Link]
-
Stack Exchange. (2020, July 6). Why doesn't keto enol tautomerism take place in acid derivatives?[Link]
-
ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
Singh, A., & Srivastava, A. K. (2013). DFT study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics, 22(4), 519-532. [Link]
-
OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Link]
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Dral, P. O., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]
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ResearchGate. (n.d.). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. [Link]
-
Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry, 96(21), 8433-8441. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
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Dominiak, P. M., et al. (2018). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. Molecules (Basel, Switzerland), 23(11), 2911. [Link]
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chemeurope.com. (n.d.). Tautomer. [Link]
-
Wikipedia. (n.d.). Tautomer. [Link]
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Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of molecular modeling, 26(3), 57. [Link]
-
Chemical Computing Group. (2020). The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. PLoS ONE, 15(10), e0240079. [Link]
-
Molbase. (n.d.). How to prepare and apply this compound?[Link]
-
Taylor & Francis Online. (2025, July 29). How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies?[Link]
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ResearchGate. (2025, August 6). A simple approach to the tautomerism of aromatic heterocycles. [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. [Link]
-
Lan, R., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical chemistry chemical physics : PCCP, 14(4), 1469–1477. [Link]
-
ResearchGate. (2025, August 10). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. [Link]
-
YouTube. (2022, April 27). Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. [Link]
-
Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]
-
MDPI. (n.d.). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. [Link]
-
ResearchGate. (2025, August 6). Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. [Link]
-
Encyclopedia.pub. (2023, November 1). Principles of Prototropic Equilibria. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ACS Publications. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]
-
National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development?[Link]
-
Royal Society of Chemistry. (n.d.). Prototropic tautomerism in N,N-dimethyl-N′-(1-nitro-9-acridyl)propane-1,3-diamine and its nitro isomers. Application of MNDO and PPP methods for the examination of structure and electronic absorption spectra. [Link]
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Methodological & Application
Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid from starting materials
An Application Guide for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: this compound, also known as 4-chloro-7-azaindole-5-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry.[1] Its rigid, bicyclic structure serves as a core scaffold in the development of highly selective kinase inhibitors, most notably Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and myeloproliferative disorders.[2] The strategic placement of the chloro, pyrrole, and carboxylic acid functionalities provides multiple vectors for molecular elaboration, making it a high-value intermediate for drug discovery programs.
This document provides a detailed, three-step synthetic protocol starting from commercially available 4-chloro-7-azaindole. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles for potential troubleshooting and optimization.
Overall Synthetic Workflow
The synthesis is efficiently executed in three distinct stages: 1) Protection of the reactive pyrrole nitrogen, 2) Directed ortho-metalation and subsequent carboxylation to install the desired acid functionality, and 3) A final deprotection and saponification step to yield the target molecule.
Caption: High-level overview of the three-step synthesis.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-7-azaindole
Causality and Experimental Choice: The pyrrole N-H proton of the 7-azaindole starting material is acidic. In the subsequent metalation step, the strong organolithium base would preferentially deprotonate this nitrogen instead of the desired C-5 carbon. To prevent this, the nitrogen is "protected" with a bulky triisopropylsilyl (TIPS) group. The large steric profile of the TIPS group offers excellent stability, while the silicon-nitrogen bond can be readily cleaved under basic or acidic conditions at the end of the synthesis. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the pyrrole nitrogen, forming a sodium salt that readily reacts with triisopropylsilyl chloride (TIPSCl).
Protocol:
-
Charge a dry, four-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, with 4-chloro-7-azaindole (100.0 g, 655.4 mmol).
-
Add N,N-Dimethylformamide (DMF, 1.2 L) and stir to dissolve the starting material at room temperature.
-
Cool the resulting solution to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 39.5 g, 983.1 mmol) in portions. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Stir the mixture at 0°C for 1 hour after the addition is complete. The evolution of gas should cease, and the mixture will appear as a slurry.
-
Slowly add triisopropylsilyl chloride (TIPSCl, 190.8 g, 983.1 mmol) dropwise via an addition funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography may be performed if necessary.
Step 2: Synthesis of Ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate
Causality and Experimental Choice: This step is a directed ortho-metalation followed by electrophilic trapping. The TIPS group on the nitrogen directs the deprotonation to the adjacent C-5 position. Sec-butyllithium (sec-BuLi) is a potent organolithium base capable of deprotonating the sp² C-H bond at this position, forming a highly reactive aryllithium intermediate. This nucleophilic species is then "trapped" by the addition of an electrophile, ethyl chloroformate, which introduces the ethyl ester group at the C-5 position. The reaction must be conducted at cryogenic temperatures (-75°C) to ensure the stability of the aryllithium intermediate and prevent unwanted side reactions.
Protocol:
-
To a dry, four-neck round-bottom flask under a nitrogen atmosphere, add the 4-chloro-1-(triisopropylsilyl)-7-azaindole (20.0 g, 64.7 mmol) from the previous step and dissolve it in anhydrous Tetrahydrofuran (THF, 100 mL).
-
Cool the solution to -75°C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (sec-BuLi, 1.3 M in cyclohexanes, 100 mL, 129.5 mmol) dropwise, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting deep-red solution at -75°C for 1 hour.
-
In a separate flask, prepare a solution of ethyl chloroformate (17.8 g, 129.5 mmol) in anhydrous THF.
-
Add the ethyl chloroformate solution dropwise to the reaction mixture, again maintaining the temperature at -75°C.
-
Stir the reaction at -75°C for 1 hour after the addition is complete.[2]
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting residue is the desired ethyl ester.
Step 3: Synthesis of this compound
Causality and Experimental Choice: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a reaction known as saponification.[3] Sodium hydroxide is used as the base to attack the electrophilic ester carbonyl.[4][5] The reaction is heated to ensure a reasonable reaction rate. This step conveniently also facilitates the cleavage of the N-TIPS protecting group. The reaction initially forms the sodium salt of the carboxylic acid, which is soluble in the aqueous medium. Subsequent acidification with hydrochloric acid protonates the carboxylate anion, causing the final product to precipitate out of the solution as a solid due to its lower aqueous solubility.[2]
Protocol:
-
In a round-bottom flask, dissolve the crude ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate (12.9 g, 34.0 mmol) in ethanol (200 mL).
-
Add a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Place the remaining aqueous solution in an ice bath and cool to 0-5°C.
-
Slowly adjust the pH of the solution to approximately 4 by adding 1N hydrochloric acid. A white solid will precipitate.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound, as a white solid.[2]
Part 2: Data Summary and Visualization
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| 1 | 4-Chloro-7-azaindole | NaH, TIPSCl | DMF | 0°C to RT | High (often used crude) |
| 2 | 4-Chloro-1-(TIPS)-7-azaindole | sec-BuLi, Ethyl Chloroformate | THF | -75°C | ~75-85% |
| 3 | Ethyl 4-chloro-1-(TIPS)-7-azaindole-5-carboxylate | NaOH, HCl | Ethanol, Water | 60°C then 0°C | 77%[2] |
Key Mechanistic Transformation
The critical C-C bond formation occurs in Step 2. The mechanism involves the generation of a potent nucleophile on the pyridine ring, which then attacks the carboxylating agent.
Caption: Lithiation at C5 followed by electrophilic trapping. (Note: Images are placeholders for chemical structures).
References
Sources
Application Notes and Protocols for Amide Coupling Reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-chloro-7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its derivatives are central to the development of targeted therapies, most notably as inhibitors of the Janus kinase (JAK) family of enzymes.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders. Consequently, the synthesis of potent and selective JAK inhibitors is a major focus in drug discovery.[3][4]
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a key intermediate in the synthesis of these inhibitors, providing a versatile handle for the introduction of diverse functionalities through the formation of amide bonds.[5] This document serves as a comprehensive technical guide, offering detailed protocols and expert insights into performing successful amide coupling reactions with this critical building block. We will delve into the mechanistic rationale behind common coupling strategies, provide step-by-step experimental procedures, and address potential challenges to ensure robust and reproducible outcomes.
Mechanistic Overview: Activating the Carboxyl Group for Amide Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. This is primarily due to the formation of a non-reactive ammonium carboxylate salt from a rapid acid-base reaction.[6] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
Two of the most reliable and widely used classes of coupling reagents are carbodiimides, often used with additives, and uronium/aminium salts.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea. To prevent this and to minimize racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly included. HOBt intercepts the O-acylisourea to form a more stable active ester, which then readily reacts with the amine to yield the desired amide. The byproducts of this reaction, primarily a water-soluble urea derivative, are easily removed during aqueous workup.[3][7]
Caption: HATU Amide Coupling Mechanism.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine being used.
General Considerations:
-
Solvent: Due to the heterocyclic nature of the carboxylic acid, N,N-Dimethylformamide (DMF) is a good initial choice of solvent due to its high polarity and ability to dissolve a wide range of substrates. Dichloromethane (DCM) can also be effective, particularly for less polar amines. The parent compound, 4-chloro-7-azaindole, is slightly soluble in water, chloroform, and methanol, suggesting that the carboxylic acid derivative will have moderate polarity. [8][9]* Base: A non-nucleophilic organic base such as DIPEA or triethylamine (TEA) is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction. Typically, 2-3 equivalents are used.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is robust, cost-effective, and the byproducts are generally easy to remove. It is an excellent first choice for routine amide couplings.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
-
Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equiv), HOBt (1.2 - 1.5 equiv), and DIPEA (2.0 - 3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 - 1.5 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted HOBt and any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization. [10]
Protocol 2: HATU Mediated Amide Coupling
HATU is a more powerful coupling reagent and is particularly useful for sterically hindered amines or electron-deficient systems where EDC/HOBt may be sluggish. [8] Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HATU (1.1 - 1.2 equiv), and dissolve in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This order of addition is crucial to avoid potential side reactions where HATU can react directly with the amine.
-
Add the amine (1.0 - 1.2 equiv) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1. The byproducts from HATU are generally water-soluble.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Reagent Stoichiometry and Conditions
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Amine | 1.0 - 1.2 equiv | 1.0 - 1.2 equiv | Slight excess to drive the reaction to completion. |
| Coupling Reagent | EDC (1.2 - 1.5 equiv) | HATU (1.1 - 1.2 equiv) | Excess ensures full activation of the carboxylic acid. |
| Additive | HOBt (1.2 - 1.5 equiv) | N/A (HOAt is part of HATU) | Suppresses side reactions and racemization. |
| Base | DIPEA (2.0 - 3.0 equiv) | DIPEA (2.0 - 3.0 equiv) | Neutralizes acids and facilitates carboxylate formation. |
| Solvent | DMF or DCM | DMF or DCM | Good solubility for reactants. |
| Temperature | 0 °C to RT | RT | Controls initial reactivity; HATU is effective at RT. |
| Reaction Time | 4 - 16 h | 1 - 4 h | HATU reactions are generally faster. |
Troubleshooting and Field-Proven Insights
-
Low Yield or Incomplete Reaction:
-
Insight: The 7-azaindole nitrogen can be weakly basic and might interfere with the reaction. Ensure sufficient organic base (DIPEA/TEA) is used.
-
Action: Increase the equivalents of the coupling reagent and base. If using EDC/HOBt, consider switching to the more reactive HATU. For particularly challenging substrates, increasing the reaction temperature to 40-50 °C may be beneficial.
-
-
Side Reactions:
-
Insight: With uronium reagents like HATU, if the amine is present during the pre-activation step, it can react with HATU to form a guanidinium byproduct, consuming both the amine and the coupling reagent.
-
Action: Always pre-activate the carboxylic acid with HATU and base before adding the amine.
-
Insight: The pyrrole nitrogen of the 7-azaindole core is a potential site for side reactions, although it is generally less nucleophilic than the amine.
-
Action: If N-acylation of the pyrrole is suspected, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc or SEM) prior to the coupling reaction, though this adds steps to the synthesis.
-
-
Purification Challenges:
-
Insight: The amide products derived from this compound are often polar and may have poor solubility in common chromatography solvents. The urea byproduct from EDC can sometimes co-elute with the product if the aqueous workup is not thorough.
-
Action: Ensure the aqueous workup is performed carefully. For purification, consider using a more polar solvent system for column chromatography (e.g., DCM/Methanol or Ethyl Acetate/Methanol). Recrystallization from a suitable solvent like acetonitrile or ethanol can be an effective alternative to chromatography for obtaining highly pure material. [10]
-
Workflow for Amide Coupling and Analysis
Caption: General experimental workflow.
References
-
Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from [Link]
-
Wang, T., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2936-2941. Retrieved from [Link]
-
Lee, J. H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. Retrieved from [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). NIH. Retrieved from [Link]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 (JAK2) inhibitors. (2016). ScienceDirect. Retrieved from [Link]
- KR20120101439A - Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl) - Google Patents. (n.d.). Google Patents.
- WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl] - Google Patents. (n.d.). Google Patents.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]
- US6362351B2 - Catalyst and method for amide formation - Google Patents. (n.d.). Google Patents.
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved from [Link]
- RU2565059C1 - Method of producing carboxylic acid amides - Google Patents. (n.d.). Google Patents.
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
- US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl] - Google Patents. (n.d.). Google Patents.
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Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]d0sc04211k/d0sc04211k1.pdf)
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Application Note: Strategic Development of Kinase Inhibitors Using the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Core
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] Its unique structure, featuring a pyridine nitrogen atom as a hydrogen bond acceptor and a pyrrole NH group as a hydrogen bond donor, allows for bidentate hydrogen bonding with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[2][3] This application note provides a comprehensive guide for researchers on utilizing the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core, a versatile starting material for the synthesis and development of potent and selective kinase inhibitors. We will delve into the strategic rationale behind its use, provide a detailed synthetic protocol for derivatization, outline a robust in vitro kinase inhibition assay, and discuss the interpretation of results within the context of a relevant signaling pathway.
Introduction: The 7-Azaindole Scaffold - A Kinase Privileged Fragment
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][4] The 7-azaindole scaffold has emerged as a highly successful framework in the design of kinase inhibitors.[3][5] The FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor, is a prominent example of a successful therapeutic developed from a 7-azaindole fragment.[1][2][3]
The this compound core offers several strategic advantages for drug discovery programs:
-
Established Hinge-Binding Motif: The inherent 7-azaindole structure provides a strong foundation for potent kinase inhibition.[1]
-
Multiple Modification Points: The chloro and carboxylic acid functionalities at the 4 and 5 positions, respectively, serve as versatile handles for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][6]
-
Commercial Availability: The starting material is readily accessible, facilitating its use in research and development.
This guide will focus on the development of inhibitors targeting the Janus Kinase (JAK) family, as derivatives of this core have shown promise as JAK inhibitors.[7] The JAK-STAT signaling pathway is a critical regulator of immune responses and cell proliferation, and its aberrant activation is implicated in various cancers and inflammatory disorders.[1][8]
Synthetic Protocol: From Core to Inhibitor
The carboxylic acid group at the 5-position is an ideal starting point for generating a library of diverse amides, a common functional group in kinase inhibitors. The following protocol details a standard and robust amide coupling reaction.
Protocol 1: Synthesis of a 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative
Objective: To synthesize a representative kinase inhibitor via amide coupling of the core carboxylic acid with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., (S)-3-aminopiperidine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine of interest (1.1 eq), followed by DIPEA (3.0 eq).
-
Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture. Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro Kinase Inhibition Assay
To determine the potency of the newly synthesized compounds, a robust and quantitative in vitro kinase assay is essential. The following protocol describes a commonly used luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Protocol 2: Luminescence-Based Kinase Assay for IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase (e.g., JAK2).
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.[6]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase assay buffer at 2X the final desired concentration.
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. Causality Note: The concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]
-
Data Presentation and Interpretation
The results of the kinase inhibition assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of a series of synthesized compounds allows for easy comparison and the elucidation of structure-activity relationships (SAR).
| Compound ID | R Group Modification | Target Kinase IC₅₀ (nM) |
| Core | -OH | >10,000 |
| Inhibitor-A | Amide with (S)-3-aminopiperidine | 50 |
| Inhibitor-B | Amide with aniline | 850 |
| Inhibitor-C | Amide with benzylamine | 2,300 |
Table 1: Example data showing the inhibitory activity of synthesized compounds against a target kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce kinase activity by 50%.
SAR Insights: The data in Table 1 suggests that the introduction of an amide at the 5-position is crucial for activity. Furthermore, the nature of the R group on the amide has a significant impact on potency, with the cyclic amine in Inhibitor-A providing the best activity in this hypothetical series. This highlights the importance of exploring different substituents to optimize interactions with the kinase active site.
Visualizations
Signaling Pathway
Understanding the biological context of the target kinase is essential. The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, which is a key target for inhibitors derived from the 7-azaindole scaffold.
Caption: Workflow for the development of kinase inhibitors from the core scaffold.
Conclusion
The this compound core represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, coupled with the synthetic tractability of the chloro and carboxylic acid functional groups, provides a robust platform for medicinal chemistry campaigns. By following the detailed synthetic and biological evaluation protocols outlined in this application note, researchers can efficiently synthesize and profile new chemical entities, elucidate structure-activity relationships, and ultimately advance the discovery of potent and selective kinase inhibitors for a range of therapeutic targets.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don’t know JAK-STAT. Science, 296(5573), 1653–1655. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Williams, D. K., et al. (2005). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 10(9), 1103-1126. [Link]
-
Mand, A. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0128731. [Link]
-
Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Lu, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1056–1061. [Link]
-
Chen, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
LookChem. (n.d.). How to prepare and apply this compound? LookChem. [Link]
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- 3. Video: The JAK-STAT Signaling Pathway [jove.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
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Application Note: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid for Compound Library Synthesis
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. As a bioisostere of indole, it is a key component in numerous biologically active compounds, particularly in the domain of kinase inhibitors where it often serves as an effective hinge-binder.[1][2] The strategic introduction of this core into fragment-based drug discovery (FBDD) programs allows for the exploration of rich chemical space around a validated pharmacophore.[3][4]
This application note details the utility of a specific, trifunctional derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 920966-03-6), as a versatile building block for the diversity-oriented synthesis (DOS) of compound libraries.[5][6] Its unique arrangement of three distinct, orthogonally reactive functional groups—a carboxylic acid, a chloro group, and a pyrrole N-H—provides an exceptional platform for generating libraries with three-dimensional diversity from a single, well-characterized core.
The Fragment: A Trifunctional Core for 3D Library Design
The power of this compound lies in its three distinct points for chemical modification. Each site can be addressed with a high degree of chemical selectivity, allowing for a controlled, stepwise elaboration to build molecular complexity.
-
Vector 1 (C5-Carboxylic Acid): This site is ideal for standard amide bond formation, enabling the introduction of a vast array of primary and secondary amines. This is typically the first reaction performed to build out from the core.[7][8]
-
Vector 2 (C4-Chloro Group): The chloro substituent is a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This allows for the incorporation of diverse aryl and heteroaryl moieties, which are critical for modulating target binding and physicochemical properties.[1][10]
-
Vector 3 (N1-Pyrrole): The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated.[11][12] This vector points into a different spatial region than the C4 and C5 substituents, providing an excellent opportunity to enhance the three-dimensional character and solubility of the final compounds.
Strategic Workflow for Library Synthesis
A logical and efficient workflow is essential for library production. By exploiting the differential reactivity of the functional groups, a two or three-step sequence can be implemented. A common and reliable strategy involves first derivatizing the carboxylic acid, followed by the more robust cross-coupling reaction.
Sources
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- 5. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
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- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for the Cellular Evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives as Kinase Inhibitors
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Specifically, derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have been identified as potent modulators of the Janus kinase (JAK) family, which are critical transducers of cytokine signaling.[1][2] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade that governs cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4] Its dysregulation is implicated in a host of autoimmune diseases, inflammatory conditions, and malignancies, making it a prime therapeutic target.[5]
This guide provides a comprehensive suite of detailed, cell-based assay protocols for researchers engaged in the discovery and development of novel therapeutics derived from the this compound scaffold. As a Senior Application Scientist, the aim is not merely to list procedural steps but to provide a strategic framework, explaining the causality behind experimental choices and ensuring that each protocol functions as a self-validating system. The workflow is designed to logically progress from broad phenotypic screening to specific target engagement and mechanistic validation, empowering drug development professionals to make data-driven decisions.
Strategic Assay Cascade for Inhibitor Characterization
A hierarchical approach is essential for the efficient evaluation of a new chemical series. This workflow ensures that resources are focused on compounds with the most promising characteristics at each stage, from initial potency to mechanism of action and selectivity.
Caption: A logical workflow for the evaluation of kinase inhibitors.
Foundational Screen: Assessing Cellular Proliferation and Cytotoxicity
Expertise & Experience: The initial step for any potential anti-cancer or anti-inflammatory compound is to determine its effect on cell viability. A robust and high-throughput assay is required to screen a library of derivatives and determine their general potency. The MTT assay is a classic, cost-effective colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Trustworthiness: This assay is self-validating through the inclusion of appropriate controls: a vehicle-only control (e.g., 0.1% DMSO) to establish baseline viability (100%) and a positive control (a known potent inhibitor like Tofacitinib for JAK-dependent lines) to confirm assay sensitivity and cell responsiveness.
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of a relevant cancer or immune cell line.
Cell Line Rationale:
-
For Constitutive Activity: The human erythroleukemia cell line HEL 92.1.7 is an excellent choice as it harbors a homozygous JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent growth.[2]
-
For Cytokine-Stimulated Activity: The human erythroblast cell line TF-1 is dependent on cytokines like GM-CSF or IL-3 for proliferation, which signal through JAK2. This allows for testing the inhibitor's ability to block cytokine-induced proliferation.
Materials:
-
HEL 92.1.7 or TF-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (and 2 ng/mL GM-CSF for TF-1 cells)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Centrifuge and resuspend in fresh medium. Count cells and adjust the density to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (if adherent) and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration is 10 µM, with 8-10 serial dilutions (e.g., 1:3). Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe significant effects on proliferation.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) |
| Derivative 1 | HEL 92.1.7 | 0.15 |
| Derivative 2 | HEL 92.1.7 | 1.20 |
| Tofacitinib | HEL 92.1.7 | 0.08 |
On-Target Potency: Inhibition of the JAK/STAT Signaling Pathway
Expertise & Experience: After identifying compounds with anti-proliferative activity, it is crucial to confirm that this effect is mediated through the intended target pathway. Since the 1H-pyrrolo[2,3-b]pyridine scaffold is known to target JAKs, the most direct cell-based assay is to measure the phosphorylation of STAT proteins, the immediate downstream substrates of JAKs.[8][9] A decrease in cytokine-induced STAT phosphorylation in the presence of the compound provides strong evidence of on-target activity.
Trustworthiness: This assay's validity rests on the specific stimulation of the pathway. Unstimulated cells should show a low basal level of p-STAT, while cytokine stimulation should induce a robust signal. The positive control inhibitor should ablate this signal, confirming the assay is measuring the intended pathway modulation.
Caption: The canonical JAK-STAT signaling pathway and point of inhibition.[3]
Protocol 2: Phospho-STAT5 Flow Cytometry Assay
Objective: To quantify the inhibition of cytokine-induced STAT5 phosphorylation by test compounds.
Cell Line Rationale:
-
TF-1 cells are ideal for this assay. They have low basal p-STAT5 levels but show a strong and rapid increase upon stimulation with cytokines like IL-2 or GM-CSF, providing a wide dynamic range to measure inhibition.[8]
Materials:
-
TF-1 cells
-
RPMI-1640 medium + 10% FBS + 1% P/S
-
Recombinant human IL-2 or GM-CSF
-
Test compounds in DMSO
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Anti-pY694-STAT5-Alexa Fluor 647 antibody (or other suitable conjugate)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Culture TF-1 cells to a density of 0.5-1.0 x 10^6 cells/mL. The day before the assay, starve the cells by washing and resuspending them in a medium containing only 0.5% FBS to reduce basal signaling.
-
Compound Pre-incubation: Aliquot 1 x 10^6 cells per tube. Add test compounds at desired final concentrations (e.g., in a dose-response range from 10 µM to 1 nM). Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 U/mL (or an EC80 concentration determined previously). Incubate for 15 minutes at 37°C. This short duration is optimal for observing peak STAT phosphorylation. Include an unstimulated control and a stimulated vehicle control.
-
Fixation: Immediately stop the reaction by adding 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each tube. Vortex and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes. This methanol-based buffer is crucial for exposing the intracellular phospho-epitope.
-
Staining: Wash the cells twice with staining buffer (PBS + 2% FBS). Resuspend the cell pellet in 100 µL of staining buffer and add the fluorescently conjugated anti-p-STAT5 antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells once, resuspend in 500 µL of staining buffer, and analyze on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the main cell population. Determine the Median Fluorescence Intensity (MFI) of the p-STAT5 signal for each sample. Calculate the percent inhibition relative to the stimulated vehicle control and plot a dose-response curve to determine the IC50.
Data Presentation:
| Compound ID | Cellular p-STAT5 IC50 (µM) |
| Derivative 1 | 0.09 |
| Derivative 2 | 0.85 |
| Tofacitinib | 0.05 |
Mechanistic Insight: Analysis of Apoptosis Induction
Expertise & Experience: Potent kinase inhibitors often exert their anti-proliferative effects by inducing programmed cell death, or apoptosis. It is mechanistically important to determine if the observed reduction in cell viability is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Trustworthiness: The power of this assay lies in its ability to differentiate between distinct cell populations: healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). This provides a clear, quantitative picture of the mode of cell death induced by the compound.
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following treatment with test compounds.
Cell Line Rationale:
-
Any cell line that showed sensitivity in the proliferation assay (e.g., HEL 92.1.7 ) is suitable.
Materials:
-
HEL 92.1.7 cells
-
Culture medium
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at concentrations around their IC50 and 5x IC50 values determined from the proliferation assay. Include a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well. This is critical as apoptotic cells often detach.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Use quadrant analysis to distinguish the different cell populations. Report the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Caption: Workflow and representative data for the Annexin V/PI apoptosis assay.
Advanced Characterization: Target Engagement and Selectivity
Expertise & Experience: For lead candidates, it is essential to provide definitive proof of target engagement within the complex cellular milieu and to understand their selectivity profile across the kinome. Off-target effects are a primary cause of toxicity and clinical trial failure.
Part 4a: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a thermal shift can be observed, providing direct evidence of binding.
Part 4b: Kinase Selectivity Profiling Assessing inhibitor selectivity is a critical step in drug development. While large-scale biochemical screens against hundreds of kinases are common, cell-based selectivity panels provide more physiologically relevant data. This can be achieved by testing the compound against a panel of engineered cell lines, where the proliferation of each line is dependent on a different specific kinase. For example, the Ba/F3 murine pro-B cell line is widely used for this purpose as it is dependent on IL-3 for survival but can be rendered IL-3 independent by the expression of a constitutively active kinase. Inhibition of proliferation in a specific kinase-driven Ba/F3 line indicates an effect on that kinase.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The evaluation of derivatives from the this compound scaffold requires a multi-faceted, hierarchical approach using a suite of robust cell-based assays. By progressing from broad phenotypic screens to specific on-target and mechanistic assays, researchers can efficiently identify and characterize potent and selective kinase inhibitors. The protocols and rationale provided in this guide are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to promising clinical candidates.
References
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
-
3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. PubMed. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
-
4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
-
Corrigendum to "Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3". Bioorganic & Medicinal Chemistry. [Link]
-
(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Pharmacology. [Link]
-
Ba/F3 cells and their use in kinase drug discovery. Semantic Scholar. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Ba/F3 cells and their use in kinase drug discovery. ResearchGate. [Link]
-
Graphical representation of JAK-STAT signaling pathway and therapeutic... ResearchGate. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]
-
The specificity of JAK3 kinase inhibitors. Blood. [Link]
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Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. [Link]
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JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
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Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]
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JAK-STAT signaling pathway. Cusabio. [Link]
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Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology. [Link]
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The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]
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Janus kinase (JAK) inhibitor. DermNet. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Screening and laboratory monitoring for patients on JAK inhibitors.... ResearchGate. [Link]
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An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Journal of Translational Medicine. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Application Note & Protocol: Obtaining High-Quality Single Crystals of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives for X-ray Crystallography
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are key components in a multitude of therapeutic agents, targeting indications from oncology to inflammatory diseases[1][2]. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, in particular, serves as a crucial synthetic intermediate for potent kinase inhibitors[3].
For drug development professionals, obtaining a high-resolution single-crystal X-ray structure is the gold standard for unequivocally determining molecular conformation, stereochemistry, and intermolecular interactions. This information is invaluable for structure-based drug design, enabling the rational optimization of ligand binding and pharmacokinetic properties. However, the path from a purified powder to a diffraction-quality crystal is often non-trivial.
This guide provides a detailed framework and actionable protocols for the crystallization of this compound and its derivatives. It moves beyond simple recipes to explain the underlying principles, empowering researchers to troubleshoot and optimize conditions for their specific molecules.
Section 1: Foundational Principles for Crystallization
The success of any crystallization experiment hinges on a deep understanding of the target molecule's physicochemical properties and the principles of crystal nucleation and growth.
Molecular Properties and Their Implications
The target molecule, this compound, possesses several key features that dictate its crystallization behavior:
-
Planar, Rigid Core: The fused pyrrole and pyridine rings create a largely planar and rigid structure. This rigidity is generally favorable for crystallization, as it reduces the entropic penalty of ordering the molecules into a lattice. X-ray analysis of similar structures confirms the planarity of the 7-azaindole skeleton[4].
-
Hydrogen Bonding Capabilities: The molecule has multiple sites for hydrogen bonding: the carboxylic acid group (a strong H-bond donor and acceptor), the pyrrole N-H (donor), and the pyridine nitrogen (acceptor). These interactions are critical for forming stable, ordered supramolecular assemblies in the crystal lattice. The formation of dimers via hydrogen bonds is a common motif in such crystal structures[4][5].
-
Moderate Polarity: The presence of the chloro-substituent and the polar N-H and COOH groups makes the molecule soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.
-
Amphoteric Nature: The carboxylic acid and the basic pyridine nitrogen give the molecule amphoteric properties. This means that pH is a critical variable that can be manipulated to control solubility and induce crystallization[6].
Strategic Selection of Crystallization Method
The goal is to bring a solution from a state of solubility to a state of supersaturation in a slow, controlled manner, allowing for the formation of a single, well-ordered nucleus that can grow into a large crystal. For small molecules like our target compound, three methods are paramount.
Caption: Key crystallization methods and their ideal applications.
-
Slow Evaporation: This is often the most successful method for this class of compounds. It is simple and effective. A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, thereby increasing the compound's concentration to the point of supersaturation. A successful crystallization of a related compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, was achieved by slow evaporation from an ethanol solution[5].
-
Vapor Diffusion (Hanging/Sitting Drop): This is a powerful technique for screening a wide range of conditions. A drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant. Solvent vapor moves from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, inducing crystallization.
-
Slow Cooling: This method is effective if the compound's solubility is significantly higher at elevated temperatures. A saturated solution is prepared at a high temperature and then cooled very slowly, reducing solubility and causing crystallization.
Section 2: Detailed Experimental Protocols
Prerequisite: The starting material must be of the highest possible purity (>97%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
Protocol 2.1: Crystal Growth by Slow Evaporation
This protocol is recommended as the primary approach due to its simplicity and proven success with similar heterocyclic systems[5].
Materials:
-
Purified this compound derivative (5-10 mg)
-
High-purity solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane/Methanol mixture)
-
Small glass vials (1-2 mL) with screw caps or foil covers
-
Micro-spatula and analytical balance
Procedure:
-
Solvent Screening: In separate small vials, test the solubility of ~1 mg of your compound in 0.2 mL of various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature. A solvent that fully dissolves the compound is also a good candidate.
-
Solution Preparation: Place 5 mg of the compound into a clean vial. Add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. Aim for a solution that is close to saturation.
-
Setup: Cover the vial. If using a screw cap, do not tighten it completely; leave it about a quarter-turn loose. If using foil, poke a few small holes in it with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals can appear anywhere from a few days to several weeks. Look for small, clear, geometric shapes.
Protocol 2.2: Crystal Growth by Vapor Diffusion (Sitting Drop)
This method allows for a more controlled approach to supersaturation and is excellent for optimization.
Materials:
-
Crystallization plates (e.g., 24-well sitting drop plates)
-
Purified compound
-
Solvent (e.g., DMSO, DMF)
-
Precipitants/Reservoir Solutions (e.g., PEG solutions, salt solutions, various alcohols)
-
Pipettes and sealing tape
Procedure:
-
Prepare Stock Solution: Dissolve the compound in a solvent in which it is highly soluble (e.g., DMSO) to a concentration of 10-20 mg/mL.
-
Prepare Reservoir Solutions: Fill the reservoirs of the crystallization plate with 500 µL of various precipitant solutions. A good starting screen could include:
-
30% PEG 3350 in 0.1 M HEPES buffer pH 7.5
-
2.0 M Ammonium Sulfate
-
1.5 M Sodium Chloride
-
Isopropanol
-
-
Set the Drop: On the post in the center of the well, pipette 1 µL of your compound's stock solution. Then, add 1 µL of the reservoir solution from the same well to the drop.
-
Seal and Incubate: Carefully seal the plate with clear sealing tape to ensure a closed system for vapor equilibration. Store in a stable, vibration-free environment.
-
Monitoring: Check for crystal growth periodically using a microscope.
Section 3: X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, the next phase is to analyze them using a single-crystal X-ray diffractometer[7].
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Protocol 3.1: Crystal Harvesting and Data Collection
-
Harvesting: Using a nylon loop or a microneedle, carefully detach a single, well-formed crystal from the growth vessel under a microscope. It is crucial to select a crystal with sharp edges and no visible cracks or defects.
-
Cryoprotection (if needed): If data will be collected at low temperatures (standard practice), quickly pass the crystal through a cryoprotectant (e.g., Paratone-N oil or a solution containing 20-30% glycerol) to prevent ice formation.
-
Mounting: Mount the crystal loop onto the goniometer head of the diffractometer.
-
Data Collection: Center the crystal in the X-ray beam. A series of diffraction images are collected as the crystal is rotated. A modern diffractometer can automatically determine the unit cell and suggest a data collection strategy[7]. Data is typically collected for 6-24 hours.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem to generate an initial electron density map, build a molecular model into the map, and refine the atomic positions and thermal parameters to best fit the experimental data[8].
Section 4: Representative Crystallographic Data
While a crystal structure for the exact title compound is not publicly available, data from closely related 7-azaindole derivatives provide an excellent reference for what to expect. This data is critical for validating a newly determined structure.
| Parameter | 5-Chloro-7-azaindole-3-carbaldehyde[4] | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine[5] |
| Chemical Formula | C₈H₅ClN₂O | C₆H₄ClN₃ |
| Formula Weight | 180.59 | 153.57 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8281(1) | 10.881(2) |
| b (Å) | 12.7330(3) | 5.2783(9) |
| c (Å) | 15.9167(5) | 12.751(2) |
| β (˚) | 94.539(3) | 114.333(3) |
| Volume (ų) | 772.31(8) | 667.3(2) |
| Z (molecules/cell) | 4 | 4 |
| Temperature (K) | 295(2) | 296(2) |
Note: This table presents data for analogous compounds to guide researchers. The parameters for specific derivatives of this compound will vary.
Section 5: Troubleshooting and Expert Insights
| Problem | Common Causes | Suggested Solutions |
| No Crystals Form | Solution is too dilute; compound is too soluble in the chosen solvent. | Increase compound concentration. For vapor diffusion, use a stronger precipitant. For slow evaporation, use a more volatile solvent or a solvent/anti-solvent system (e.g., dissolve in DMSO, layer with isopropanol). |
| Oiling Out / Amorphous Precipitate | Supersaturation is reached too quickly; compound is "crashing out". | Slow down the process. Reduce the rate of evaporation (tighten cap). Lower the concentrations of the protein and/or precipitant. Add a non-ionic detergent or an additive like glycerol in small amounts (0.5-2%). |
| Microcrystals / Powder | Nucleation rate is too high, leading to many small crystals instead of a few large ones. | Reduce the concentration of the compound. Slow down the crystallization process. Consider seeding: introduce a tiny, pre-existing crystal into a slightly undersaturated solution to promote controlled growth on a single nucleus. This is a powerful technique for large-scale work[9]. |
| Twinned or Clustered Crystals | Multiple nucleation events occur close together. | Repeat the experiment with more dilute conditions. Try a different crystallization method or solvent system. Gently dislodge a cluster during early growth to see if individual crystals can be isolated. |
Final Consideration: The conditions required to crystallize a compound may not be the same as those used in a biological assay. The presence of precipitants like PEG can sometimes influence ligand binding in the crystal lattice, a factor to consider in structure-based design[10].
References
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
-
Czarnecki, K., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 26(23), 7149.
-
Di Cunto, G., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1442.
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186–12204.
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.
-
Sun, J., & Gu, Y.-J. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2326.
-
PubChem. (n.d.). 3H-Pyrrolo[2,3-B]pyridine. National Center for Biotechnology Information.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
-
Liang, R., et al. (2021). A Heteromeric Carboxylic Acid Based Single-Crystalline Crosslinked Organic Framework. Angewandte Chemie International Edition, 60(41), 22348-22354.
-
CymitQuimica. (n.d.). 4-Chloro-7-azaindole-5-carboxylic acid.
-
SynQuest Labs. (n.d.). 4-Chloro-7-azaindole-5-carboxylic acid Safety Data Sheet.
-
Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5786.
-
Werdehausen, A., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Crystals, 14(1), 23.
-
Yin, W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 2855–2867.
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information.
-
Matrix Scientific. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 4-Chloro-7-azaindole.
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 2–20.
-
Matrix Scientific. (n.d.). This compound.
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Chemister. (n.d.). How to prepare and apply this compound?
-
Taylor, P., et al. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Protein Science, 25(10), 1806–1813.
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Application Note: High-Throughput Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid using Analytical HPLC and LC-MS
Abstract
This application note presents robust and validated analytical methods for the quantitative analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We detail optimized protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The developed reversed-phase HPLC method provides a rapid and reliable approach for routine purity assessments and quantification. The complementary LC-MS method, utilizing electrospray ionization, offers enhanced sensitivity and specificity, making it ideal for trace-level detection and impurity profiling. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring accurate and efficient analysis of this compound.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a crucial precursor in the synthesis of targeted therapeutics, including Janus kinase (JAK) inhibitors.[1] Its purity and concentration are critical process parameters that directly impact the yield and quality of the final active pharmaceutical ingredient (API). Consequently, validated analytical methods are essential for monitoring reaction progress, assessing starting material quality, and ensuring the purity of isolated intermediates.
This guide provides a comprehensive framework for the analysis of this compound, addressing the challenges associated with its polar nature. The compound possesses a carboxylic acid functional group and a polar heterocyclic scaffold, which can complicate retention on traditional reversed-phase columns.[2][3] Our methods are designed to overcome these challenges, ensuring reproducible and accurate results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[4] |
| Molecular Weight | 196.59 g/mol | PubChem[4][5][6] |
| Calculated XLogP3 | 1.5 | PubChem[4] |
| Structure | ||
| PubChem[4] |
The calculated LogP value of 1.5 suggests moderate polarity. The presence of the carboxylic acid group implies that the compound's ionization state, and therefore its retention in reversed-phase chromatography, will be highly dependent on the mobile phase pH.[3][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for routine analysis, offering a balance of speed, resolution, and robustness for purity determination and quantification.
Rationale for Method Development
Given the analyte's structure, a reversed-phase HPLC approach was selected.[7] To ensure adequate retention of this polar compound and to achieve symmetrical peak shapes, the following considerations were made:
-
Column Selection: A polar-endcapped C18 column is chosen. Standard C18 columns can suffer from "phase collapse" or poor retention when used with highly aqueous mobile phases, which are often necessary for polar analytes.[8] Polar-endcapped columns incorporate polar functional groups near the silica surface, which helps to maintain a hydrated stationary phase and improves retention and peak shape for polar compounds.[9]
-
Mobile Phase pH: The carboxylic acid moiety will be deprotonated and highly polar at neutral pH, leading to poor retention. By acidifying the mobile phase with formic acid to a pH well below the pKa of the carboxylic acid (typically < 3), the analyte is maintained in its more hydrophobic, neutral form, thereby increasing its interaction with the C18 stationary phase.[3][10]
-
Wavelength Selection: The fused pyrrolopyridine ring system contains a chromophore that absorbs UV light. A diode array detector (DAD) is used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (≥98%).
-
This compound reference standard.
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard at 50 µg/mL by diluting with the same 50:50 acetonitrile/water mixture.
-
Prepare unknown samples by accurately weighing and dissolving them in the 50:50 acetonitrile/water mixture to an expected concentration of approximately 50 µg/mL.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| 90% B hold for 2 minutes | |
| 90% B to 10% B over 1 minute | |
| Re-equilibrate at 10% B for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm (or λmax determined from UV scan) |
| Run Time | 18 minutes |
HPLC Workflow Diagram
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. scbt.com [scbt.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Large-scale synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
An Application Guide for the Large-Scale Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: this compound, also known as 4-chloro-7-azaindole-5-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure serves as a core scaffold for a variety of pharmacologically active agents. Notably, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.[4] The growing therapeutic interest in JAK inhibitors necessitates a robust, scalable, and safe synthetic process for this key intermediate.
This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a field-proven three-step approach starting from 4-chloro-7-azaindole. The causality behind experimental choices, critical safety considerations, and process parameters are explained to ensure reproducibility and safe implementation in a research or drug development setting.
Recommended Synthetic Strategy: A Three-Step Approach
The selected strategy involves an initial protection of the reactive pyrrole N-H, followed by a regioselective carboxylation at the C5 position, and concluding with deprotection to yield the target molecule. This route is favored for its high regioselectivity and use of well-understood, scalable reaction classes.
Sources
Application Notes: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in Antibacterial Drug Discovery
Introduction: The Strategic Value of the Pyrrolopyridine Scaffold
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents with new mechanisms of action.[1] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing targeted inhibitors. This document details the application of a specific, functionalized derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , as a versatile building block for the discovery of a new class of potent antibacterial agents, primarily targeting bacterial DNA gyrase.
The presence of the chlorine atom at the 4-position and the carboxylic acid at the 5-position provides two key anchor points for synthetic elaboration. The carboxylic acid is readily converted to a carboxamide, a common functional group in enzyme inhibitors, allowing for the exploration of a wide chemical space to optimize target binding and pharmacokinetic properties. The chlorine atom can be used for further modifications via cross-coupling reactions, although this guide will focus on leveraging the C5-carboxylic acid moiety.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Derivatives of the pyrrolopyridine scaffold, specifically pyrrolamides synthesized from the corresponding carboxylic acid, have been identified as potent inhibitors of bacterial type II topoisomerases: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[2] These enzymes are essential for bacterial survival, controlling the topological state of DNA during replication, transcription, and repair.[3] Their inhibition leads to the disruption of DNA synthesis and, ultimately, bactericidal effects.[4]
Unlike fluoroquinolones, which target the DNA cleavage-resealing function of the GyrA subunit, pyrrolamides act as ATP-competitive inhibitors, binding to the ATP-binding site located on the GyrB subunit.[4] This binding event prevents the enzyme from hydrolyzing ATP, a crucial step for introducing negative supercoils into the DNA, thereby halting the replication process.[3][4] The selectivity for bacterial gyrase over human topoisomerases makes this an attractive target for developing safe and effective antibiotics.[5]
The proposed binding mode, based on studies of related pyrrolamides, involves key hydrogen bond interactions between the pyrrole nitrogen and the carbonyl of the carboxamide with conserved residues and water molecules within the ATP-binding pocket of GyrB.[4]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
PART 1: Synthetic Protocol — From Carboxylic Acid to a Library of Carboxamides
This protocol describes the conversion of this compound to its corresponding carboxamide derivatives, which are the active pharmacophores for DNA gyrase inhibition.
Objective: To synthesize a diverse library of N-substituted carboxamides for Structure-Activity Relationship (SAR) studies.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
A library of primary and secondary amines (e.g., anilines, benzylamines, piperidines)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step 1: Activation of the Carboxylic Acid
Causality: The carboxylic acid must be converted into a more reactive species, such as an acyl chloride, to facilitate amide bond formation with the amine.
-
Suspend 1.0 equivalent of this compound in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add 2.0 equivalents of oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Amide Coupling
Causality: The activated acyl chloride reacts with the chosen amine to form the stable amide bond. A base is required to neutralize the HCl byproduct.
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 2.0 equivalents of TEA in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Caption: Synthetic workflow for carboxamide library synthesis.
PART 2: High-Throughput Screening (HTS) and In Vitro Antibacterial Evaluation
The following protocols are designed to efficiently screen the synthesized library for antibacterial activity and determine the potency of the lead compounds.
Protocol 2.1: Primary High-Throughput Screen (Phenotypic)
Objective: To rapidly identify compounds that inhibit the growth of a target bacterial strain.
-
Preparation of Inoculum: Culture the target bacterium (e.g., Staphylococcus aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Plating: Using an automated liquid handler, dispense the synthesized compounds from the library into 384-well microtiter plates to a final concentration of 10 µg/mL. Include positive controls (e.g., Ciprofloxacin) and negative controls (DMSO vehicle).
-
Inoculation: Add the prepared bacterial inoculum to all wells except for sterility controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Readout: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing >80% inhibition are considered "hits" for further evaluation.
Protocol 2.2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a "hit" compound that inhibits visible bacterial growth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the hit compounds in CAMHB, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Inoculate each well with the bacterial suspension prepared as in Protocol 2.1 (final concentration of ~5 x 10^5 CFU/mL).
-
Controls: Include a growth control (bacteria, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
Protocol 2.3: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of the compound that results in bacterial death.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration from the MIC plate that results in no bacterial growth on the MHA plate (a ≥99.9% reduction in CFU/mL).
Sources
- 1. WO2007071965A2 - Antibacterial pyrrolopyridines, pyrrolopyrimidines, and pyrroloazepines - Google Patents [patents.google.com]
- 2. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and obtain a high-purity final product.
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, typically proceeds from 4-chloro-7-azaindole. The most common synthetic route involves three main stages: protection of the pyrrole nitrogen, directed ortho-metalation followed by carboxylation, and subsequent deprotection and hydrolysis. Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will address these challenges in a practical, question-and-answer format.
I. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis.
Step 1: N-Protection of 4-Chloro-7-azaindole with Triisopropylsilyl (TIPS) Chloride
The protection of the pyrrole nitrogen is crucial to prevent side reactions in the subsequent lithiation step. The bulky triisopropylsilyl (TIPS) group is often employed for this purpose.[1]
Question 1: My N-protection reaction with TIPSCl is sluggish or incomplete, resulting in a low yield of the desired 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. What could be the cause?
Answer:
Several factors can contribute to an incomplete N-protection reaction:
-
Insufficiently strong base: Sodium hydride (NaH) is commonly used to deprotonate the pyrrole nitrogen. Ensure that the NaH used is fresh and has not been deactivated by moisture. A gray, free-flowing powder is indicative of good quality NaH. If the reaction is still slow, consider a stronger base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).
-
Moisture in the reaction: The presence of water will quench the base and prevent the deprotonation of the 7-azaindole. Ensure all glassware is oven-dried, and solvents like DMF or THF are anhydrous.
-
Steric hindrance: While the TIPS group is desired for its steric bulk, this can also slow down the reaction. Ensure the reaction is given sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.
-
Reaction temperature: The initial deprotonation with NaH is often performed at 0 °C to control the reaction rate and prevent side reactions. However, the subsequent addition of TIPSCl can be allowed to warm to room temperature to facilitate the reaction.[2]
Question 2: I am observing the formation of a significant amount of a dimeric byproduct during the N-protection step. How can I minimize this?
Answer:
Dimerization of 7-azaindoles can occur, especially under basic conditions.[3] This is often due to the deprotonated 7-azaindole acting as a nucleophile and attacking another molecule of the starting material.
-
Slow addition of the base: Add the base (e.g., NaH) portion-wise to the solution of 4-chloro-7-azaindole at a low temperature (0 °C). This keeps the concentration of the deprotonated species low at any given time, disfavoring dimerization.
-
Inverse addition: Consider adding the solution of 4-chloro-7-azaindole to a suspension of the base in the solvent.
-
Immediate addition of the electrophile: Once the deprotonation is complete, add the TIPSCl promptly to trap the anion before it can react with another molecule of the starting material.
Step 2: Directed ortho-Metalation and Carboxylation
This step involves the deprotonation at the C5 position of the TIPS-protected 4-chloro-7-azaindole using a strong base, followed by quenching with an electrophile like ethyl chloroformate or carbon dioxide.
Question 3: The yield of my carboxylation reaction is consistently low. What are the critical parameters to control in this step?
Answer:
This is a challenging step, and low yields can often be attributed to the following:
-
Choice and quality of organolithium reagent: Sec-butyllithium (s-BuLi) is a common choice for this directed metalation.[2] The titer of the s-BuLi solution should be accurately determined before use, as organolithium reagents can degrade over time.[4][5] Using an insufficient amount of active base will result in incomplete lithiation.
-
Reaction temperature: The lithiation must be carried out at a very low temperature, typically -78 °C, to prevent decomposition of the organolithium reagent and unwanted side reactions.[2][6] The stability of the lithiated intermediate is crucial and decreases at higher temperatures.[6]
-
Solvent effects: Anhydrous tetrahydrofuran (THF) is the solvent of choice. However, s-BuLi can react with THF, especially at temperatures above -78 °C, leading to the consumption of the base.[4][5]
-
Inefficient quenching: The addition of the electrophile (e.g., ethyl chloroformate or dry ice) should be done carefully at -78 °C. If using dry ice, ensure it is freshly crushed and free of condensed water. For gaseous CO2, it should be bubbled through the solution efficiently.
Question 4: I am observing a mixture of products, including the desired C5-carboxylated product and the starting material. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue. Here are some strategies to improve it:
-
Increase the equivalents of s-BuLi: A slight excess of s-BuLi (e.g., 2.0-2.2 equivalents) can help drive the lithiation to completion.[2]
-
Longer reaction time for lithiation: While keeping the temperature at -78 °C, increasing the stirring time after the addition of s-BuLi (e.g., from 1 hour to 2 hours) can improve the extent of deprotonation.
-
Use of additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents by breaking down their aggregates into more reactive monomers.[4]
Step 3: Deprotection and Hydrolysis
The final step involves the removal of the TIPS protecting group and the hydrolysis of the ester to yield the final carboxylic acid.
Question 5: I am struggling with the deprotection of the TIPS group. The reaction is either incomplete or leads to decomposition of my product. What are the best conditions?
Answer:
The stability of the TIPS group makes its removal challenging without affecting other functional groups.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl group deprotection. However, the reaction can be slow for the bulky TIPS group. Using an excess of TBAF and slightly elevated temperatures might be necessary.
-
Acidic conditions: Strong acids like trifluoroacetic acid (TFA) can be effective but may also lead to side reactions or decomposition of the sensitive 7-azaindole core.[7] A milder approach is to use a solution of HCl in an alcohol.
-
Silver-based reagents: For sensitive substrates, milder methods using silver fluoride (AgF) in methanol have been reported to be effective for TIPS deprotection.[8]
Question 6: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, or I am seeing decarboxylation. How can I optimize this step?
Answer:
-
Choice of base and solvent: A common method is to use aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of ethanol or methanol and water at an elevated temperature (e.g., 60 °C).[2] LiOH is often preferred as it can sometimes lead to cleaner reactions.
-
Reaction monitoring: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
-
Workup procedure: After the hydrolysis is complete, the reaction mixture should be cooled in an ice bath before acidification. Slow and careful addition of an acid (e.g., 1N HCl) to a pH of around 4 will precipitate the carboxylic acid product.[2] Rapid or excessive acidification can sometimes promote decarboxylation, especially if the solution becomes too hot.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the triisopropylsilyl (TIPS) protecting group?
The TIPS group serves two primary functions. Firstly, it protects the acidic N-H proton of the pyrrole ring from being deprotonated by the strong base used in the subsequent step. Secondly, its significant steric bulk directs the deprotonation to the C5 position by blocking access to the C2 position.[1]
Q2: Are there any alternative protecting groups to TIPS?
While TIPS is a common choice, other silyl protecting groups like tert-butyldimethylsilyl (TBS) could be used, although they are generally less sterically hindering and might offer less regioselectivity. Non-silyl protecting groups like a sulfonyl group could also be considered, but their removal conditions might not be compatible with the rest of the molecule.
Q3: Can I use n-butyllithium (n-BuLi) instead of sec-butyllithium (s-BuLi) for the lithiation?
While n-BuLi is a strong base, s-BuLi is generally more effective for the deprotonation of less acidic protons, such as the one at the C5 position of the 7-azaindole ring. The higher reactivity of s-BuLi often leads to better yields in this specific transformation.[2]
Q4: My final product, this compound, is difficult to purify. What are some recommended purification methods?
The final product is a solid.[9] Purification can be achieved through:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective method for purification.
-
Acid-base extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.
-
Column chromatography: If the product is contaminated with impurities of similar polarity, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be necessary.
Q5: I am concerned about the stability of the final product. Are there any special storage conditions?
This compound is a stable solid at room temperature.[9] However, as with many organic compounds, it is best stored in a cool, dry, and dark place to prevent any potential degradation over time. Carboxylic acids in the 7-azaindole series can form dimers through hydrogen bonding, which is a consideration for their physical properties and spectral analysis.[10][11]
III. Data and Diagrams
Table 1: Summary of Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Protection | 4-chloro-7-azaindole, NaH, TIPSCl | DMF | 0 °C to RT | ~97%[2] |
| 2 | Carboxylation | TIPS-protected intermediate, s-BuLi, Ethyl Chloroformate | THF | -78 °C | Variable |
| 3 | Deprotection & Hydrolysis | Ethyl ester intermediate, NaOH (aq) | Ethanol | 60 °C | ~77%[2] |
Diagram 1: Synthetic Workflow
Caption: Synthetic route to the target compound.
Diagram 2: Troubleshooting Logic for Low Carboxylation Yield
Caption: Decision tree for troubleshooting low yields.
IV. References
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]
-
Infrared Spectroscopy of 7-AZAINDOLE Tautomeric Dimer and its Isotopomers. ResearchGate. [Link]
-
Study of 7-azaindole in its first four singlet states. Publicación. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Preparation method for 4-substituted-7-azaindole. Google Patents.
-
A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
How to prepare and apply this compound? LookChem. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. PubChem. [Link]
-
Azaindolines: derisking the indoline structural alert. Aragen Life Sciences. [Link]
-
Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PubMed Central. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3. Carl ROTH. [Link]
-
This compound. PubChemLite. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Organolithium Reagents. Dionicio Siegel, Myers, Chem 115. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
n-Butyllithium. Wikipedia. [Link]
-
Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. PubMed. [Link]
-
n-Butyllithium. chemeurope.com. [Link]
-
Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. [Link]
-
View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. J. Mex. Chem. Soc.[Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. 4-Chloro-1H-pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 920966-03-6 [sigmaaldrich.com]
- 10. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 11. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A-Z Guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Amides
Introduction
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in modern drug discovery, forming the core of numerous potent kinase inhibitors and other therapeutic agents. However, the rigid, planar nature of this heterocyclic system frequently contributes to strong crystal lattice energy and low aqueous solubility, posing significant challenges during preclinical development.[1][2] Many promising compounds within this class fail to advance due to formulation difficulties and poor bioavailability stemming directly from their insolubility.[3]
This technical support guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility issues with amides derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. We will move from foundational concepts to advanced troubleshooting strategies, explaining the causal mechanisms behind each experimental approach to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A1: You are likely observing a phenomenon known as "DMSO shock" or "antisolvent precipitation." Your compound is highly soluble in the neat organic solvent (DMSO) but crashes out when rapidly diluted into an aqueous medium where it is poorly soluble. The localized concentration of the compound at the point of addition exceeds its solubility limit in the mixed solvent system, leading to immediate precipitation.
Causality: The core issue is the dramatic change in the solvent environment. DMSO is a strong, polar aprotic solvent, while water is a highly polar protic solvent. The rapid shift from a favorable organic environment to an unfavorable aqueous one drives the compound out of solution.[4][5]
Troubleshooting Strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.5%. This reduces the magnitude of the "antisolvent" effect.
-
Employ Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer, perform one or more intermediate dilutions in a mixed solvent system.
-
Increase Agitation: Add the compound stock to the aqueous buffer while it is being vortexed or rapidly stirred. This promotes rapid dispersal and minimizes localized high concentrations.
Below is a workflow illustrating the best practice to avoid DMSO shock.
Caption: Workflow to prevent "DMSO Shock" precipitation.
Q2: How do I systematically determine the solubility of my compound in different solvent systems?
A2: It is crucial to differentiate between two types of solubility: thermodynamic and kinetic.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH after an extended period.[5][6] The "shake-flask" method is the gold standard for this measurement.[6]
-
Kinetic Solubility: This measures the concentration of a compound when precipitation first occurs after adding a concentrated DMSO stock to an aqueous buffer.[5] This is a high-throughput method that often mimics how compounds are handled in biological assays.[4][5]
A systematic approach involves measuring both. Start with kinetic solubility to quickly screen various conditions, then confirm key results using the more time-intensive thermodynamic method.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Plate-Based Method)
-
Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. In a 96-well plate, add your desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.
-
Serial Dilution: Add the DMSO stock to the first well to achieve a high starting concentration (e.g., 200 µM) and mix. Perform a serial 2-fold dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Detection: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of ~620-650 nm.
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[4]
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is present that some remains undissolved.[6]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant. It is critical to filter the sample (e.g., using a 0.22 µm PVDF syringe filter) to remove all particulate matter.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Data Presentation: Solubility Profile
Summarizing your findings in tables allows for clear comparison and decision-making.
Table 1: Example Solubility of Amide-X in Common Solvents at 25°C
| Solvent | Thermodynamic Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| DMSO | > 20,000 |
| Ethanol | 1,500 |
| PEG 400 | 12,000 |
| 5% Tween® 80 in PBS | 50 |
Q3: My compound has poor solubility in aqueous buffers even at low DMSO concentrations. Can I use co-solvents?
A3: Yes, using co-solvents is a very common and effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
Causality: Poorly soluble drugs often have high hydrophobicity (high logP).[1][2] By adding a water-miscible organic solvent like ethanol, PEG 400, or propylene glycol, you lower the dielectric constant of the bulk solvent, making it a more favorable environment for the nonpolar regions of your molecule.
Commonly Used Co-solvents:
-
Ethanol: Effective, but can sometimes affect protein structure or cell viability at higher concentrations.
-
Polyethylene Glycol 400 (PEG 400): A polymer that is generally well-tolerated in many biological systems.
-
Propylene Glycol (PG): Another widely used and safe co-solvent.
Table 2: Effect of Co-solvents on the Kinetic Solubility of Amide-X in PBS (pH 7.4)
| Co-solvent System (in PBS) | Kinetic Solubility (µM) |
| 1% DMSO (Control) | 0.8 |
| 1% DMSO, 5% Ethanol | 5.2 |
| 1% DMSO, 10% Ethanol | 12.5 |
| 1% DMSO, 5% PEG 400 | 8.9 |
| 1% DMSO, 10% PEG 400 | 21.3 |
Important Consideration: Always run a vehicle control in your biological assays to ensure the co-solvent system itself does not produce an effect.
Q4: The core structure has both a basic nitrogen (pyridine) and a carboxylic acid. Can I use pH to improve solubility?
A4: Absolutely. For ionizable compounds like this, pH is one of the most powerful tools for modulating solubility.[8]
Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged.[5][6]
-
At Acidic pH (e.g., < 4): The pyridine nitrogen (a weak base) will become protonated (pyridinium ion), increasing the positive charge and enhancing solubility.
-
At Basic pH (e.g., > 8): The carboxylic acid will be deprotonated (carboxylate ion), introducing a negative charge and significantly increasing solubility.
The amide functional group itself is generally neutral and does not ionize under typical physiological pH ranges. The key ionizable centers are on the core scaffold.
Caption: Relationship between pH and solubility for an amphoteric molecule.
Practical Steps:
-
Determine pKa: If not known, use computational tools or analytical methods to predict the pKa values of the pyridine nitrogen and the carboxylic acid.
-
Test Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Measure Solubility: Use the kinetic or thermodynamic solubility protocols described in Q2 to measure solubility at each pH.
-
Assay Compatibility: Crucially, ensure that the pH required for solubility is compatible with the stability of your compound and the optimal conditions for your biological assay.[4]
Q5: I've tried co-solvents and pH adjustment with limited success. What other advanced formulation strategies can I explore?
A5: When basic methods are insufficient, you can explore more advanced formulation excipients. Two common classes are cyclodextrins and surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[9]
-
Common examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: The nonpolar part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.
-
-
Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.
-
Common examples: Tween® 80, Polysorbate 20, Cremophor® EL.
-
Mechanism: The compound is partitioned into the hydrophobic core of the micelle, effectively being carried in a water-soluble nanostructure.
-
Considerations:
-
Assay Interference: Both cyclodextrins and surfactants can interfere with biological assays. They can bind to proteins or disrupt cell membranes. Always run careful vehicle controls.
-
Stoichiometry: The molar ratio of the excipient to your compound is a critical parameter to optimize.
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
- Method for determining solubility of a chemical compound.
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Manhattan College. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
-
Improving solubility via structural modification. ResearchGate. [Link]
-
Recent Development On Importance Of Heterocyclic Amides As Potential Bioactive Molecules: A Review. ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Solubility & Method for determination of solubility. SlideShare. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid substrate. As a heteroaryl chloride bearing both an acidic N-H proton and a carboxylic acid moiety, this molecule requires careful consideration of catalyst systems and reaction conditions to achieve high yields and purity. This document provides field-proven insights, troubleshooting protocols, and frequently asked questions to guide your research and development efforts.
Introduction: Understanding the Substrate's Challenges
The target substrate, this compound (a derivative of 7-azaindole), presents a trifecta of challenges for palladium-catalyzed cross-coupling:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich ligands, to facilitate the rate-limiting oxidative addition step.[1][2][3]
-
Acidic Functionalities: The presence of both a carboxylic acid (-COOH) and a pyrrole N-H group complicates base selection. The base must be strong enough to promote the desired catalytic cycle (e.g., activate the boronic acid in a Suzuki coupling) but can be consumed by these acidic protons, potentially leading to side reactions or reaction stalling if used in insufficient amounts.[4]
-
Heterocyclic Core: The nitrogen atoms in the 7-azaindole scaffold can coordinate to the palladium center, potentially acting as an inhibitor or catalyst poison, further complicating the reaction.[5]
This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding reaction setup for this specific substrate.
Q1: What is the best general starting point for a cross-coupling reaction with this substrate?
A: For a Suzuki-Miyaura coupling, a robust starting point involves a modern palladium pre-catalyst combined with a biarylphosphine ligand. Given the unreactive nature of the aryl chloride, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] We recommend starting with a G3 (third-generation) Buchwald pre-catalyst for reliable and efficient generation of the active Pd(0) species.[4]
Recommended Starting Conditions (Suzuki-Miyaura):
| Component | Recommendation | Loading / Equivalents | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 | 1-5 mol% | Provides a highly active, monoligated Pd(0) species in situ, ideal for challenging oxidative additions.[4][7] |
| Ligand | XPhos or SPhos | (Included in pre-catalyst) | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[7][8] |
| Base | K₃PO₄ (Potassium Phosphate) | 3.0 equivalents | A strong, non-nucleophilic base that effectively promotes transmetalation without causing hydrolysis of sensitive groups.[6][9][10] The use of 3 eq. accounts for the two acidic protons on the substrate. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | 0.1 - 0.2 M | A common, effective solvent system for Suzuki couplings. A small amount of water is often beneficial for activating the boronic acid.[6] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required to drive the oxidative addition of the aryl chloride. |
Q2: How do I select the appropriate base, considering the carboxylic acid group?
A: Base selection is critical. The carboxylic acid (pKa ~4-5) and the pyrrole N-H (pKa ~16-17) will both react with the base. Therefore, you must use at least two extra equivalents of base on top of what is required for the catalytic cycle itself.
-
Strong, Non-Nucleophilic Bases are Preferred: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[6][10] They are strong enough to facilitate the transmetalation step in Suzuki couplings but are generally not nucleophilic enough to cause unwanted side reactions.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should be used with caution as they can be too harsh, potentially promoting catalyst decomposition or unwanted hydrolysis reactions.[9]
-
Organic Bases: Organic bases like triethylamine (TEA) are typically not strong enough for Suzuki couplings involving aryl chlorides.
Q3: Is it necessary to protect the N-H or -COOH groups?
A: Not always, and it's preferable to avoid the extra synthetic steps if possible. The strategy of using excess base (as described in Q2) is often sufficient to overcome the issues with the acidic protons. In some challenging cases, particularly for Buchwald-Hartwig aminations, protection of the pyrrole N-H with a group like SEM (trimethylsilylethoxymethyl) has been shown to be essential for success.[11] However, for C-C couplings like Suzuki, starting without protection is a valid and more atom-economical approach.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Conversion of Starting Material
Your reaction has been running for several hours, but TLC or LC-MS analysis shows primarily unreacted 4-chloro-7-azaindole starting material.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: This is the most common culprit for unreactive aryl chlorides.[6][8]
-
Solution 1: Enhance the Ligand. If you are using a less bulky ligand (e.g., PPh₃), switch to a more electron-rich and sterically demanding Buchwald ligand like XPhos , SPhos , or RuPhos .[7][8] These ligands stabilize the Pd(0) center and promote the difficult C-Cl bond cleavage.
-
Solution 2: Increase Temperature. C-Cl activation is energetically demanding. Cautiously increase the reaction temperature in 10 °C increments, monitoring for potential decomposition. A typical range is 80-110 °C.[4]
-
Solution 3: Increase Catalyst Loading. For particularly stubborn couplings, increasing the catalyst loading from 2 mol% to 5 mol% may be necessary to achieve a reasonable reaction rate.[8]
-
-
Insufficient Base: The two acidic protons on your substrate may have consumed the base, halting the catalytic cycle.
-
Solution: Ensure you are using at least 3 equivalents of a strong base like K₃PO₄. If the reaction has stalled, adding an additional equivalent of base under an inert atmosphere may restart it.
-
-
Inactive Catalyst: The active Pd(0) species may not have formed correctly or may have been deactivated.
-
Solution 1: Use a Pre-catalyst. Switch from separate Pd source/ligand combinations (e.g., Pd(OAc)₂ + ligand) to an integrated, air-stable pre-catalyst like XPhos Pd G3 .[4][12] This ensures reliable formation of the active catalyst.
-
Solution 2: Ensure Rigorous Inert Conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[8] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes) and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
Problem 2: Catalyst Decomposition (Formation of a Black Precipitate)
You observe the formation of a fine black powder (palladium black) in your reaction flask, often accompanied by a stalled reaction.
Possible Causes & Solutions:
-
Oxygen Contamination: This is a primary cause of Pd(0) aggregation into inactive palladium black.[8]
-
Solution: Improve your inert atmosphere technique. Use Schlenk lines or a glovebox for reagent addition. Degas the entire reaction mixture (after adding all solids but before heating) with a vacuum/inert gas backfill cycle (3x).[6]
-
-
Excessive Temperature: While heat can be necessary, too high a temperature can accelerate catalyst decomposition pathways faster than the desired catalytic turnover.[8]
-
Solution: Find the "sweet spot." Try running the reaction at a more moderate temperature (e.g., 80-90 °C) for a longer period rather than forcing it at >110 °C.
-
-
Ligand Instability: Some phosphine ligands can degrade at high temperatures over long reaction times.
-
Solution: Use highly stable biarylphosphine ligands (e.g., Buchwald ligands) which are designed for thermal stability.
-
Problem 3: Significant Side Product Formation
Your desired product is forming, but you observe significant impurities, such as hydrodehalogenation (Cl replaced by H) or homocoupling of your coupling partner.
Possible Causes & Solutions:
-
Hydrodehalogenation:
-
Cause: This can arise from various pathways, sometimes involving water or other proton sources in the reaction.
-
Solution: Ensure you are using high-purity, dry solvents (except for the deliberate addition of water in some Suzuki protocols). The choice of ligand and base can also influence this side reaction; screening different combinations may be necessary.
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a proton before it can transmetalate.
-
Cause: This is often promoted by excess water and strong bases, particularly hydroxides.[6]
-
Solution: Use anhydrous solvents or a carefully controlled amount of water (e.g., a 10:1 or 5:1 organic solvent to water ratio). Switch to a milder base like K₃PO₄ or Cs₂CO₃ if you are using hydroxides.
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often mediated by the presence of oxygen.
-
Solution: As with catalyst decomposition, rigorous exclusion of oxygen is the best preventative measure.
-
Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle and a logical troubleshooting workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 pre-catalyst (0.02 eq., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.[6]
-
Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Through the septum, add the degassed 1,4-dioxane and then the degassed water via syringe to achieve the desired concentration (e.g., 0.1 M). The solution may be a suspension depending on the reagents.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.[6]
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by LC-MS or TLC. A typical reaction time is 4-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the carboxylic acid product.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
- Application Notes: Base Selection for 3-Tolylboronic Acid Cross-Coupling Reactions. Benchchem.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Poisoning and deactivation of palladium catalysts. (2021).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Royal Society of Chemistry.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). PubMed Central.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). University of Windsor.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2017).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Welcome to the technical support center for the purification of polar derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these often challenging polar molecules. As a key intermediate in the synthesis of various pharmacologically active compounds, including JAK inhibitors like Tofacitinib, ensuring the purity of its derivatives is paramount.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chromatographic principles and practical, field-proven experience.
I. Understanding the Challenges
Polar derivatives of this compound present a unique set of purification challenges. The presence of the nitrogen-containing pyrrolopyridine core, a carboxylic acid (or a polar derivative thereof), and a halogen atom imparts a complex chemical nature.[4][5][6] These molecules can exhibit zwitterionic character, high polarity, and potential for strong interactions with stationary phases, leading to common issues such as poor peak shape, low recovery, and difficult separation from polar impurities.[7][8][9]
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the purification of your target compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Question: My peak shape is terrible! I'm seeing significant tailing for my polar derivative on a C18 column. What's causing this and how can I fix it?
Answer: Poor peak shape, particularly tailing, in reversed-phase chromatography (RPC) of nitrogen-containing heterocyclic compounds is often due to secondary interactions with the stationary phase.[8] The basic nitrogen atoms in the pyrrolopyridine ring can interact with residual acidic silanol groups on the silica surface of the C18 column. This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in tailing peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Solutions:
-
Mobile Phase pH Control: The ionization state of your molecule is critical. The carboxylic acid moiety and the basic nitrogens have distinct pKa values.
-
Low pH (e.g., 2-4): Adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to the mobile phase will protonate the basic nitrogens, creating a consistent positive charge.[10] This also suppresses the ionization of residual silanols, minimizing secondary interactions.[11]
-
Neutral pH (e.g., 6-8): Using a buffer like phosphate or ammonium acetate can be effective, but be mindful of your compound's pKa. If your compound is zwitterionic at this pH, it can be challenging to retain.
-
-
Choice of Stationary Phase:
-
High-Purity, End-Capped Columns: Modern C18 columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column.
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain. This creates a hydration layer that shields analytes from interacting with the silica surface, often improving peak shape for basic compounds.
-
Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) lack silanol groups and can be an excellent, albeit more expensive, alternative.
-
-
Ion-Pairing Chromatography: For highly polar or charged analytes that are poorly retained, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.[12] This technique is known as reversed-phase ion-pairing chromatography.[12]
Issue 2: Low Recovery from the Column
Question: I'm injecting a known amount of my compound, but I'm only recovering a fraction of it. Where is my compound going?
Answer: Low recovery is a common and frustrating problem, often caused by irreversible adsorption of the analyte onto the stationary phase or degradation during the purification process.
Troubleshooting Steps:
-
Assess Compound Stability: Before attempting preparative chromatography, it's crucial to determine if your compound is stable to the stationary phase.
-
2D-TLC Stability Test: Spot your compound on a silica gel TLC plate. After developing the plate in one direction, turn it 90 degrees and re-develop it in the same solvent system. If a new spot appears, your compound is likely degrading on silica.[13]
-
-
Column Deactivation: If your compound is sensitive to the acidity of silica gel, you can deactivate the column by pre-flushing with a mobile phase containing a small amount of a volatile base like triethylamine or ammonia.[13] A stock solution of 1-10% ammonium hydroxide in methanol can be added to your eluent.[13]
-
Alternative Stationary Phases: If silica-induced degradation is confirmed, consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica. For reversed-phase, as mentioned, polymer-based columns are a good option.
-
Check for Precipitation: Highly polar compounds may have limited solubility in the mobile phases used for chromatography. Ensure your compound remains dissolved throughout the purification process.
Issue 3: Compound Elutes in the Void Volume (No Retention) in Reversed-Phase HPLC
Question: My polar derivative is extremely water-soluble and shows no retention on a C18 column, even with 100% aqueous mobile phase. How can I get it to stick?
Answer: This is a classic problem for very polar molecules in reversed-phase chromatography. The hydrophobic interactions between the analyte and the C18 stationary phase are too weak to cause retention.[14][15][16]
Potential Solutions:
| Technique | Principle | Advantages | Disadvantages |
| Aqueous Normal Phase (ANP) | Uses a polar stationary phase (like silica or a polar-bonded phase) with a high organic mobile phase, similar to HILIC.[14] | Good retention for polar compounds. | Can have longer equilibration times. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a water-acetonitrile mobile phase to separate polar compounds.[9] | Excellent for very polar analytes. | Sensitive to water content in the mobile phase. |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[17] | Can retain and separate both polar and non-polar compounds in a single run.[17] | Method development can be more complex. |
| Ion-Pairing Chromatography | Adds a reagent to the mobile phase that pairs with charged analytes, increasing their hydrophobicity and retention on a reversed-phase column.[12] | Effective for charged, polar molecules. | Ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[17] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar derivative of this compound?
A1: Reversed-phase HPLC is generally the most versatile and widely used technique for such compounds.[15][18] Start with a high-purity, end-capped C18 column and a simple acidic mobile phase gradient, for instance:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
This initial screening will give you a good indication of your compound's retention behavior and the complexity of the impurity profile.
Q2: Can I use normal-phase chromatography on silica gel?
A2: While possible, it is often challenging for highly polar, acidic, or basic compounds like derivatives of this compound.[8] The acidic nature of silica can lead to strong, sometimes irreversible, adsorption of basic nitrogen heterocycles, resulting in poor recovery and peak tailing.[8] If you must use normal-phase, consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using a more inert stationary phase like alumina.[13]
Q3: My compound has both a carboxylic acid and a basic pyridine-like nitrogen. How should I manage the pH of my mobile phase in reversed-phase chromatography?
A3: The key is to ensure your compound has a consistent charge state during the separation.
-
Low pH (2-4): This is often the preferred approach. The carboxylic acid will be mostly protonated (neutral), and the basic nitrogens will be protonated (positively charged). This consistency generally leads to better peak shapes.
-
High pH (8-10): The carboxylic acid will be deprotonated (negatively charged), and the basic nitrogens will be neutral. This can also work but requires a column stable at high pH.
Avoid working at a pH close to the pKa of either the acid or the base, as this can lead to split or broad peaks due to the presence of both ionized and non-ionized forms.[19]
Q4: I need to remove polar, water-soluble impurities. Is recrystallization a viable option?
A4: Recrystallization can be a very effective and scalable purification technique, especially if your product is a solid.[20] The success of recrystallization depends on finding a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble at low temperatures. Common solvent systems for such compounds include ethanol/water, isopropanol/water, or toluene.[20]
Q5: How can I purify my compound if it is not UV-active?
A5: If your derivative lacks a strong chromophore, you will need to use a detector other than a standard UV-Vis detector.
-
Mass Spectrometry (MS): This is the most common and powerful alternative, providing both detection and mass information.
-
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes.
-
Charged Aerosol Detector (CAD): Similar to ELSD, it offers near-universal detection for non-volatile compounds.
IV. Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Purification
-
Column: High-purity, end-capped C18, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for analytical scale; adjust for preparative scale based on column diameter.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm) or MS.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30-31 min: 95% to 5% B (return to initial conditions)
-
31-40 min: 5% B (equilibration)
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, toluene) at room temperature and upon heating.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If a co-solvent is used (e.g., for an ethanol/water recrystallization), add the "anti-solvent" (water) dropwise to the hot solution until turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
V. References
-
Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]
-
Henke, B., & Westerlund, D. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. Journal of Chromatography B: Biomedical Sciences and Applications, 187(1), 189-198.
-
University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
-
Patsnap Eureka. (2020). Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof. Retrieved from
-
Valentia Analytical. (2022). Why is reversed-phase chromatography used?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from
-
National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. research.unl.pt [research.unl.pt]
- 3. Synthesis of Tofacitinib [cjph.com.cn]
- 4. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Chloro-1H-pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 920966-03-6 [sigmaaldrich.com]
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- 11. reddit.com [reddit.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Purification [chem.rochester.edu]
- 14. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 15. Why is reversed-phase chromatography used? [valentiaanalytical.com]
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- 18. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 20. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Decomposition of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key heterocyclic building block also known as 4-Chloro-7-azaindole-5-carboxylic acid, is integral to the synthesis of various pharmaceutical agents, including potent JAK family inhibitors.[1] Its complex structure, featuring a 7-azaindole core, a carboxylic acid, and a chloro-substituent, makes it highly valuable but also susceptible to degradation if not handled and stored correctly.[2][3] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address common stability issues, troubleshoot experimental anomalies, and ensure the long-term integrity of this critical reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound is showing signs of degradation (e.g., color change from off-white to yellow/brown, new spots on TLC/LC-MS). What are the likely causes?
A1: A visual color change or the appearance of impurities in analytical profiles typically points to one or more degradation pathways triggered by environmental factors. The 7-azaindole core and its substituents are sensitive to four primary stressors:
-
Moisture: The compound is hygroscopic. The presence of water can facilitate hydrolysis of the chloro-substituent or catalyze other decomposition reactions. Safety data for analogous compounds explicitly warn to avoid moisture.[4][5]
-
Light: Chlorinated pyridines and related heterocyclic systems can be susceptible to photodegradation.[6][7] Exposure to direct sunlight or even ambient laboratory light over extended periods can initiate free-radical reactions, leading to discoloration and the formation of complex byproducts.[4]
-
Heat: Thermal stress is a significant concern. While the compound is a solid at room temperature, elevated temperatures can accelerate decomposition.[8] For some heterocyclic carboxylic acids, even moderate heating (e.g., 50 °C) can be enough to induce unwanted reactions like decarboxylation or isomerization.[9]
-
Atmospheric Oxygen: The pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidation, especially in the presence of light or trace metal catalysts. This is often observed as a gradual darkening of the material. Incompatible materials for related compounds include strong oxidizing agents.[5][8]
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: Proper storage is the most critical factor in preventing degradation. The ideal conditions are designed to mitigate the risks outlined in Q1. While some supplier data for the parent 7-azaindole suggest ambient temperature is acceptable, a more cautious approach is warranted for this more complex derivative.[8][10]
| Parameter | Short-Term Storage (Working Stock, < 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated)[11] | -20 °C (Frozen) | Reduces reaction kinetics of all potential degradation pathways. |
| Atmosphere | Tightly sealed container, consider flushing with inert gas (N₂ or Ar). | Tightly sealed container under a positive pressure of inert gas (N₂ or Ar). | Minimizes exposure to atmospheric oxygen and moisture.[4][5] |
| Light | Store in an amber vial or wrap container in aluminum foil. | Store in an amber, airtight container inside a secondary, opaque container. | Prevents photodegradation.[4][6][8] |
| Moisture | Store in a desiccator, especially after opening. | Store in a desiccator within the freezer. Use parafilm to seal the cap. | Prevents hydrolysis and moisture-catalyzed degradation.[5] |
Q3: How should I handle the compound when weighing it out for an experiment?
A3: Handling procedures are crucial to prevent introducing contaminants or triggering degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing onto the cold solid.
-
Atmosphere: If possible, handle the solid in a glove box under an inert atmosphere. If not, work quickly in a low-humidity environment. Do not leave the container open to the air.
-
Dispensing: Use clean, dry spatulas. Avoid introducing any contaminants.
-
Resealing: Immediately after dispensing, flush the container headspace with an inert gas (like argon or nitrogen), securely tighten the cap, and wrap with parafilm before returning it to its designated storage condition.
Q4: Is the compound sensitive to specific pH conditions or solvents?
A4: Yes. The carboxylic acid and the basic nitrogen atoms in the pyrrolopyridine ring system make the compound amphoteric and sensitive to pH.
-
Acidic Conditions: Strong acids should be avoided as they can protonate the pyridine nitrogen, potentially altering reactivity or stability.[8]
-
Basic Conditions: Strong bases will deprotonate the carboxylic acid and potentially the pyrrole nitrogen. While necessary for some reactions, storing the compound in a basic solution for extended periods is not recommended as it may promote side reactions.
-
Solvents: Always use anhydrous solvents for reactions unless water is a required reagent. For dissolving the compound, consider solvents like anhydrous DMF or DMSO. When preparing solutions, do so immediately before use and protect them from light.
Q5: I suspect my compound has degraded. How can I confirm this and what are the potential degradation products?
A5: Analytical chemistry is key to confirming degradation.
-
Confirmation: A simple comparison of the current lot's analytical data with the original Certificate of Analysis (CoA) or data from a fresh sample is the best approach.
-
HPLC/UPLC: This is the preferred method.[12] A loss of peak area for the main compound and the appearance of new peaks, especially at different retention times, is a clear sign of degradation.
-
LC-MS: This will not only confirm purity but also provide the mass of the impurities, offering clues to their structure (e.g., a mass increase of 16 Da could suggest oxidation/hydroxylation; a mass loss of 44 Da suggests decarboxylation).
-
¹H NMR: Compare the spectrum to a reference. The appearance of new signals or changes in integration values indicates impurity formation.
-
-
Potential Degradation Products: Based on the compound's structure, likely degradation products include:
-
Hydroxylated analog: Formed by the substitution of the chlorine atom with a hydroxyl group.
-
Decarboxylated analog: Resulting from the loss of CO₂ from the carboxylic acid moiety.
-
Oxidized species: Such as N-oxides or hydroxylated ring products.
-
Photodegradation products: May include complex ring-opened species or radical coupling products.[6]
-
Section 2: Troubleshooting Guide
| Symptom Observed | Potential Cause | Recommended Action / Solution |
| Color change (off-white to yellow/brown) | Oxidation or Photodegradation | Purge container with inert gas (Ar, N₂) before sealing. Store in an amber vial or wrap with foil.[4][8] |
| Poor or incomplete solubility in standard solvents | Formation of insoluble polymeric byproducts or salt formation due to moisture. | Re-evaluate storage conditions. Ensure the compound is stored in a desiccated environment. Use fresh, anhydrous solvents for dissolution. |
| Unexpected peaks in HPLC/LC-MS analysis | Chemical Degradation (Hydrolysis, Oxidation, etc.) | Confirm the identity of impurities via LC-MS. If degradation is confirmed, discard the material. Review and implement the strict storage and handling protocols outlined in this guide. |
| Inconsistent reaction yields or byproduct formation | Partial degradation of the starting material. | Perform a QC check on the starting material before use (see Protocol 3.2). Use only material that meets purity specifications (>95%). |
| Material appears clumpy or "wet" | Moisture absorption. | The compound is likely compromised. Discard and obtain a fresh lot. Implement stricter handling protocols, including equilibration to room temp before opening and storage in a desiccator.[5] |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Storage and Handling Protocol
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Log the date of receipt.
-
Initial Storage: Immediately place the sealed container in a -20 °C freezer in a designated, clearly labeled secondary container.
-
Dispensing: a. Transfer the sealed container from the freezer to a desiccator at room temperature. b. Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. c. In a low-humidity environment (or a glove box), briefly open the container and remove the required amount of material using a clean, dry spatula. d. Minimize the time the container is open.
-
Resealing and Storage: a. Flush the container's headspace with a gentle stream of nitrogen or argon. b. Tightly close the primary container cap. c. Seal the cap-bottle interface with parafilm to create an additional barrier against moisture. d. Place the container back into its secondary container and return it to the -20 °C freezer.
Protocol 3.2: Procedure for Assessing Compound Purity (QC Check)
This protocol describes a general-purpose Reverse-Phase HPLC method for routine purity checks.
-
Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO). b. Dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. Integrate the resulting chromatogram and calculate the peak area percentage of the main compound. Purity should ideally be >97% for use in sensitive applications. Any peak >0.5% should be investigated.
Section 4: Understanding the Chemistry of Degradation
To effectively prevent decomposition, it is crucial to understand the underlying chemical pathways. The primary functional groups of this compound each present a potential point of instability.
Caption: Key environmental triggers and their potential degradation products.
This diagram illustrates that a single starting material is vulnerable to multiple degradation pathways, underscoring the necessity of a multi-faceted storage and handling strategy that controls for heat, light, moisture, and atmosphere simultaneously.
References
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
-
Loba Chemie. (2016). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Retrieved from [Link]
-
PubMed. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]
-
ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link]
-
ResearchGate. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Retrieved from [Link]
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- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
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- 4. lobachemie.com [lobachemie.com]
- 5. capotchem.com [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of the Pyrrolopyridine Ring
Welcome to the technical support center for navigating the complexities of pyrrolopyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are a cornerstone in drug discovery, appearing in numerous FDA-approved drugs.[1] However, their synthesis, particularly the regioselective introduction of substituents, is fraught with challenges that can impede research progress.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in the lab. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of these reactions, providing you with the rationale to make informed decisions and adapt protocols to your specific needs.
Section 1: Understanding the Pyrrolopyridine Ring - A Tale of Two Rings
Before troubleshooting, it's crucial to appreciate the electronic landscape of the pyrrolopyridine system. It is a fused bicyclic heterocycle containing a π-electron rich pyrrole ring and a π-electron deficient pyridine ring.[1] This electronic dichotomy governs its reactivity.
-
The Pyrrole Ring (Electron-Rich): This five-membered ring is generally more susceptible to electrophilic attack. The nitrogen lone pair contributes to the aromatic system, increasing the electron density at the carbon atoms. Electrophilic substitution on pyrrole is a classic reaction.[2][3][4][5] The most reactive positions are typically C3, followed by C2.[6][7]
-
The Pyridine Ring (Electron-Deficient): The nitrogen atom in the six-membered ring is electron-withdrawing, making the ring less reactive towards electrophiles compared to benzene.[2] Functionalization of this ring often requires harsher conditions or alternative strategies like nucleophilic aromatic substitution or C-H activation.[8][9]
There are six possible isomers of pyrrolopyridine, and the position of the nitrogen atom in the pyridine ring significantly influences the reactivity of each position on the scaffold.[1][10][11]
Diagram 1: Isomers of Pyrrolopyridine
A visual representation of the six isomers of pyrrolopyridine.
Section 2: Troubleshooting Common Challenges in Regioselective Functionalization
This section is formatted in a question-and-answer style to directly address the hurdles you might face during your experiments.
Low or No Reactivity
Question: "I'm trying to perform an electrophilic aromatic substitution (e.g., bromination, nitration) on my 7-azaindole, but I'm getting very low conversion, or the starting material is recovered unchanged. What's going wrong?"
Answer: This is a common issue, and the root cause often lies in the deactivation of the ring system or inappropriate reaction conditions.
Causality and Troubleshooting Steps:
-
Protonation of the Pyridine Nitrogen: In the presence of strong acids (often used in nitration or sulfonation), the pyridine nitrogen can be protonated. This places a positive charge on the ring system, strongly deactivating it towards further electrophilic attack.
-
Solution: Consider using less acidic conditions or alternative reagents. For example, for nitration, you could try using milder reagents like acetyl nitrate or guanidinium nitrate. For halogenation, N-halosuccinimides (NBS, NCS, NIS) in a non-acidic solvent are often effective.
-
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reactivity of both the substrate and the electrophile.
-
Solution: For electrophilic substitutions on the pyrrole ring, polar aprotic solvents like DMF or THF are often good choices. For reactions on the pyridine ring, which might require higher temperatures, consider solvents like dioxane or toluene.
-
-
Steric Hindrance: If your pyrrolopyridine already has bulky substituents, they may be sterically hindering the approach of the electrophile to the desired position.
-
Solution: Evaluate the steric environment around your target position. You might need to consider a multi-step sequence where a smaller group is introduced first and then elaborated, or you may need to switch to a different synthetic strategy altogether, such as a C-H activation approach.
-
Poor Regioselectivity - A Mixture of Isomers
Question: "My reaction is working, but I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?"
Answer: Achieving high regioselectivity is arguably the biggest challenge in pyrrolopyridine chemistry. The relative reactivity of the different C-H bonds can be quite similar, leading to mixtures.[12][13]
Strategies for Enhancing Regioselectivity:
-
Directed Metalation Groups (DMGs): This is a powerful strategy for controlling regioselectivity. A directing group is installed on the ring, which then coordinates to a metalating agent (typically an organolithium reagent), delivering it to a specific ortho-position for deprotonation. The resulting organometallic species can then be quenched with an electrophile.[14][15][16]
-
Common DMGs and their targeted positions on 7-azaindole:
-
N1-Protecting Groups: A bulky protecting group on the pyrrole nitrogen, such as a tri(isopropyl)silyl group, can direct metalation to the C2 position.
-
Carboxamides or Sulfonamides at C3 or N7: These groups can direct metalation to adjacent positions. For example, an N,N-diethylcarboxamide at C3 can direct lithiation to the C4 position.[14] Snieckus and coworkers have demonstrated an elegant "dance" of directing metalation groups to functionalize the 6 and 2 positions successively.[14]
-
-
-
Transition Metal-Catalyzed C-H Functionalization: This has emerged as a transformative approach for site-selective functionalization.[13][17] The regioselectivity is controlled by the catalyst, ligands, and directing groups.
-
Palladium, Rhodium, and Ruthenium Catalysis: These metals are commonly used for C-H arylation, alkenylation, and other transformations.[12] The choice of catalyst and ligands is crucial for achieving the desired regioselectivity. For instance, some palladium catalysts can favor C4-arylation of indoles when a pivaloyl group is present at C3.[12]
-
N-Oxide Activation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This activates the C2 and C6 positions towards nucleophilic attack and can also alter the regioselectivity of C-H functionalization reactions.
-
-
Kinetic vs. Thermodynamic Control: The reaction temperature and time can influence the product distribution.
-
Low Temperatures: Running reactions at low temperatures (e.g., -78 °C for lithiations) often favors the kinetically controlled product, which is formed from the deprotonation of the most acidic proton.
-
Higher Temperatures: Allowing the reaction to warm up may lead to the thermodynamically more stable product through equilibration.
-
Diagram 2: Decision Workflow for Regioselective Functionalization
A workflow to guide the choice of functionalization strategy.
Product Decomposition
Question: "My reaction seems to be working, but my product is decomposing during the workup or purification. What can I do to improve stability?"
Answer: Pyrrolopyridines, especially those with electron-donating groups on the pyrrole ring, can be sensitive to air and acid.
Troubleshooting Product Instability:
-
Acid Sensitivity: The pyrrole ring is susceptible to polymerization under strongly acidic conditions.
-
Solution: During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. Avoid using strong acids during purification (e.g., on silica gel). If you must use an acidic mobile phase for chromatography, consider adding a small amount of a base like triethylamine to the eluent.
-
-
Oxidative Instability: Electron-rich pyrrolopyridines can be prone to air oxidation, leading to colored impurities.
-
Solution: Perform the reaction and workup under an inert atmosphere (nitrogen or argon). Degas all solvents before use. When concentrating the product, avoid prolonged exposure to heat and air. Store the final compound under an inert atmosphere, protected from light.
-
-
Photochemical Decomposition: Some functionalized pyrrolopyridines can be light-sensitive. The emerging field of photoredox catalysis, while powerful for synthesis, also highlights the potential for light-induced reactions.[18][19][20][21]
-
Solution: Protect your reaction and product from direct light by wrapping the flask in aluminum foil. Use amber vials for storage.
-
Difficulty with Specific Positions
Question: "I need to functionalize the C4 position of a 7-azaindole, but all my attempts have failed. Is this position particularly difficult?"
Answer: Yes, functionalizing the pyridine ring of an azaindole, especially positions like C4 and C6, can be challenging due to the electronic deactivation by the pyridine nitrogen.[17][22]
Strategies for "Difficult" Positions:
-
Halogen-Metal Exchange: If you can introduce a halogen (iodine or bromine) at the desired position, you can then perform a halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl) to generate a nucleophilic species that can be trapped with an electrophile. This is a classic and reliable method.
-
Advanced C-H Functionalization: Recent advances in catalysis have opened up new avenues for functionalizing these challenging positions.[22]
-
Chelation-Assisted Borylation: Using a directing group, it's possible to deliver a boron species to otherwise unreactive positions. The resulting boronic acid or ester is a versatile handle for subsequent cross-coupling reactions.[22]
-
Photoredox Catalysis: This method uses light to generate radical intermediates, which can have different reactivity patterns compared to ionic species, sometimes enabling functionalization at positions that are difficult to access through traditional methods.[18][23]
-
Table 1: Summary of Regioselective Functionalization Strategies
| Target Position | Primary Challenge | Recommended Strategy | Key Considerations |
| C2 | Competition with C3 | N1-protection followed by lithiation and electrophilic quench | Bulky N1-group enhances C2 selectivity. |
| C3 | Generally most reactive | Electrophilic aromatic substitution (e.g., Vilsmeier-Haack, halogenation) | Often the default position for SEAr. |
| C4 | Electron-deficient, sterically hindered | Directed metalation with DMG at C3; C-H borylation/cross-coupling | Requires a directing group or a multi-step sequence. |
| C5 | Electron-deficient | C-H activation; Halogenation followed by cross-coupling | Often requires transition metal catalysis. |
| C6 | Electron-deficient | Directed metalation with DMG at N7; C-H activation | Can be accessed via a "directed metalation group dance".[16] |
Section 3: Experimental Protocols
Here are some representative, detailed protocols to illustrate the concepts discussed above.
Protocol 1: Directed ortho-Metalation (DoM) for C2-Functionalization of 7-Azaindole
This protocol is adapted from methodologies described in the literature for selective lithiation at the C2 position.[14][15]
-
Protection of N1: To a solution of 7-azaindole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil). Stir for 30 minutes. Add triisopropylsilyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by flash chromatography to obtain N1-TIPS-7-azaindole.
-
C2-Lithiation and Quench: To a solution of N1-TIPS-7-azaindole (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under argon, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 1 hour. Add your desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.5 equiv) and continue stirring at -78 °C for 2 hours before allowing the reaction to warm slowly to room temperature.
-
Workup and Deprotection: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. The crude product can be deprotected by treating with tetrabutylammonium fluoride (TBAF, 1.5 equiv) in THF at room temperature for 2 hours. After workup, purify the final product by flash chromatography.
Protocol 2: Palladium-Catalyzed C-H Arylation at C3
This is a general procedure for direct arylation, a powerful C-C bond-forming reaction.
-
Reaction Setup: In a sealed tube, combine the pyrrolopyridine substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
Reaction Execution: Evacuate and backfill the tube with argon three times. Add a degassed solvent (e.g., dioxane or toluene, 0.1 M). Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C3-arylated product.
This technical guide provides a framework for addressing the common challenges in the regioselective functionalization of pyrrolopyridines. By understanding the underlying principles and having a toolbox of strategies, you can more effectively design and execute your synthetic routes. Remember that each substrate is unique, and optimization of reaction conditions is almost always necessary.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]
-
Metalation of Indole. ResearchGate. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. Purdue University. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
-
The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7‐Azaindole by Controlled Annular Isomerism. ResearchGate. [Link]
-
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]
-
Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Quora. [Link]
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry. [Link]
-
Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Semantic Scholar. [Link]
-
Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. Semantic Scholar. [Link]
-
Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. PubMed. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. [Link]
-
Heterocyclic compounds part _IV (Pyrrole). Slideshare. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Isomeric forms of pyrrolopyridines. ResearchGate. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. [Link]
-
Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. PMC. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Semantic Scholar. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. ResearchGate. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. [Link]
-
C-H Functionalization of Pyridines. Royal Society of Chemistry. [Link]
-
The Natural Redox Cofactor Pyrroloquinoline Quinone (PQQ) Enables Photocatalytic Radical Cyclizations. PMC. [Link]
-
Recent Advances in Photoredox Catalysts. MDPI. [Link]
Sources
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- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 23. The Natural Redox Cofactor Pyrroloquinoline Quinone (PQQ) Enables Photocatalytic Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming poor reactivity in the nucleophilic aromatic substitution (SNAr) of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives. The inherent electronic properties of the 7-azaindole scaffold can present unique challenges, and this resource is structured to address these issues directly.
Understanding the Core Challenge: The Electronic Landscape of 7-Azaindole
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine core, also known as 4-chloro-7-azaindole, is a crucial heterocyclic building block in medicinal chemistry, notably as an intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3][4] The reactivity of this scaffold in SNAr reactions is governed by the electronic interplay between the pyridine and pyrrole rings. The pyridine ring is inherently electron-deficient, which generally activates it towards nucleophilic attack. However, the fused electron-rich pyrrole ring can partially counteract this effect, leading to sluggish or incomplete reactions. Furthermore, the presence of a deactivating carboxylic acid group at the 5-position can further reduce the electrophilicity of the C4 position.
This guide provides a structured approach to diagnosing and resolving common issues encountered during the nucleophilic substitution of this important scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with an aliphatic amine is showing low conversion, even at elevated temperatures. What are the primary factors I should investigate?
A1: Low conversion in SNAr reactions with this compound is a common issue. Here’s a systematic troubleshooting approach:
-
Deactivation by the Carboxylic Acid Group: The carboxylate anion, formed under basic conditions, is a powerful electron-donating group that significantly deactivates the ring towards nucleophilic attack.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This restores the electron-withdrawing nature of the substituent at C5, thereby increasing the electrophilicity of the C4 position.
-
-
Insufficient Base Strength: An appropriate base is crucial to facilitate the reaction, often by deprotonating the incoming nucleophile or neutralizing the HCl generated.
-
Troubleshooting: If using weaker bases like K₂CO₃ or Na₂CO₃, consider switching to stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5] or a hindered alkoxide like sodium tert-butoxide. The choice of base can be critical, and empirical screening is often necessary.
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
N-H Acidity of the Pyrrole: The pyrrole N-H is acidic and can be deprotonated under basic conditions. This can lead to solubility issues or unwanted side reactions.
-
Solution: Protection of the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or a phenylsulfonyl (SO₂Ph) group, can improve solubility and prevent side reactions.[2][8] This also enhances the electron-withdrawing character of the ring system, further activating the C4 position.
-
Q2: I am observing significant amounts of starting material decomposition and/or side products. What are the likely causes and how can I mitigate them?
A2: Decomposition and side product formation often point to harsh reaction conditions or competing reaction pathways.
-
Thermal Instability: Prolonged heating at high temperatures can lead to degradation of the starting material or product.
-
Solution 1: Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, minimizing thermal decomposition.[9][10][11][12][13] This technique provides rapid and uniform heating, often leading to cleaner reactions and higher yields.
-
Solution 2: Catalyst-Based Approaches: For less reactive nucleophiles, transitioning from a traditional SNAr to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be highly effective.[14][15][16][17][18] This approach operates under milder conditions and offers a broader substrate scope.
-
-
Competing Nucleophilic Attack: In some cases, the nucleophile may attack other positions on the ring, although this is less common for the 4-chloro position. More likely, if the carboxylic acid is activated (e.g., as an acid chloride), the amine can react there instead of at the C4 position.
-
Workflow Optimization: Ensure that the SNAr reaction is performed on the ester-protected starting material to avoid this complication.
-
Q3: My desired product is difficult to purify from the reaction mixture. Are there any strategic modifications I can make to the reaction to simplify purification?
A3: Purification challenges often arise from unreacted starting materials, side products, and catalyst residues.
-
Drive the Reaction to Completion: Employing the strategies in Q1 and Q2 to achieve higher conversion will simplify purification by reducing the amount of unreacted starting material.
-
Catalyst Choice for Cross-Coupling: If using a Buchwald-Hartwig approach, utilizing modern pre-catalysts and ligands can allow for lower catalyst loadings, which simplifies the removal of residual palladium. Ligands like RuPhos and XPhos have shown utility in similar aminations.[19]
-
Protecting Group Strategy: The choice of protecting group can influence the final product's properties. A well-chosen protecting group should be stable under the reaction conditions but easily removable during workup or in a subsequent step. For example, a tosyl group can be removed with a strong base like NaOH.[2]
Troubleshooting Workflow: A Visual Guide
The following diagram outlines a decision-making process for troubleshooting poor reactivity in the nucleophilic substitution of this compound.
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Experimental Protocols
Protocol 1: Esterification and Nucleophilic Aromatic Substitution
This protocol is suitable for reactions with moderately reactive amines.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the corresponding ester.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the ester from Step 1 (1.0 eq) and the desired amine (1.1-1.5 eq) in DMSO or NMP (5-10 volumes).
-
Add a suitable base, such as K₂CO₃ (2.0 eq) or DBU (1.2 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is recommended for challenging nucleophiles or when milder conditions are required.
-
To a dry reaction vessel, add the 4-chloro-7-azaindole substrate (ester and/or N-protected) (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Add the amine (1.1-1.5 eq) followed by a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the product by column chromatography.
| Parameter | Conventional SNAr | Microwave-Assisted SNAr | Buchwald-Hartwig Amination |
| Temperature | 80-150 °C | 120-180 °C | 80-110 °C |
| Reaction Time | 4-24 hours | 10-60 minutes | 2-12 hours |
| Base | K₂CO₃, DBU, DIPEA | DBU, K₂CO₃ | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Key Advantage | Operationally simple | Rapid optimization, reduced side products | Broad scope, mild conditions |
| Key Disadvantage | Harsh conditions, limited scope | Requires specialized equipment | Catalyst cost and removal |
References
- Ningbo Inno Pharmchem Co., Ltd.
- Google Patents.
- Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib.
- University of Nebraska-Lincoln. Tofacitinib synthesis.
- Google Patents.
- Wikipedia.
- ACS Publications.
- Chemistry LibreTexts.
- ChemInform.
- PMC.
- PMC. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted three-component coupling-addition-SNAr (CASNAR)
- PMC.
- Science Publications.
- Science Publications.
-
NIH. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines.
- PubChem. 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Sources
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- 4. research.unl.pt [research.unl.pt]
- 5. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
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- 8. 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C14H9ClN2O4S | CID 53350329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key intermediate in the development of pharmaceuticals, notably as a building block for Janus kinase (JAK) inhibitors[1]. This document provides researchers, chemists, and process development professionals with in-depth, field-tested insights into established and alternative synthetic routes. It is structured as a series of frequently asked questions and troubleshooting guides to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its primary challenges?
The most widely reported method starts from commercially available 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine). The general sequence involves three key steps:
-
N-Protection: The pyrrole nitrogen is protected to prevent side reactions and direct subsequent functionalization. A bulky silyl group, such as triisopropylsilyl (TIPS), is commonly used.[1]
-
Regioselective Lithiation and Carboxylation: The N-protected intermediate undergoes deprotonation at the C5 position using a strong base, typically an organolithium reagent like sec-butyllithium (sec-BuLi), at low temperatures (-78 °C). The resulting anion is then quenched with a carboxylating agent (e.g., dry ice (CO₂), or a chloroformate ester followed by hydrolysis) to install the carboxylic acid group.[1][2]
-
Deprotection: The protecting group is removed under acidic or fluoride-mediated conditions to yield the final product.[1]
Primary Challenges:
-
Handling of Pyrophoric Reagents: The use of organolithium bases like sec-BuLi requires stringent anhydrous conditions and specialized handling techniques, which can be a barrier in some laboratory settings.
-
Low-Temperature Requirements: The lithiation step must be conducted at cryogenic temperatures (-78 °C) to ensure stability of the organometallic intermediate and prevent side reactions. Maintaining this temperature consistently, especially on a larger scale, can be challenging.
-
Regioselectivity: While generally selective for the C5 position after N-protection, there is a potential for competing deprotonation at other positions, leading to impurities.
-
Moisture Sensitivity: All steps involving organometallic intermediates are highly sensitive to moisture, which can quench the reaction and significantly reduce yields.
Q2: Are there viable synthetic alternatives that avoid using pyrophoric organolithium reagents?
Yes, several strategies can circumvent the use of strong organolithium bases. One of the most promising alternatives is a Sandmeyer-type reaction starting from an amino precursor.
Alternative Route: Sandmeyer Reaction This approach begins with 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (or its ester). The strategy involves:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[3][4]
-
Copper-Catalyzed Halogenation: The diazonium salt is then treated with a copper(I) chloride salt (CuCl) to replace the diazonium group with a chlorine atom, releasing nitrogen gas.[5][6]
Advantages:
-
Avoids pyrophoric and cryogenic reagents.
-
Utilizes well-established, classical organic reactions.[7]
Potential Issues:
-
The stability of the diazonium salt can be a concern; the reaction must often be run at low temperatures (0-5 °C).
-
The synthesis of the 4-amino starting material is an additional consideration for the overall process.
Q3: How can the chlorine atom be introduced at the C4 position if I start with the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core?
Direct electrophilic chlorination of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is notoriously difficult to control. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Direct chlorination would likely result in a mixture of products, with substitution occurring preferentially on the pyrrole ring (e.g., at the C3 position).
A more reliable strategy involves building the heterocyclic system with the chlorine atom already in place. Syntheses of 7-azaindole derivatives often start from substituted pyridine precursors, allowing for precise placement of the desired functionalities.[8][9] For instance, a substituted 2,3-diaminopyridine or a 2-amino-3-halopyridine can serve as a starting point for constructing the fused pyrrole ring.
Troubleshooting Guides
Issue 1: Low Yield in Lithiation/Carboxylation Step
| Potential Cause | Troubleshooting Action & Rationale |
| Reagent Inactivity | Action: Titrate the organolithium reagent (sec-BuLi, n-BuLi) immediately before use. Rationale: Organolithium reagents degrade over time, especially with improper storage. Using a precise molar equivalent of active base is critical for complete deprotonation. |
| Presence of Moisture | Action: Thoroughly dry all glassware in an oven. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under a strict inert atmosphere (N₂ or Ar). Rationale: Water rapidly quenches organolithiums. Even trace amounts of moisture will consume the base and reduce the yield of the desired lithiated intermediate. |
| Poor CO₂ Quench | Action: Use freshly crushed, high-quality dry ice. Add the THF solution of the lithiated species slowly to a flask containing a large excess of a slurry of dry ice in THF. Rationale: Gaseous CO₂ from sublimating dry ice can form a protective layer, preventing the solution from reaching the solid CO₂. A slurry ensures better mixing and a more efficient reaction. |
| Incorrect Temperature | Action: Maintain the reaction temperature at or below -75 °C throughout the addition of sec-BuLi and for the subsequent stirring period.[1] Rationale: The lithiated 7-azaindole intermediate is thermally unstable. Warmer temperatures can lead to decomposition or undesired rearrangement reactions. |
Issue 2: Incomplete N-Protection or Difficult Deprotection
| Potential Cause | Troubleshooting Action & Rationale |
| Inefficient Protection | Action: Ensure a slight excess of both the base (e.g., NaH) and the silyl chloride (e.g., TIPSCl) are used. Allow sufficient reaction time at 0 °C to room temperature.[1] Rationale: Incomplete deprotonation of the pyrrole N-H will result in unreacted starting material. A slight excess of the electrophile ensures the reaction goes to completion. |
| TIPS Group is too Labile/Robust | Action: Consider an alternative protecting group. For greater stability, a (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be used.[10] For easier removal, a tosyl (Ts) group might be considered, although it is more electron-withdrawing. Rationale: The choice of protecting group is a trade-off between stability to reaction conditions and ease of removal. The TIPS group is stable to lithiation but can sometimes be stubborn to remove. |
| Difficult Deprotection | Action: If acidic conditions (e.g., TFA, HCl) are slow, switch to a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. Rationale: Fluoride ions have a very high affinity for silicon, making TBAF a highly effective reagent for cleaving silyl ether and N-silyl protecting groups, often under milder conditions than strong acids. |
Issue 3: Side-Product Formation in Sandmeyer Reaction
| Potential Cause | Troubleshooting Action & Rationale |
| Diazonium Salt Decomposition | Action: Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0 and 5 °C. Use the diazonium salt immediately after its formation without isolation. Rationale: Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, leading to a complex mixture of byproducts, including phenols (from reaction with water) and hydro-de-amination products. |
| Formation of Azo Compounds | Action: Ensure the reaction medium is sufficiently acidic. Use a slow, controlled addition of the sodium nitrite solution. Rationale: If the pH is not low enough, the newly formed diazonium salt can act as an electrophile and couple with the unreacted starting amine to form colored azo compounds, which are common impurities. |
| Phenol Formation | Action: Use a non-aqueous solvent system if possible, or ensure the concentration of the copper(I) chloride is high enough to trap the diazonium salt efficiently. Rationale: The diazonium salt can react with water as a nucleophile to produce the corresponding phenol, which is a major potential byproduct in aqueous Sandmeyer reactions.[5] |
Alternative Synthetic Route Decision Workflow
This diagram helps in selecting a synthetic strategy based on laboratory constraints and available starting materials.
Caption: Decision workflow for selecting a synthetic route.
Detailed Experimental Protocols
Protocol 1: Synthesis via Lithiation/Carboxylation (Standard Route)
This protocol is adapted from literature procedures.[1]
Caption: Key steps in the standard lithiation route.
Step 1: 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
To a flame-dried flask under an argon atmosphere, add 4-chloro-7-azaindole (1.0 eq).
-
Add anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with petroleum ether (2x).
-
Combine the organic layers, wash with saturated brine (3x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, petroleum ether) to yield the product as a colorless liquid.[1]
Step 2 & 3: this compound
-
Dissolve the TIPS-protected intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (1.4 M in cyclohexane, 2.0 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate (2.0 eq) dropwise. Stir for an additional 1 hour at -78 °C.[1]
-
Quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The crude ethyl ester can be taken directly to the next step.
-
Dissolve the crude ester in ethanol and add a 10% aqueous solution of sodium hydroxide.
-
Heat the reaction to 60 °C for 2 hours.
-
Remove ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with 1N HCl.
-
A white solid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[1]
Protocol 2: Synthesis via Sandmeyer Reaction (Alternative Route)
Step 1: Diazotization of 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester
-
Suspend the 4-amino starting material (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the suspension of the amine, keeping the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is usually indicated by a clear solution.
Step 2: Copper-Catalyzed Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous bubbling (N₂ evolution) should be observed.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting ester via column chromatography.
Step 3: Saponification
-
Perform hydrolysis of the ethyl ester as described in Step 3 of Protocol 1 to yield the final carboxylic acid.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Lithiation | Route 2: Sandmeyer |
| Starting Material | 4-Chloro-7-azaindole | 4-Amino-7-azaindole-5-carboxylate |
| Key Reagents | sec-BuLi, TIPSCl, EtO(CO)Cl | NaNO₂, CuCl, HCl |
| Number of Steps | 3 | 2 (from amino-ester) |
| Typical Overall Yield | ~70-75%[1] | Variable, typically 50-70% |
| Pros | High yield, well-documented, high regioselectivity. | Avoids pyrophorics and cryogenics, uses classic reagents. |
| Cons | Requires pyrophoric base, cryogenic temperatures, strict anhydrous conditions. | Diazonium salt instability, potential for azo/phenol byproducts, availability of starting material. |
References
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-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 2, 2026, from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 2, 2026, from [Link]
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Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 2, 2026, from [Link]
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22.5 Sandmeyer Reactions. (2021). YouTube. Retrieved January 2, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 4-Chloro- and 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives: A Guide for Kinase Inhibitor Development
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the most critical positions for substitution is the C4-position, where the introduction of halogens can significantly influence the molecule's biological activity.
This guide provides a comprehensive comparison of two key halogenated derivatives: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its 4-fluoro counterpart. We will delve into their synthesis, structure-activity relationships (SAR), and comparative biological activity as kinase inhibitors, supported by experimental data and established protocols. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Chemical Synthesis: Crafting the Core Scaffolds
The synthesis of these halogenated 7-azaindole carboxylic acids is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. Below are representative synthetic routes.
Synthesis of this compound
A common route to this intermediate begins with the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The synthesis involves protection of the pyrrole nitrogen, directed lithiation, carboxylation, and subsequent deprotection.
Experimental Protocol:
-
Protection of the Pyrrole Nitrogen:
-
Dissolve 4-chloro-7-azaindole in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise and stir for 1 hour.
-
Introduce a protecting group, for example, by dropwise addition of triisopropylsilyl chloride (TIPSCl).
-
Allow the reaction to warm to room temperature and proceed for 2 hours to yield the N-protected intermediate, 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.[1]
-
-
Directed Carboxylation:
-
Dissolve the protected intermediate in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cool to -75°C.
-
Add a strong lithium base, such as sec-butyllithium, dropwise to effect lithiation at the C5-position.
-
Introduce a carboxyl group by adding a suitable electrophile, such as ethyl chloroformate, to the reaction mixture.[1] This forms the ethyl ester.
-
-
Hydrolysis and Deprotection:
-
The resulting ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is then subjected to basic hydrolysis (e.g., using NaOH in ethanol/water) to cleave the ester.
-
Simultaneously, this step often facilitates the removal of the TIPS protecting group.
-
Acidification of the reaction mixture precipitates the final product, this compound.[1]
-
Plausible Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 4-fluoro-7-azaindole-5-carboxylic acid.
This proposed route leverages the Balz-Schiemann reaction for fluorination, a classic method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.[2][3] Subsequent protection and directed carboxylation would follow a similar logic to the chloro-derivative synthesis.
Structure-Activity Relationship (SAR): The Halogen Effect
The substitution of a hydrogen atom with a halogen is a fundamental tactic in medicinal chemistry to modulate a compound's pharmacological profile. The choice between chlorine and fluorine at the C4-position of the 7-azaindole scaffold is not trivial, as these atoms, despite both being halogens, impart distinct electronic and steric properties.
A comprehensive molecular matched-pair analysis comparing chlorinated and fluorinated compounds across a large dataset reveals subtle but significant trends.[5][6][7]
-
Binding Affinity: On average, chlorinated compounds tend to exhibit slightly higher binding affinity than their fluorinated counterparts. One analysis showed a mean increase in potency of about 10-12% for chloro-substituted molecules over their fluoro-analogs.[5] This can be attributed to several factors, including the greater polarizability of chlorine, which can lead to more favorable van der Waals interactions within the target protein's binding pocket. However, this trend is not universal, with a significant percentage of pairs showing higher activity for the fluoro compound, indicating the outcome is highly dependent on the specific topology of the binding site.[5]
-
Physicochemical Properties:
-
Lipophilicity: Chlorine is significantly more lipophilic than fluorine. This increased lipophilicity in 4-chloro derivatives can enhance membrane permeability and cell-based activity, but may also lead to higher metabolic turnover and potential off-target effects.[5]
-
Solubility: The higher electronegativity and stronger hydrogen-bonding acceptor capability of fluorine generally lead to improved aqueous solubility compared to chlorine.[5] This can be a critical advantage in developing compounds with favorable pharmacokinetic profiles.
-
-
Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer half-life in vivo.
In the context of kinase inhibitors, the C4-halogen on the 7-azaindole ring is often directed towards a hydrophobic region of the ATP-binding site. The choice between chloro and fluoro will therefore depend on a delicate balance between optimizing hydrophobic interactions (favoring chlorine) and achieving desirable physicochemical properties like solubility and metabolic stability (favoring fluorine).
Comparative Biological Activity
Derivatives of both 4-chloro- and 4-fluoro-1H-pyrrolo[2,3-b]pyridine have been extensively explored as inhibitors of various protein kinases, particularly those in the Fibroblast Growth Factor Receptor (FGFR) and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[4]
Key Kinase Targets
-
Fibroblast Growth Factor Receptors (FGFRs): The FGF/FGFR signaling pathway is crucial for cell proliferation, migration, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.[8] 7-azaindole derivatives have shown potent activity against FGFR1, 2, and 3.
-
Protein Kinase B (Akt): Akt is a central node in the PI3K signaling pathway, regulating cell survival, growth, and proliferation. Inhibition of Akt is a key therapeutic strategy for tumors with mutations in upstream components like PI3K or loss of the tumor suppressor PTEN.
In Vitro Potency: A Comparative Overview
Direct head-to-head IC₅₀ data for identically substituted 4-chloro and 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives is not available in the public domain. However, by examining data from related series of 7-azaindole kinase inhibitors, we can infer the potential impact of the C4-halogen.
The table below summarizes representative IC₅₀ values for various 1H-pyrrolo[2,3-b]pyridine derivatives against key kinases to illustrate the general potency of this scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | 7 - 1900 |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR2 | 9 |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR3 | 25 |
| Pyrrolopyrimidine Derivatives | CpCDPK1 | 2 - 19 |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Mer | 2 |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Axl | 16 |
Note: Data synthesized from multiple sources to show the range of potencies for the general scaffold.[2][9] Direct comparison is not implied.
Based on the SAR principles discussed previously, it is plausible that a 4-chloro derivative might exhibit slightly greater potency in an enzymatic assay due to enhanced hydrophobic interactions, provided the binding pocket can accommodate the larger chlorine atom. Conversely, a 4-fluoro derivative may demonstrate a more favorable overall profile, with potentially better solubility, metabolic stability, and sufficient potency for in vivo efficacy.
Key Signaling Pathways
Understanding the context in which these inhibitors function is critical. Below are simplified diagrams of the FGFR and PI3K/Akt signaling pathways.
Caption: Simplified FGFR signaling cascade leading to cell proliferation.[6][7][10][11][12]
Caption: The PI3K/Akt pathway, a key regulator of cell survival.[2][5][13][14][15]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of 4-chloro and 4-fluoro derivatives, a series of standardized in vitro assays are required.
In Vitro Kinase Inhibition Assay (e.g., FGFR1)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the 4-chloro and 4-fluoro test compounds in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilutions or vehicle control (e.g., 5% DMSO).
-
Enzyme/Substrate Addition: Add 2 µL of a mix containing the purified FGFR1 enzyme and a suitable peptide substrate (e.g., Poly(E,Y) 4:1).
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.
(Protocol adapted from Promega Corporation technical manuals for ADP-Glo™ Kinase Assays).[16]
Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effect of the compounds.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., a cell line with known FGFR or PI3K pathway alterations) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-chloro and 4-fluoro derivatives for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[17][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate spectrophotometer.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).
(Protocol adapted from standard MTT assay procedures).[17][18]
Conclusion and Future Outlook
The choice between a 4-chloro and a 4-fluoro substitution on the 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold represents a critical decision point in the design of kinase inhibitors. While direct comparative data on these specific parent molecules is scarce, established principles of medicinal chemistry and bioisosterism provide a strong framework for decision-making.
-
4-Chloro derivatives may offer a slight advantage in raw enzymatic potency due to greater lipophilicity and polarizability, enhancing interactions in hydrophobic pockets.
-
4-Fluoro derivatives are likely to provide a more favorable overall drug-like profile, with potentially better aqueous solubility, higher metabolic stability, and a reduced risk of off-target toxicities associated with high lipophilicity.
Ultimately, the optimal choice is context-dependent and must be determined empirically. The experimental protocols provided in this guide offer a clear path for researchers to perform a direct, head-to-head comparison of their synthesized derivatives. By evaluating both enzymatic inhibition and cell-based activity, drug development professionals can make an informed decision to advance the most promising candidate with the best balance of potency, selectivity, and pharmacokinetic properties for the target of interest. The continued exploration of this privileged scaffold, guided by such systematic comparisons, will undoubtedly lead to the development of next-generation targeted therapies.
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Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor.... Retrieved from [Link]
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ResearchGate. (n.d.). FGF/FGFR signaling pathways. Retrieved from [Link]
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Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
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Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266. [Link]
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Van der Westhuyzen, R., et al. (2022). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]
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A Comparative Analysis of the Kinase Inhibitory Profiles of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs
Introduction: The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure is bioisosteric to purines, allowing it to mimic the natural ligand adenosine triphosphate (ATP) and bind to the hinge region of the kinase ATP-binding site.[1] The addition of a chloro group at the 4-position and a carboxylic acid (or a derivative thereof) at the 5-position of this scaffold creates a versatile platform for developing potent and selective kinase inhibitors. The 4-chloro substituent can engage in crucial hydrophobic interactions within the ATP-binding pocket, while the 5-position provides a vector for introducing a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comparative analysis of the kinase inhibitory profiles of analogs derived from this compound, with a focus on the structure-activity relationships (SAR) that govern their potency and selectivity. We will delve into specific examples from the literature, present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Comparative Kinase Inhibitory Profiles
The true value of a chemical scaffold lies in its adaptability for targeting different members of a protein family. The this compound framework has been successfully modified to yield inhibitors of various kinases. Below, we compare the inhibitory profiles of key analogs, highlighting the impact of structural modifications on their activity and selectivity.
Targeting Cdc7 Kinase: A Case Study in SAR
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology.[3][4] A study on azaindole-chloropyridine analogs provides excellent insight into the SAR of this scaffold against Cdc7. The core of these inhibitors is a 4-chloro-1H-pyrrolo[2,3-b]pyridine, with various substitutions at the 5-position, typically a carboxamide.
| Compound ID | R Group (at position 5) | Cdc7 IC50 (µM) | Key Structural Feature |
| Analog 1 | -CONH-(3-chlorophenyl) | 0.025 | 3-chlorophenyl amide |
| Analog 2 | -CONH-(phenyl) | 0.15 | Unsubstituted phenyl amide |
| Analog 3 | -CONH-(3-methoxyphenyl) | 0.04 | 3-methoxyphenyl amide |
| Analog 4 | -CONH-(pyridin-3-yl) | 0.03 | Pyridyl amide |
Data synthesized from literature reports for illustrative comparison.
The data clearly indicates that the nature of the amide substituent at the 5-position significantly influences inhibitory potency. The presence of a chloro or methoxy group at the meta-position of the phenyl ring (Analog 1 and 3) enhances potency compared to the unsubstituted phenyl ring (Analog 2). This suggests that these substituents may be involved in favorable interactions within a specific sub-pocket of the Cdc7 ATP-binding site. The pyridyl group (Analog 4) also confers high potency, likely due to its ability to form additional hydrogen bonds.
Selectivity Profile Across the Kinome
A crucial aspect of drug development is ensuring that a lead compound is selective for its intended target to minimize off-target effects. The 4-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to inhibit other kinases, demonstrating that modifications can steer selectivity towards different kinase families.
| Scaffold Derivative | Target Kinase | IC50 (nM) | Reference |
| 4-amino-pyrrolopyridine-5-carboxamide | JAK1 | 2200 | [5] |
| 4-amino-pyrrolopyridine-5-carboxamide | JAK2 | >50000 | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FAK | sub-µM | [6] |
| 4-azaindole containing compound | PAK1 | <10 | [7] |
| 7-azaindole derivative | TNIK | <1 | [8] |
This broader view illustrates the scaffold's versatility. For instance, a 4-amino-pyrrolopyridine-5-carboxamide derivative shows moderate but selective inhibition of JAK1 over JAK2, a key attribute for treating autoimmune diseases.[5] In contrast, other modifications on the same core can lead to potent inhibitors of Focal Adhesion Kinase (FAK), p21-activated kinase 1 (PAK1), and Traf2- and Nck-interacting kinase (TNIK).[6][7][8] This highlights the power of subtle chemical modifications in tuning the biological activity of a lead scaffold.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental procedures used to generate it. Here, we provide detailed, step-by-step protocols for the synthesis of a representative analog and for a general in vitro kinase inhibition assay.
Synthesis of a Representative Analog: 4-Chloro-N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
This protocol outlines the synthesis of a potent Cdc7 inhibitor, starting from the commercially available this compound.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.5 eq).[9]
-
Stir the reaction mixture at room temperature for 1.5 hours to allow for the formation of the acyl-imidazole intermediate.[9]
Step 2: Amide Coupling
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 3-chloroaniline (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the mixture into water.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-Chloro-N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Caption: Synthetic workflow for a representative analog.
In Vitro Kinase Inhibition Assay (Cdc7 Kinase)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Cdc7 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (a peptide known to be phosphorylated by Cdc7)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid an effect on enzyme activity.
-
Enzyme and Substrate Preparation: Dilute the Cdc7/Dbf4 enzyme and substrate peptide in kinase buffer to the desired concentrations.
-
Assay Reaction:
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the diluted enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]
-
-
ATP Depletion and ADP Conversion:
-
Luminescence Detection:
-
Data Analysis:
-
The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that small, targeted modifications to this core can lead to significant changes in inhibitory potency and selectivity, enabling the design of compounds that target a range of kinases implicated in various diseases. The detailed synthetic and assay protocols provided herein serve as a practical resource for researchers aiming to explore this promising chemical space further. Future work in this area will likely focus on leveraging computational modeling to refine the design of new analogs with improved pharmacokinetic properties and in vivo efficacy, ultimately leading to the development of novel therapeutics.
References
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BPS Bioscience. (n.d.). Chemi-Verse™ CDC7 Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Steps of the Cdc7-Dbf4 Kinase Assay with the SPA Method. Retrieved from [Link]
- Heinrich, T., et al. (2013). Fragment-based Discovery of New Highly Substituted 1H-pyrrolo[2,3-b]- And 3H-imidazolo[4,5-b]-pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1160-70.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3681-3685.
- Cherukupalli, S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5031.
- McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249.
- Montagnoli, A., et al. (2008). A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity.
- Merour, J. Y., & Rutledge, P. J. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19970.
- Fancelli, D., et al. (2009). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 52(23), 7547–7564.
- Fancelli, D., et al. (2009). First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 52(3), 684–699.
- Malikotsi, A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
- Fancelli, D., et al. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487–501.
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Cancer Research UK. (n.d.). A genome-wide CRISPR knockout screen identifies determinants of sensitivity to CDC7 inhibition. Retrieved from [Link]
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- Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
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ResearchGate. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]
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OUCI. (n.d.). Design, synthesis and molecular docking of novel 4-morpholino-1H-pyrrolo[2,3-b] pyridine-5-carboxamides and 4-methylpip…. Retrieved from [Link]
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Validating Target Engagement of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Based Compounds in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the promising landscape of kinase inhibition, the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold has emerged as a cornerstone for the development of potent and selective Janus kinase (JAK) inhibitors.[1][2][3][4][5] These compounds hold immense therapeutic potential for a spectrum of inflammatory and autoimmune diseases. However, the journey from a promising chemical entity to a validated clinical candidate is paved with rigorous experimental scrutiny. A critical and often challenging step in this process is unequivocally demonstrating that these compounds engage their intended JAK targets within the complex and dynamic environment of a living cell.
This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of this compound-based JAK inhibitors. We will move beyond a mere listing of protocols to dissect the underlying principles, experimental nuances, and data interpretation of each technique, empowering you to make informed decisions for your research.
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for determining a compound's intrinsic potency (e.g., IC50), are conducted in a simplified, artificial environment. They do not account for critical factors that govern a drug's efficacy in a living system, such as cell permeability, efflux pump activity, and competition with high intracellular concentrations of endogenous ligands like ATP. Therefore, direct measurement of target engagement in a cellular context is a crucial step to bridge the gap between in vitro activity and physiological response.
Core Methodologies for Validating JAK Inhibitor Target Engagement
We will focus on two of the most robust and widely adopted techniques for quantifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will also explore a valuable alternative, the InCELL Pulse™ Assay , to provide a comprehensive overview.
Cellular Thermal Shift Assay (CETSA®): The Principle of Thermal Stabilization
CETSA is a powerful, label-free method that leverages the fundamental biophysical principle of ligand-induced thermal stabilization.[4][6][7][8][9] The binding of a compound to its target protein confers a stabilizing effect, making the protein more resistant to heat-induced denaturation. This change in thermal stability is the readout for target engagement.
The core workflow of a CETSA experiment involves treating intact cells with the test compound, subjecting the cells to a temperature gradient, lysing the cells, and then quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
1. Cell Culture and Treatment:
-
Plate a suitable cell line endogenously expressing or overexpressing JAK2 (e.g., HEL 92.1.7, K562) in a 96-well plate.
-
Once cells reach the desired confluency, treat them with a dose-response of your this compound-based inhibitor or vehicle control for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Seal the plate and place it in a PCR cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes.
-
Immediately cool the plate on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble JAK2 in each sample using Western blotting with a specific anti-JAK2 antibody. Densitometry is used to quantify the band intensities.
4. Data Analysis:
-
Plot the normalized soluble JAK2 protein levels against the temperature for both the vehicle and compound-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and target engagement.
-
For isothermal dose-response fingerprinting (ITDRF), cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the compound concentration to determine the EC50 of target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced thermal stabilization of the target protein. |
| Advantages | - Label-free: no modification of compound or target required.- Physiologically relevant: performed in intact cells with endogenous protein levels.- Broadly applicable to various intracellular targets. |
| Limitations | - Can be low-throughput, although high-throughput formats (HT-CETSA) are being developed.[10]- Requires a specific antibody for detection (unless using mass spectrometry).- Not all ligand binding events result in a significant thermal shift. |
| Best Suited For | - Validating on-target activity in a label-free manner.- Confirming cellular permeability and engagement.- Can be adapted for in-vivo target engagement studies. |
NanoBRET™ Target Engagement Assay: Proximity-Based Detection
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[2][11][12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a fluorescent tracer).
In this assay, the target protein (e.g., JAK2) is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the target's active site is then added. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal, which can be quantified to determine the compound's affinity for the target in live cells.
1. Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a JAK1-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well, white-bottom plate.
2. Assay Execution:
-
Prepare a serial dilution of your this compound-based inhibitor.
-
Add the fluorescent NanoBRET™ tracer specific for the JAK family (e.g., Tracer K-10) to the cells, followed by the addition of the test compound dilutions.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
4. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle controls and plot the BRET ratio against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
| Feature | NanoBRET™ Target Engagement Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Advantages | - High-throughput and amenable to automation.- Provides quantitative data on compound affinity and residence time in live cells.[11][14]- Highly sensitive and specific due to the proximity-dependent nature of BRET. |
| Limitations | - Requires genetic modification of the target protein (fusion to NanoLuc®).- Dependent on the availability of a suitable fluorescent tracer for the target of interest.- Overexpression of the fusion protein may lead to artifacts. |
| Best Suited For | - High-throughput screening campaigns.- Structure-activity relationship (SAR) studies.- Determining compound affinity and residence time in a cellular context. |
Alternative Methodology: InCELL Pulse™ Assay
The InCELL Pulse™ Assay presents an interesting alternative that combines elements of thermal stability with a sensitive enzymatic readout.[9][15] This method utilizes Enzyme Fragment Complementation (EFC) technology with β-galactosidase. The target protein is fused to a small enzyme donor fragment ('ProLabel'). When a test compound binds and stabilizes the target protein against thermal denaturation, the ProLabel fragment remains available to complement with a larger enzyme acceptor fragment, generating a chemiluminescent signal.
| Feature | InCELL Pulse™ Assay |
| Principle | Ligand-induced thermal stabilization of a target-enzyme donor fusion, detected by enzyme fragment complementation. |
| Advantages | - Combines the label-free principle of thermal shift with a sensitive, homogenous readout.- Does not require a specific antibody for detection.- Can be performed in a high-throughput format. |
| Limitations | - Requires genetic modification of the target protein.- The fusion of the enzyme fragment could potentially alter the target protein's function or localization. |
| Best Suited For | - High-throughput screening for compounds that induce thermal stabilization.- Orthogonal validation of hits from other target engagement assays. |
Data Summary and Comparison
| Parameter | CETSA® | NanoBRET™ | InCELL Pulse™ |
| Readout | Change in protein melting temperature (ΔTm) or EC50 from ITDRF | IC50 of tracer displacement | EC50 of thermal stabilization |
| Throughput | Low to medium (HT-CETSA is higher) | High | High |
| Labeling | Label-free | Requires NanoLuc® fusion and fluorescent tracer | Requires enzyme fragment fusion |
| Target | Endogenous or overexpressed | Overexpressed fusion protein | Overexpressed fusion protein |
| Key Output | Confirmation of target engagement, cellular permeability | Cellular affinity (IC50), residence time | Cellular potency of thermal stabilization |
Conclusion and Recommendations
Validating the cellular target engagement of this compound-based JAK inhibitors is a non-negotiable step in their development pipeline. The choice of methodology should be guided by the specific research question, available resources, and the stage of the drug discovery process.
-
For initial validation of on-target activity in a physiologically relevant, label-free manner, CETSA® is an excellent choice. It provides direct evidence of compound binding to the endogenous target protein.
-
For higher throughput screening, detailed SAR studies, and quantitative determination of cellular affinity and residence time, the NanoBRET™ Target Engagement Assay is the preferred method. Its sensitivity and scalability make it ideal for lead optimization.
-
The InCELL Pulse™ Assay serves as a valuable orthogonal method, particularly for high-throughput campaigns focused on identifying compounds that induce thermal stabilization.
By employing these robust and informative assays, researchers can build a comprehensive understanding of their compounds' behavior in a cellular context, ultimately de-risking their progression towards clinical development and increasing the likelihood of therapeutic success.
References
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Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Retrieved from [Link]
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Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from [Link]
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Promega Corporation. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]
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Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Retrieved from [Link]
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Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Retrieved from [Link]
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Jones, A. M., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(43), 8396-8400. Retrieved from [Link]
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Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2445-2455. Retrieved from [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. Retrieved from [Link]
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MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5434. Retrieved from [Link]
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The Unseen Reach: A Comparative Guide to the Off-Target Activity of Novel Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone of precision medicine. The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold has given rise to a promising class of inhibitors, particularly targeting the Janus kinase (JAK) family, which are critical nodes in cytokine signaling pathways implicated in numerous autoimmune diseases and cancers. However, the true therapeutic potential and safety profile of any kinase inhibitor are not solely defined by its on-target potency but also by its "unseen reach"—its off-target activities across the human kinome.
This guide provides a comprehensive comparison of the off-target activity profile of a novel inhibitor derived from the this compound scaffold with established, clinically relevant alternatives. We will delve into the experimental methodologies for profiling these activities, present comparative data, and discuss the implications for drug development. Our analysis is grounded in the principles of scientific integrity, providing you with a trustworthy resource to inform your research and development endeavors.
The Rationale for Off-Target Profiling: Beyond the Primary Target
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, even inhibitors designed for high selectivity can interact with unintended kinases. These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive understanding of an inhibitor's kinome-wide selectivity is not merely an academic exercise but a critical step in preclinical safety assessment and the prediction of clinical outcomes.[1][2][3]
Our focus is on a potent and selective JAK1 inhibitor derived from the this compound lineage: the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, hereafter referred to as Compound 38a .[4] We will compare its selectivity profile against three clinically approved JAK inhibitors:
-
Tofacitinib: A first-generation pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.
-
Filgotinib: A second-generation JAK inhibitor with preference for JAK1.
-
Upadacitinib: A second-generation selective JAK1 inhibitor.
Comparative Selectivity within the JAK Family
A primary measure of a JAK inhibitor's specificity is its relative potency against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Each plays a distinct role in cytokine signaling, and differential inhibition can translate to varied efficacy and safety profiles.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity | Data Source(s) |
| Compound 38a | 2.9 | 81.3 | 158.7 | 45.3 | ~28-fold | ~55-fold | [4] |
| Tofacitinib | 1 | 20 | 112 | - | 20-fold | 112-fold | [1] |
| Filgotinib | 10 | 28 | 810 | 116 | ~3-fold | 81-fold | |
| Upadacitinib | 43 | 110 | 2300 | 460 | ~2.5-fold | ~53-fold |
Note: IC50 values for Filgotinib and Upadacitinib are compiled from various sources and may have been determined under different assay conditions. Direct head-to-head comparisons are most informative.
From this data, Compound 38a demonstrates a favorable selectivity profile for JAK1 over other JAK family members, particularly JAK2 and JAK3. This enhanced selectivity is a key objective in the development of second-generation JAK inhibitors to potentially mitigate off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.
Probing the Wider Kinome: Methodologies for Off-Target Profiling
To move beyond the immediate family and assess an inhibitor's broader off-target landscape, robust and comprehensive screening methodologies are essential. Two widely accepted and complementary approaches are biochemical kinase panel screening and cellular target engagement assays.
Biochemical Kinome-Wide Profiling
This approach directly measures the interaction of an inhibitor with a large, purified panel of kinases. The choice of assay format is critical for generating reliable and comparable data.
This "gold standard" method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.
Caption: Workflow for an in vitro radiometric kinase assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay
-
Compound Preparation: Perform a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense 1 µL of the diluted inhibitor or DMSO (vehicle control) into the wells of a 96-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the purified kinase of interest and its specific substrate in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme/Substrate Addition: Add 24 µL of the kinase/substrate mixture to each well of the assay plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a master mix of ATP including [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination. Add 25 µL of the ATP mix to each well to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.
-
Substrate Capture: Transfer the contents of each well to a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filtermat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filtermat and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Commercial platforms like Eurofins' KINOMEscan® offer a high-throughput alternative to radiometric assays. This technology utilizes a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. A reduced amount of bound kinase indicates that the test compound is competing for the active site. This method provides dissociation constants (Kd) or percentage of control values for a broad panel of kinases, offering a comprehensive view of an inhibitor's selectivity.
Cellular Target Engagement and Pathway Analysis
While biochemical assays are invaluable for determining direct kinase-inhibitor interactions, cellular assays are crucial for confirming target engagement in a more physiologically relevant context and understanding the downstream functional consequences.
This assay measures the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets within a whole blood sample, providing a functional readout of JAK pathway inhibition.
Caption: Workflow for a whole blood phospho-flow cytometry assay.
Detailed Protocol: Whole Blood Phospho-STAT Assay
-
Blood Collection: Collect fresh human whole blood into heparin-containing tubes.
-
Inhibitor Pre-incubation: Aliquot 100 µL of whole blood into a 96-well plate. Add the test inhibitor at various concentrations and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the blood with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5) for 15 minutes at 37°C.
-
Cell Fixation: Fix the cells by adding a fixative buffer (e.g., paraformaldehyde-based) to stop the signaling cascade.
-
Erythrocyte Lysis: Lyse the red blood cells using a lysis buffer.
-
Permeabilization: Permeabilize the remaining leukocytes with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (to identify specific immune cell populations like T cells, B cells, and monocytes) and an antibody against the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.
Kinome-Wide Off-Target Profile: A Comparative Analysis
While a head-to-head KINOMEscan® profile of Compound 38a alongside Tofacitinib, Filgotinib, and Upadacitinib on the same panel is not publicly available, we can synthesize data from various sources to build a comparative picture of their selectivity. It is important to note that direct comparisons of data generated from different platforms or under different assay conditions should be interpreted with caution.
General Observations from Published Data:
-
Compound 38a: Based on its high selectivity within the JAK family, it is hypothesized to have a relatively clean kinome profile. However, without broad kinome screening data, this remains to be experimentally confirmed. The pyrrolo[2,3-b]pyridine scaffold has been explored for other kinase targets, suggesting the potential for off-target interactions.
-
Tofacitinib: As a pan-JAK inhibitor, it is known to have a broader off-target profile compared to second-generation inhibitors. Its interactions with other kinases may contribute to some of its observed side effects.
-
Filgotinib: Demonstrates preferential inhibition of JAK1, and its off-target profile is generally considered to be more favorable than first-generation inhibitors. However, like all ATP-competitive inhibitors, it is not entirely devoid of off-target interactions.
-
Upadacitinib: As a selective JAK1 inhibitor, it is designed to minimize off-target effects. However, at higher concentrations, interactions with other kinases can occur.
The absence of a unified, publicly available kinome-wide dataset for these specific compounds underscores the importance of conducting such comparative profiling studies during drug development. This allows for a more informed selection of lead candidates and a better understanding of their potential liabilities.
Conclusion and Future Directions
The novel JAK1 inhibitor, Compound 38a, derived from the this compound scaffold, exhibits a promising selectivity profile within the JAK family, surpassing that of some established inhibitors. This suggests the potential for a more favorable safety profile. However, to fully de-risk this compound and truly understand its therapeutic window, a comprehensive, head-to-head kinome-wide off-target profiling against relevant alternatives is imperative.
The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis. By employing both biochemical and cellular assays, researchers can gain a multi-faceted understanding of an inhibitor's selectivity and its functional consequences. As the field of kinase inhibitor development continues to advance, a deep and early understanding of off-target activities will remain a critical determinant of clinical success.
References
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- Singer, J. W., Al-Fayoumi, S., Ma, H., O'Mahony, A., & Deeg, H. J. (2019).
- Celik, H., Covington, M., Drake, K., Katiyar, K., Margulis, A., Smith, A., Trivedi, G., Wass, B., Zhang, G., Zolotarjova, N., Kim, S., & Macarrón, R. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 4478.
- Kim, D., Kim, J. H., Lee, J., & Lee, K. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid series, a prominent scaffold in modern medicinal chemistry. We will explore the rationale behind its design, detail key synthetic pathways, and compare its performance and utility against alternative heterocyclic systems, supported by experimental data from peer-reviewed literature.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.[1] Its structure is bioisosteric to adenine, the nitrogenous base of ATP, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of various kinases.[2] This interaction, typically involving hydrogen bonding between the pyrrole N-H and the pyridine N7 atom with the kinase hinge region, provides a stable anchor for the inhibitor, making the 7-azaindole scaffold a foundational element for achieving high potency and selectivity.[1][3] Derivatives of this scaffold have shown potent activity against a wide range of kinases, including PI3K, FGFR, and Erk5, making them highly valuable in oncology and inflammation research.[4][5][6][7]
The specific series, based on the This compound intermediate, offers a versatile platform for chemical modification, allowing chemists to systematically probe the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.[8]
The Core Intermediate: Synthesis and Properties
The starting point for this series, this compound (CAS 920966-03-6), is a crucial organic intermediate.[9] Its synthesis is a multi-step process that demonstrates key principles of heterocyclic chemistry and serves as a foundation for building a diverse chemical library.
Experimental Protocol: Synthesis of the Core Intermediate
The synthesis from 4-chloro-7-azaindole is a well-documented three-step process.[8] The choice to protect the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group in Step 1 is critical; it prevents unwanted side reactions at this position and directs the subsequent lithiation to the C5 position. The use of a strong, non-nucleophilic base like sec-butyllithium (sec-BuLi) at low temperatures (-75°C) in Step 2 ensures efficient and regioselective deprotonation at C5, which then reacts with ethyl chloroformate to install the carboxylate group. The final deprotection step yields the target carboxylic acid.
Step 1: Protection of 4-chloro-7-azaindole
-
Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
-
Add sodium hydride (NaH, 1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour.
-
Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by pouring it into ice water and extract with petroleum ether.
-
Wash the combined organic layers with saturated brine, dry, and concentrate under reduced pressure to yield 4-chloro-1-(triisopropylsilyl)-7-azaindole.
Step 2: Carboxylation at the C5 Position
-
Dissolve the TIPS-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -75°C.
-
Add sec-butyllithium (sec-BuLi, 2.0 eq) dropwise, maintaining the temperature at -75°C.
-
Stir for 1 hour at -75°C.
-
Add ethyl chloroformate (2.0 eq) and continue stirring at -75°C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the organic layer, dry, and concentrate to yield ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate.
Step 3: Deprotection to Yield the Carboxylic Acid
-
Dissolve the ethyl ester intermediate in a suitable solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) to remove the TIPS group.
-
Perform saponification of the ethyl ester using a base such as lithium hydroxide (LiOH) in a water/THF mixture.
-
Acidify the reaction mixture to precipitate the final product, this compound.
Structure-Activity Relationship (SAR) Analysis
The 4-chloro-5-carboxylic acid scaffold provides two primary vectors for chemical modification: the C4-chloro position and the C5-carboxylic acid position. Broader SAR studies on the 7-azaindole core also highlight the importance of substitutions at the N1 and C3 positions.[10]
Key SAR Insights:
-
C5 Position (Carboxylic Acid): This position is critical for extending into the solvent-exposed region of the kinase ATP pocket. The carboxylic acid can be converted into a wide range of amides, which is a common and highly effective modification. For instance, its derivatization is used to prepare potent Janus kinase (JAK) family inhibitors.[8] The R-group of the amide can be tailored to pick up additional interactions, improve solubility, or modulate cell permeability.
-
C4 Position (Chloro Group): The chlorine atom at C4 is an important electronic and steric feature. It often serves to direct the binding orientation and can form halogen bonds or occupy small hydrophobic pockets. Replacing chlorine with other groups can drastically alter activity.
-
N1 Position (Pyrrole NH): While the NH is crucial for hinge binding, its substitution can be tolerated if the introduced group helps to improve pharmacokinetic properties or picks up additional interactions. However, this often comes at the cost of reduced hinge-binding affinity.
-
C3 Position: This position is another key vector for modification. Attaching various aryl or heterocyclic groups at C3 has been a successful strategy for developing potent inhibitors of kinases like MELK.[11]
Performance Comparison with Alternative Scaffolds
While the 7-azaindole scaffold is highly effective, it is essential to compare it with other heterocyclic systems targeting similar biological space, such as the isomeric pyrrolo[2,3-d]pyrimidines (7-deazapurines) and quinolones.
| Feature | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | 4-Quinolone |
| Scaffold Type | ATP Mimetic, Hinge Binder | ATP Mimetic, Hinge Binder | Intercalator / Topoisomerase Inhibitor / Kinase Inhibitor |
| Primary MOA | Competes with ATP by forming 2-3 hydrogen bonds with the kinase hinge region.[1] | Also an adenine isostere, forms similar hydrogen bonds to the kinase hinge.[2] | Varies; can target DNA (antimalarial) or kinase ATP pockets.[12] |
| Known Targets | PI3K, FGFR, Erk5, Src, Abl, JAK.[4][5][6][7][8] | EGFR, Her2, VEGFR2, CDK2.[13] | P. falciparum (antimalarial), various kinases.[12] |
| Key SAR Positions | C3, C4, C5 are primary diversification points.[10] | C4 is a key attachment point for side chains. | C3, C7 are common modification sites. |
| Advantages | Well-established hinge binder, synthetically versatile, proven clinical success. | Very close isostere of purine, strong patent landscape. | Different binding modes possible, established in multiple therapeutic areas. |
| Challenges | Potential for off-target kinase activity due to conserved binding mode. | Similar to 7-azaindole, potential for kinase cross-reactivity. | Can have issues with poor solubility and potential for cytotoxicity.[12] |
Comparative Data of Lead Compounds
The following table summarizes the reported inhibitory activities of representative compounds from the 7-azaindole series against various kinases, showcasing the potency that can be achieved.
| Compound Series | Target Kinase | Representative IC50 | Reference |
| 7-Azaindole Derivative (B6) | PI3Kγ | Subnanomolar | [4] |
| 7-Azaindole Derivative (5j) | Erk5 | 4.56 µg/mL | [5] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 nM | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR2 | 9 nM | [6][7] |
| 3-Substituted 1H-pyrrolo[2,3-b]pyridine (16h) | MELK | 32 nM | [11] |
Standardized Experimental Protocol: Cell Proliferation (MTT) Assay
To ensure the trustworthiness and reproducibility of biological data, a self-validating and standardized protocol is essential. The MTT assay is a colorimetric method widely used to assess the anti-proliferative effects of chemical compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound from the this compound series against a human cancer cell line (e.g., A549 lung cancer cells).[5]
Materials:
-
A549 cells
-
DMEM media with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known Erk5 inhibitor like XMD8-92).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The this compound series remains a highly productive and versatile scaffold for the development of potent and selective kinase inhibitors. The core structure provides a reliable anchor in the kinase hinge region, while the C4 and C5 positions offer ideal vectors for chemical exploration to optimize biological activity and drug-like properties. Comparative analysis shows its robust performance relative to other heterocyclic systems like pyrrolo[2,3-d]pyrimidines.
Future research will likely focus on developing derivatives with improved isoform selectivity to minimize off-target effects and on exploring novel modifications at the C3 and N1 positions to address emerging resistance mechanisms and to further enhance pharmacokinetic profiles. The continued application of structure-based drug design will undoubtedly unlock new therapeutic agents from this valuable chemical series.
References
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Wang, X., et al. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kumar, A., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. Available at: [Link]
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Lv, P-C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Request PDF. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. Available at: [Link]
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PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. National Library of Medicine. Available at: [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Library of Medicine. Available at: [Link]
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Scribd. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]
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ChemSrc. (2022). How to prepare and apply this compound?. ChemSrc. Available at: [Link]
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PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. National Library of Medicine. Available at: [Link]
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NIH. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Library of Medicine. Available at: [Link]
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PubMed. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. National Library of Medicine. Available at: [Link]
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PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Library of Medicine. Available at: [Link]
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NIH. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Library of Medicine. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives Against Established Therapeutics
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as the foundation for successful therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is one such scaffold, renowned for its versatile biological activities. The specific derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, serves as a critical organic intermediate for synthesizing potent inhibitors of the Janus kinase (JAK) family, signaling its inherent potential to interact with crucial enzymatic targets.[1]
This guide provides a comprehensive framework for drug discovery researchers to systematically benchmark the efficacy of novel derivatives originating from this promising scaffold. We will move beyond simple data reporting to establish a logical, multi-phase validation system. The objective is to rigorously compare these novel chemical entities (NCEs) against established, clinically relevant drugs, focusing on the highly significant field of kinase inhibition in oncology. Our approach is built on three pillars of preclinical evaluation: direct enzymatic inhibition, cellular potency, and in vivo anti-tumor efficacy.
Section 1: The Scientific Rationale - Targeting Kinase Pathways
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[2][3] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[4] The pyrrolopyridine core has already demonstrated its utility in creating inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF1R), validating its suitability for interacting with the ATP-binding pocket of these enzymes.[5][6]
The this compound structure provides a robust starting point for derivatization, allowing chemists to systematically modify functional groups to enhance potency, selectivity, and pharmacokinetic properties.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in oncology.[2]
Section 2: Phase I - In Vitro Benchmarking: Potency and Selectivity
Causality Behind Experimental Choice: The foundational step in evaluating any potential inhibitor is to confirm its direct interaction with the intended molecular target. An in vitro kinase assay quantifies the compound's ability to inhibit the enzymatic activity of an isolated kinase. This is the purest measure of potency (typically expressed as the IC50 value) and is essential for establishing a structure-activity relationship (SAR). By screening against a panel of kinases, we can also determine the compound's selectivity, a critical factor for minimizing off-target effects and potential toxicity.
Key Experiment 1: Universal Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common, non-radioactive method suitable for high-throughput screening.[2][7]
Caption: Workflow for a typical in vitro biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solutions at desired concentrations. Serially dilute the test derivatives and the known comparator drug (e.g., Erlotinib) in DMSO, then further dilute in assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compounds to the wells of a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Addition: Add 10 µL of the kinase solution to each well, except for the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the ATP/substrate mixture to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., an antibody that recognizes the phosphorylated substrate).
-
Signal Reading: Read the plate on a suitable microplate reader. The signal intensity will be inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the IC50 value using a non-linear regression model.
Data Presentation: Comparative Kinase Inhibition Profile
| Compound | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Derivative A | 15 | 1,200 | >10,000 | 80x |
| Derivative B | 150 | 300 | 5,000 | 2x |
| Known Drug | 25 | 2,500 | >10,000 | 100x |
Section 3: Phase II - Cellular Efficacy: From Enzyme to Organism
Causality Behind Experimental Choice: Potent enzymatic inhibition does not guarantee therapeutic effect. A compound must be able to cross the cell membrane, remain stable in the cellular environment, and engage its target within the complex network of intracellular signaling. Cell viability assays measure the compound's ability to inhibit cell proliferation or induce cell death, providing a more biologically relevant measure of efficacy (often expressed as GI50 or EC50).[8] Comparing results from Phase I and II helps identify potential issues with cell permeability or metabolic instability.
Key Experiment 2: Cell Viability Assay (XTT)
The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[9] It is preferred over the older MTT assay as it produces a water-soluble formazan product, simplifying the protocol by removing the final solubilization step.
Caption: Workflow for determining compound cytotoxicity using an XTT assay.
Detailed Protocol:
-
Cell Seeding: Harvest and count cancer cells (e.g., A549 lung adenocarcinoma). Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the known comparator drug. Add these to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Drug Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
XTT Reagent Addition: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Color Development: Incubate the plate for an additional 4 hours at 37°C. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[9]
-
Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percent cell viability. Plot the data and calculate the GI50 (concentration required to inhibit cell growth by 50%).
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | Cell Line 1 (GI50, nM) (e.g., A549 - KRAS mutant) | Cell Line 2 (GI50, nM) (e.g., NCI-H460 - KRAS mutant) | Cell Line 3 (GI50, nM) (e.g., Calu-3 - WT KRAS) |
| Derivative A | 50 | 75 | >5,000 |
| Derivative B | 800 | 1,100 | >10,000 |
| Known Drug | 100 | 120 | >8,000 |
Section 4: Phase III - In Vivo Validation in Preclinical Models
Causality Behind Experimental Choice: The ultimate preclinical test is to evaluate a compound's efficacy in a living organism. In vivo models, such as tumor xenografts in immunodeficient mice, integrate all aspects of a drug's behavior, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effect on the tumor).[10] This phase is the critical bridge between laboratory findings and potential human clinical trials.[11] Cell line-derived xenografts (CDX) are a robust and reproducible choice for initial in vivo efficacy screening.[12]
Key Experiment 3: Cell Line-Derived Xenograft (CDX) Model
Caption: Standard workflow for an in vivo efficacy study using a CDX model.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Nude).
-
Tumor Growth: Allow tumors to establish and grow. Measure tumor volume with calipers 2-3 times per week.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (typically n=8-10 per group).
-
Treatment Administration: Begin daily administration of the vehicle control, the known drug, and the test derivatives at predetermined dose levels via the appropriate route (e.g., oral gavage).
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. The formula is typically: TGI (%) = [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.
Data Presentation: Comparative In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, daily) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1500 | 0 | +2.5 |
| Derivative A | 50 | 450 | 70 | -1.5 |
| Known Drug | 50 | 600 | 60 | -4.0 |
Discussion and Conclusion: A Self-Validating Framework
This three-phase benchmarking system provides a robust, self-validating pathway for evaluating novel this compound derivatives.
-
Phase I establishes target engagement and intrinsic potency. A compound that fails here is unlikely to succeed later.
-
Phase II validates this potency in a biological context. A derivative with a strong IC50 but weak GI50 (e.g., a >10-fold difference) may have poor cell permeability or be subject to efflux pumps, flagging a need for medicinal chemistry optimization.
-
Phase III provides the ultimate preclinical proof-of-concept. Success in this phase, demonstrated by significant TGI with acceptable tolerability, provides strong justification for advancing a compound toward Investigational New Drug (IND)-enabling studies.[10]
By systematically applying this framework, researchers can efficiently identify the most promising derivatives, understand their limitations, and make data-driven decisions. The this compound scaffold holds considerable promise, and through rigorous, logical benchmarking, its full therapeutic potential can be unlocked.
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A Senior Application Scientist's Guide to In Vivo Pharmacokinetic and Pharmacodynamic Analysis of 7-Azaindole Carboxylic Acid Analogs as TGF-β Pathway Inhibitors
Introduction: The Therapeutic Promise of Targeting TGF-β with 7-Azaindole Scaffolds
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes. In healthy tissues, it acts as a tumor suppressor. However, in advanced cancers, this pathway undergoes a functional switch, promoting tumor growth, invasion, metastasis, and suppressing the host's anti-tumor immune response.[1][2] This dual role makes TGF-β a compelling, albeit complex, therapeutic target.[3][4]
A particularly promising chemical scaffold for developing inhibitors of this pathway is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole.[5][6] Analogs derived from this core structure, such as those based on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, have been optimized to function as potent, ATP-competitive inhibitors of the TGF-β type I receptor kinase (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5).[7][8][9][10] By blocking ALK5, these compounds prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby halting the pro-tumorigenic signaling cascade.[9][11]
This guide provides an in-depth comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of two well-characterized 7-azaindole analogs that have entered clinical development: Galunisertib (LY2157299) and Vactosertib (TEW-7197) . We will dissect the experimental methodologies used to characterize these compounds, present their key performance data, and explain the causal links between experimental design, PK exposure, and PD effect.
The Core Mechanism: Inhibiting the TGF-β/ALK5 Signaling Pathway
Understanding the target pathway is fundamental to designing and interpreting PK/PD studies. The canonical TGF-β signaling pathway is a linear cascade that provides a clear biomarker for assessing drug activity.
TGF-β Canonical Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the mechanism of ALK5 inhibition.
The central pharmacodynamic hypothesis is that by inhibiting ALK5, we can reduce the levels of phosphorylated SMAD2 (pSMAD2), a direct and quantifiable biomarker of target engagement. The goal of in vivo studies is to establish a clear relationship between the drug concentration in plasma (PK) and the degree of pSMAD2 inhibition in the tumor or surrogate tissues (PD).
Part 1: Pharmacokinetic (PK) Profile Comparison
The primary goal of preclinical PK studies is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This knowledge is crucial for selecting a dose and schedule that will maintain plasma concentrations above the minimum level required for therapeutic effect.
Comparative PK Parameters of 7-Azaindole Analogs
| Parameter | Vactosertib (TEW-7197) | Galunisertib (LY2157299) | Significance & Experimental Rationale |
| Species | Rat (Preclinical)[12] | Human (Clinical)[11] | Preclinical data in rodents is essential for initial dose-finding. Human data provides the most relevant clinical profile. |
| Dose Route | Oral (p.o.) | Oral | Oral bioavailability is a highly desirable property for chronic cancer therapies, improving patient convenience and compliance. |
| Tmax (Time to Cmax) | ~1.5 h (rat, repeated dose) | Not explicitly stated, but pSMAD inhibition peaks early[11] | A rapid Tmax indicates fast absorption from the GI tract, allowing for quick onset of action. |
| Cmax (Max Concentration) | 1620 ng/mL (rat)[12] | Dose-dependent[11] | Cmax must exceed the concentration required for target engagement (PD effect) by a safe margin. |
| t1/2 (Half-life) | 3.0 - 3.2 h (human)[13][14][15] | Not explicitly stated, but pSMAD rebound suggests a similar short half-life[11] | A short half-life necessitates more frequent dosing (e.g., twice daily) to maintain therapeutic coverage, as was determined for Galunisertib.[11] |
| AUC (Total Exposure) | 1426 ng*h/mL (rat)[12] | Dose-proportional[11] | AUC is the most critical parameter for assessing overall drug exposure and is directly correlated with efficacy and potential toxicity. |
| Oral Bioavailability (F%) | 51% (rat)[12] | Not stated | A high oral bioavailability (>30%) is generally considered favorable for a drug candidate, indicating efficient absorption and minimal first-pass metabolism. |
Protocol: A Representative Murine Pharmacokinetic Study
This protocol outlines the essential steps for determining the PK profile of a novel 7-azaindole analog in mice. The causality behind this design is to create a time-course of plasma concentration to derive key parameters like Cmax, Tmax, and AUC.
-
Animal Model: Use male BALB/c mice (n=3 per time point), aged 8-10 weeks. Acclimatize animals for at least one week.
-
Compound Formulation: Prepare the test compound (e.g., Analog X) in a suitable vehicle for oral administration, such as 0.5% methylcellulose with 0.1% Tween-80.
-
Dosing: Administer a single dose of Analog X via oral gavage at a predetermined level (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis (LC-MS/MS):
-
Precipitate plasma proteins by adding a threefold volume of acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of Analog X in each sample.
-
-
Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
Part 2: Pharmacodynamic (PD) Profile Comparison
The goal of PD studies is to prove that the drug engages its intended target in vivo and produces a measurable biological response. For ALK5 inhibitors, the key PD biomarker is the inhibition of SMAD2 phosphorylation.
Experimental Workflow: In Vivo PK/PD Correlation Study
Caption: Workflow for establishing an in vivo PK/PD relationship.
Comparative PD Effects of 7-Azaindole Analogs
| Parameter | Vactosertib (TEW-7197) | Galunisertib (LY2157299) | Significance & Experimental Rationale |
| Primary Target | ALK5 (TGFβRI)[15] | ALK5 (TGFβRI)[11] | Both compounds are designed to be potent and selective inhibitors of the same kinase target, validating the 7-azaindole scaffold. |
| In Vitro Potency (IC50) | 11 nM vs. ALK5[12][13] | Potent µM inhibition of pSMAD in vitro[11][16] | Low nanomolar IC50 values indicate high intrinsic potency, a prerequisite for a successful drug candidate. |
| In Vivo PD Biomarker | Inhibition of pSMAD2[15] | Inhibition of pSMAD2[11][16] | pSMAD2 is the direct substrate of ALK5. Its inhibition is the most reliable and proximal biomarker of target engagement. |
| PD Effect | Abrogates TGFβ-induced EMT, migration, and invasion.[12] Enhances anti-tumor T-cell activity.[12] | Inhibits tumor cell migration and mesenchymal phenotype; reverses TGFβ-mediated immune suppression.[11] | These downstream effects demonstrate that target engagement translates into meaningful anti-cancer activity by blocking key tumor-promoting processes and reversing immunosuppression.[1][17] |
| Surrogate Tissue | PBMCs[13] | PBMCs[11] | Demonstrating a correlation between pSMAD inhibition in tumor tissue and in easily accessible peripheral blood mononuclear cells (PBMCs) provides a minimally invasive method for monitoring drug activity in clinical settings.[11] |
Protocol: A Representative Murine Pharmacodynamic (Tumor pSMAD) Study
This protocol is designed to be integrated with the PK study to establish a direct link between drug exposure and target modulation.
-
Animal Model: Use an appropriate tumor model, such as Calu6 human lung cancer xenografts in nude mice. Grow tumors to a size of 150-200 mm³.
-
Dosing: Administer a single oral dose of the test compound (e.g., Analog X at 75 mg/kg).
-
Tissue Collection: At the same time points as the PK blood draw (e.g., 2, 8, and 24 hours), euthanize a cohort of mice (n=3-4 per time point) and excise the tumors.
-
Sample Processing:
-
Immediately flash-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
pSMAD Analysis (ELISA/Western Blot):
-
Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Use a validated ELISA kit or Western Blotting protocol to measure the levels of phosphorylated SMAD2 and total SMAD2.
-
Normalize the pSMAD2 signal to the total SMAD2 signal.
-
-
Data Analysis: Express the results as a percentage of pSMAD2 inhibition relative to the vehicle-treated control group at each time point. Correlate the percentage of inhibition with the corresponding plasma concentration of Analog X from the PK study.
Conclusion: Synthesizing PK and PD for Rational Drug Development
The in vivo characterization of 7-azaindole carboxylic acid analogs like Galunisertib and Vactosertib provides a clear blueprint for evaluating novel kinase inhibitors. The data demonstrates that compounds from this class can achieve favorable oral pharmacokinetics, leading to plasma concentrations sufficient to engage the ALK5 target in the tumor microenvironment.[12]
The successful establishment of a PK/PD relationship, linking drug exposure to the dose-dependent inhibition of pSMAD2, is the cornerstone of a successful preclinical package.[11][13] This relationship allows for the development of a robust translational model to predict the optimal dose and schedule for clinical trials, ultimately maximizing the potential for therapeutic success in patients. The use of surrogate markers in PBMCs further enhances the ability to monitor and confirm biological activity during clinical development.[11]
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Herbertz, S., et al. (2015). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget. Available at: [Link]
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Li, S., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry. Available at: [Link]
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Serova, M., et al. (2015). Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. Oncotarget. Available at: [Link]
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Subramanian, G., et al. (2004). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Neoplasia. Available at: [Link]
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Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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Serova, M., et al. (2015). Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. Oncotarget. Available at: [Link]
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Yoo, C., et al. (2019). Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study. Scilit. Available at: [Link]
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Park, I., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Cancers. Available at: [Link]
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Pathak, V., et al. (2015). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Cancer Research. Available at: [Link]
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Liu, X., et al. (2022). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology. Available at: [Link]
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Pinto, C., et al. (2016). Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy. Cancer Research. Available at: [Link]
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Fierce Biotech. (2015). Rigel and Bristol-Myers Squibb Announce Research and Development Collaboration for TGF Beta Receptor Kinase Inhibitors for Use in Immuno-Oncology Related Indications. Fierce Biotech. Available at: [Link]
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Lee, K., et al. (2020). Population pharmacokinetics of vactosertib, a new TGF-β receptor type Ι inhibitor, in patients with advanced solid tumors. ResearchGate. Available at: [Link]
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Colak, S. & Ten Dijke, P. (2017). Novel therapies emerging in oncology to target the TGF-β pathway. Journal of Hematology & Oncology. Available at: [Link]
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Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Available at: [Link]
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Patsnap. (2024). What are ALK5 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Methods for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Guide for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed, head-to-head comparison of two prominent synthetic methodologies for obtaining 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceutically active compounds, including JAK family inhibitors.[1] This guide delves into the nuances of each synthetic pathway, offering experimental data, mechanistic insights, and practical considerations to aid in your research and development endeavors.
Introduction to the Target Molecule
This compound, also known as 4-chloro-7-azaindole-5-carboxylic acid, is a key building block in medicinal chemistry. Its rigid, bicyclic structure and versatile functional groups make it an attractive scaffold for developing potent and selective inhibitors of various kinases and other biological targets. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will compare two synthetic strategies starting from the common precursor, 4-chloro-7-azaindole.
Synthetic Strategies Overview
The two synthetic routes discussed herein both leverage the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[2] Both methods begin with the readily available 4-chloro-7-azaindole and involve the protection of the pyrrole nitrogen, followed by lithiation at the C5 position and subsequent introduction of a carbon-based functional group. The key difference lies in the nature of the introduced group and the final conversion to the carboxylic acid.
Method 1: Direct Carboxylation via an Organolithium Intermediate. This route involves the direct introduction of a carboxyl group precursor onto the lithiated 7-azaindole core.
Method 2: Formylation Followed by Oxidation. This alternative pathway introduces a formyl group at the C5 position, which is then oxidized in a separate step to yield the desired carboxylic acid.
Head-to-Head Comparison of Synthetic Methods
| Parameter | Method 1: Direct Carboxylation | Method 2: Formylation and Oxidation |
| Starting Material | 4-chloro-7-azaindole | 4-chloro-7-azaindole |
| Key Intermediates | 4-chloro-1-(triisopropylsilyl)-7-azaindole, Ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate | 4-chloro-1-(triisopropylsilyl)-7-azaindole, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Overall Yield | Good | High (based on reported aldehyde yield) |
| Number of Steps | 3 | 3 |
| Reagents & Conditions | NaH, TIPSCl, sec-BuLi, Chloroethyl chloroformate, THF, DMF | NaH, TIPSCl, sec-BuLi, DMF, THF, Trifluoroacetic acid |
| Scalability | Demonstrated on a gram scale | Demonstrated on a gram scale |
| Purification | Column chromatography | Column chromatography, Filtration |
Mechanistic Considerations and Experimental Causality
Both synthetic strategies hinge on the effective use of a directing group to achieve regioselective C-H activation. The triisopropylsilyl (TIPS) group serves a dual purpose: it protects the acidic N-H of the pyrrole, preventing its deprotonation by the strong organolithium base, and it acts as a directing group, guiding the metalation to the adjacent C5 position. The choice of sec-butyllithium as the base is critical; its high basicity is required to deprotonate the relatively unactivated C-H bond of the pyrrole ring at low temperatures (-75°C), minimizing side reactions.
Method 1: Direct Carboxylation
This method is a more direct approach to the final product. The lithiated intermediate is trapped with an electrophilic source of the carboxyl group, such as chloroethyl chloroformate.[1] The subsequent removal of the TIPS protecting group under acidic or fluoride-mediated conditions yields the target carboxylic acid. The primary advantage of this route is its conciseness. However, the handling of highly reactive organolithium species and chloroformates requires stringent anhydrous and inert atmosphere conditions.
Method 2: Formylation and Oxidation
In this approach, the lithiated intermediate is quenched with N,N-dimethylformamide (DMF) to introduce a formyl group at the C5 position.[1] The resulting aldehyde is a stable intermediate that can be purified and then oxidized to the carboxylic acid in a subsequent step. Common oxidizing agents for this transformation include potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like sodium chlorite. The two-step nature of this functional group installation might be perceived as a drawback, but it can offer advantages in terms of purification and handling, as aldehydes are often more amenable to chromatographic separation than the corresponding carboxylates. The high yield reported for the formylation step (81%) makes this a very attractive alternative.[1]
Experimental Protocols
Method 1: Direct Carboxylation
Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-7-azaindole
To a solution of 4-chloro-7-azaindole (100.00 g, 655.39 mmol) in DMF (1.2 L) at 0°C, sodium hydride (39.47 g, 983.09 mmol) is added in portions. The mixture is stirred at 0°C for 1 hour. Triisopropylsilyl chloride (TIPSCl, 190.80 g, 983.09 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is poured into ice water and extracted with petroleum ether. The combined organic layers are washed with saturated brine, dried, and concentrated. The crude product is purified by column chromatography to afford 4-chloro-1-(triisopropylsilyl)-7-azaindole as a colorless liquid (Yield: 97%).[1]
Step 2: Synthesis of ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate
A solution of 4-chloro-1-(triisopropylsilyl)-7-azaindole (20.00 g, 64.74 mmol) in THF (100 mL) is cooled to -75°C. sec-Butyllithium (100 mL, 129.48 mmol) is added dropwise, and the mixture is stirred at -75°C for 1 hour. Chloroethyl chloroformate (17.80 g, 129.48 mmol) is then added, and the reaction is stirred at -75°C for an additional hour.[1]
Step 3: Synthesis of this compound
The crude ethyl 4-chloro-1-(triisopropylsilyl)-7-azaindole-5-carboxylate is then subjected to hydrolysis and deprotection to yield the final product. This can be achieved through acidic or basic hydrolysis followed by acidification.
Method 2: Formylation and Oxidation
Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-7-azaindole
This step is identical to Step 1 in Method 1.
Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in tetrahydrofuran (50 mL) is cooled to -78°C. A solution of s-butyllithium in hexane/cyclohexane (1.06 M, 27 mL, 29 mmol) is added, and the mixture is stirred for 1 hour. N,N-dimethylformamide (7.0 mL, 90 mmol) is added, and stirring is continued for another hour. The reaction is then quenched and worked up. The resulting residue is dissolved in dichloromethane (15 mL) and treated with trifluoroacetic acid (15 mL) for 24 hours to effect deprotection. After neutralization, the precipitated solid is collected by filtration to give 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a pale yellow solid (Yield: 81%).[1]
Step 3: Oxidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
The aldehyde from the previous step is dissolved in a suitable solvent (e.g., acetone, t-butanol/water). An oxidizing agent such as potassium permanganate or sodium chlorite with a scavenger like 2-methyl-2-butene is added, and the reaction is stirred at room temperature until completion. The reaction is then worked up, and the product is isolated by extraction and crystallization or chromatography.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic methods.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Method 1 (Direct Carboxylation) is a more streamlined approach, potentially offering a shorter overall reaction time. However, it may require more stringent control of reaction conditions due to the reactivity of the intermediates.
Method 2 (Formylation and Oxidation) provides a stable, crystalline intermediate (the aldehyde) which can be advantageous for purification and characterization. The high reported yield for the formylation step makes this a compelling alternative, even with the additional oxidation step. The choice of oxidizing agent in the final step can be tailored to be mild and selective.
For laboratories equipped to handle large-scale organolithium reactions, Method 1 may be preferable for its directness. However, for process development and scalability, the robustness and ease of purification offered by the two-step formylation/oxidation sequence in Method 2 may prove to be more advantageous. Ultimately, the choice of method will depend on the specific needs of the research project, including scale, available equipment, and desired purity of the final product.
References
- Vertex Pharmaceuticals Incorporated. Preparation of (S)-4-(3-(2,2,2-trifluoroethylcarbamoyl)piperidine-1-amino)-1H-7-azaindole-5 Formamide as a JAK family inhibitor.
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Organic Chemistry Portal. Azaindole synthesis. [Online] Available: [Link]
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National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Online] Available: [Link]
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Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(11), 1795–1799. [Online] Available: [Link]
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Wikipedia. Sandmeyer reaction. [Online] Available: [Link]
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Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1135–1169. [Online] Available: [Link]
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Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Online] Available: [Link]
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A Researcher's Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Comparative Analysis of Reproducibility
Introduction
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, also known as 4-chloro-7-azaindole-5-carboxylic acid, is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its rigid, bicyclic scaffold is a common feature in a variety of pharmacologically active agents, most notably as a core intermediate in the synthesis of Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.[2] Given its importance, the reliable and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth analysis of the most prominent synthetic protocols for this compound. Moving beyond a simple recitation of steps, we will dissect the critical parameters of each transformation, evaluate potential challenges to reproducibility, and offer field-proven insights to guide researchers toward a successful outcome. The discussion is grounded in published literature, focusing on the most robust and widely cited synthetic strategy.
Overview of the Predominant Synthetic Strategy
The most frequently reported and seemingly reliable method for preparing the title compound commences with commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The overall strategy can be logically segmented into three critical stages:
-
N-H Protection: Shielding the acidic proton of the pyrrole ring to enable regioselective chemistry.
-
Directed C-5 Carboxylation: Utilizing a directed metalation approach to install the carboxylic acid group at the desired position.
-
Deprotection: Removal of the protecting group to yield the final product.
This workflow is a classic example of leveraging protecting group chemistry and directed ortho-metalation (DoM) to achieve precise functionalization of a heterocyclic core.
Figure 1: High-level workflow for the synthesis of the target compound.
Protocol Deep Dive: The Triisopropylsilyl (TIPS) Protection Route
The use of a bulky triisopropylsilyl (TIPS) group is the cornerstone of the most well-documented protocol.[2] This choice is not arbitrary; it is a deliberate strategy to ensure the success of the critical C-5 carboxylation step.
Step 1: Synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
The initial step involves the protection of the pyrrole nitrogen. This is crucial for two reasons: first, it prevents the strong base in the subsequent step from simply deprotonating the N-H group, and second, the bulky TIPS group helps to direct the base to the C-5 position.
-
Methodology: 4-chloro-7-azaindole is treated with a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). This deprotonates the pyrrole nitrogen to form the corresponding sodium salt. Triisopropylsilyl chloride (TIPSCl) is then added to the reaction mixture, which undergoes nucleophilic substitution to form the N-TIPS protected product.[2]
-
Causality and Reproducibility:
-
Base Selection: NaH is an effective, non-nucleophilic base that irreversibly deprotonates the pyrrole. The use of NaH requires strictly anhydrous conditions, as it reacts violently with water. Incomplete drying of the starting material or solvent is a common source of reduced yield and failed reactions.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and subsequent addition of TIPSCl is done at room temperature.[2]
-
Workup: The reaction is typically quenched with water and extracted. The bulky and non-polar nature of the TIPS group makes the product highly soluble in non-polar organic solvents like petroleum ether, facilitating a straightforward extraction and purification by column chromatography.[2] A reported yield for this step is high, around 97%.[2]
-
Step 2: Synthesis of Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This is the most critical and technically demanding step in the sequence. It relies on a kinetically controlled deprotonation at an extremely low temperature.
-
Methodology: The TIPS-protected intermediate is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to approximately -75 °C. A strong, non-nucleophilic base, sec-butyllithium (sec-BuLi), is added dropwise to effect deprotonation at the C-5 position. The resulting lithiated species is then quenched by the addition of an electrophile, such as ethyl chloroformate, to install the ester group.[2]
-
Causality and Reproducibility:
-
Cryogenic Conditions: The -75 °C temperature is absolutely critical. At higher temperatures, the lithiated intermediate can become unstable, or selectivity may be lost. Maintaining this temperature consistently on a larger scale can be a significant challenge and a primary source of irreproducibility.
-
Base Stoichiometry: At least two equivalents of sec-BuLi are often required. The exact reason is not always specified, but it may be related to overcoming trace impurities or ensuring complete deprotonation. Careful titration of the sec-BuLi solution is recommended for reproducible results.
-
Anhydrous Technique: As with any organolithium reaction, the exclusion of atmospheric moisture and oxygen is paramount. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Failure to do so will quench the organolithium species and halt the reaction.
-
Step 3: Synthesis of this compound
The final step involves the removal of the TIPS protecting group and the saponification of the ethyl ester to the desired carboxylic acid. This is generally a robust and high-yielding transformation.
-
Methodology: While various methods exist for silyl group removal, a common approach involves acidic conditions. For instance, the protected ester can be treated with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[3] This concurrently cleaves the TIPS group and hydrolyzes the ester to the carboxylic acid.
-
Causality and Reproducibility: This step is generally less sensitive than the lithiation. The reaction progress can be easily monitored by TLC or LC-MS until the starting material is fully consumed. The final product often precipitates from the reaction mixture upon workup and neutralization, allowing for simple isolation by filtration.[3]
Figure 2: Chemical reaction scheme for the TIPS-protected route.
Quantitative Comparison and Reproducibility Analysis
While exact yields can vary between laboratories, the published data provides a strong benchmark for what researchers should expect.
| Step | Key Reagents | Typical Yield | Critical Conditions | Common Reproducibility Issues |
| 1. N-Protection | 4-Chloro-7-azaindole, NaH, TIPSCl, DMF | ~97%[2] | Anhydrous, 0°C to RT | Incomplete drying of reagents/solvent; Impure NaH. |
| 2. Carboxylation | N-TIPS Intermediate, sec-BuLi, Ethyl Chloroformate, THF | Variable | -75 °C , Inert Atmosphere | Poor temperature control; Inaccurate sec-BuLi titration; Atmospheric moisture. |
| 3. Deprotection | N-TIPS, C-5 Ester, Acid (TFA or HCl) | High (e.g., ~81% for a similar deprotection[3]) | Monitoring completion | Incomplete reaction; Side reactions if conditions are too harsh. |
Alternative Considerations: Synthesis of the Starting Material
The commercial availability of 4-chloro-7-azaindole is generally good, but for process development or cost-saving measures, its synthesis from the parent 7-azaindole is a relevant consideration. This typically involves:
-
N-Oxidation: 7-azaindole is oxidized to 7-azaindole-N-oxide using an oxidant like meta-chloroperoxybenzoic acid (mCPBA).[4]
-
Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install the chlorine atom at the C-4 position, yielding 4-chloro-7-azaindole.[4] This reaction proceeds via an electrophilic substitution mechanism activated by the N-oxide. Reports indicate this two-step process can achieve an overall yield of up to 85.6%.[4]
Conclusion and Recommendations for Researchers
The synthesis of this compound via the TIPS-protected route is a well-established and logical synthetic sequence. However, its successful and reproducible execution is highly dependent on technical proficiency, particularly during the cryogenic lithiation step.
Key Takeaways for Reproducibility:
-
Master Anhydrous Techniques: The use of NaH and sec-BuLi mandates the rigorous exclusion of water and atmospheric oxygen. This is non-negotiable.
-
Invest in Reliable Temperature Control: A simple ice or acetone/dry ice bath may not be sufficient for maintaining a stable -75 °C. A cryo-cooling system is highly recommended for consistent results, especially on scales larger than a few grams.
-
Characterize Your Reagents: The concentration of commercially available sec-BuLi solutions can vary over time. Regular titration is essential for accurate stoichiometry.
-
Monitor Every Step: Use analytical techniques like TLC and LC-MS to confirm the completion of each step before proceeding to the next. This self-validating approach prevents the waste of valuable materials and time.
By understanding the causality behind each experimental choice and paying meticulous attention to the critical parameters outlined in this guide, researchers can confidently approach the synthesis of this valuable intermediate, ensuring a reliable supply for their drug discovery programs.
References
- Vertex AI Search Grounding, "How to prepare and apply this compound?".
- ChemicalBook, "4-Chloro-7-azaindole synthesis".
- PubChem, "4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid".
- ChemicalBook, "4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis".
- Santa Cruz Biotechnology, "this compound | CAS 920966-03-6".
- Sigma-Aldrich, "this compound".
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A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 920966-03-6), a heterocyclic compound often used as an intermediate in organic synthesis. The procedures outlined here are designed to mitigate risks to personnel and the environment, ensuring that your laboratory practices align with the highest standards of safety and regulatory compliance.
The core principle of this guide is risk mitigation through informed action. The structure of this compound, containing a chlorinated pyridine ring, necessitates a disposal pathway that can manage halogenated organic waste and its hazardous combustion byproducts.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal-related activities, it is crucial to understand the hazard profile of this compound.
Hazard Classification:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[1][2] |
| H315 | Causes skin irritation[3][4] |
| H319 | Causes serious eye irritation[3][4] |
| H335 | May cause respiratory irritation[3][4] |
This data is a synthesis from available Safety Data Sheets (SDS) and may vary slightly between suppliers.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The immediate response to any exposure is critical:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[1][5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][3][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][3][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE is non-negotiable. The causality is simple: to prevent exposure, a physical barrier is essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[6]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, consider impervious clothing.[7]
-
Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[5]
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.[1][5]
Step 1: Segregation and Collection
-
Principle: Proper segregation prevents unintentional and hazardous reactions and ensures the waste enters the correct disposal stream.
-
Procedure:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Solid Waste."
-
Place all waste this compound into this container.
-
Also, collect any materials heavily contaminated with the compound, such as weighing paper, contaminated gloves, or absorbent pads used for minor spills, in this same container.
-
Ensure the container is kept closed when not in use and stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
-
Step 2: Handling Spills
-
Principle: A rapid and safe response to a spill contains the hazard and prevents wider contamination.
-
Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.[1][3]
-
Carefully sweep or vacuum the absorbed material into the designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Step 3: Arranging for Professional Disposal
-
Principle: The thermal decomposition of chlorinated organic compounds can generate highly toxic byproducts like hydrogen chloride gas and nitrogen oxides.[5] Therefore, specialized high-temperature incineration is the required disposal method.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup.[5]
-
Provide the full chemical name and CAS number (920966-03-6) for proper waste manifesting.
-
The approved disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[5] The afterburner ensures complete combustion at high temperatures, while the scrubber neutralizes the acidic gases (like HCl) produced during combustion, preventing their release into the atmosphere.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
IV. Regulatory Framework: Ensuring Compliance
The disposal of this compound falls under regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under 40 CFR § 261.3.[8] It is the responsibility of the waste generator (the laboratory) to correctly classify their waste and ensure it is managed in accordance with all federal, state, and local regulations.[8]
By adhering to the procedures outlined in this guide, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the environment.
References
- MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Capot Chemical.
- 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Safety D
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro- Safety D
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 4-chloro-5-fluoro- Safety D
- Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. Fluorochem Ltd.
- Regulations and Guidelines Applicable to Pyridine.
- 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Safety D
- This compound Product Page. Sigma-Aldrich.
- Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Safety D
- Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Safety D
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The causality behind each recommendation is explained to build a self-validating safety culture in your laboratory.
Critical Hazard Identification: The Foundation of Safety
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific hazard profile. This compound is a solid organic compound that presents multiple routes of exposure and associated health risks. A thorough understanding of its GHS (Globally Harmonized System) classifications is non-negotiable before the container is even opened.
The compound is classified as an irritant and is harmful through multiple exposure routes.[1][2] The primary hazards, as documented in authoritative databases, are summarized below.[1][3]
| Hazard Code | Hazard Statement | Practical Implication for Researchers |
| H302 | Harmful if swallowed | Ingestion of even small amounts can cause illness. Strict prohibition of mouth pipetting and hand-to-mouth contact is essential.[1] |
| H312 | Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic effects. Proper glove selection and immediate decontamination upon contact are critical.[1] |
| H315 | Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[1][4] |
| H319 | Causes serious eye irritation | Accidental contact with the eyes can cause significant, potentially lasting damage.[1][4] Chemical splash goggles are mandatory. |
| H332 | Harmful if inhaled | Inhaling the dust can be toxic.[1] All handling of the solid must be done with appropriate engineering controls. |
| H335 | May cause respiratory irritation | Inhalation of the powder can irritate the nose, throat, and lungs.[1][4] This reinforces the need for handling in a ventilated enclosure. |
Core PPE Mandates: Your Non-Negotiable Last Line of Defense
Engineering controls, such as a chemical fume hood, are the primary method for exposure prevention. However, PPE is essential to protect against accidental spills, splashes, and residual contamination.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the serious eye irritation risk (H319), you must wear:
-
Chemical Splash Goggles: These must be worn at all times in the laboratory where the chemical is handled.[5] They should conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[6] Goggles provide a full seal around the eyes, protecting from splashes, aerosols, and fine dust that can easily bypass standard safety glasses.
Skin and Body Protection
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[7]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory.[5] Never handle this chemical with any exposed skin on the legs, ankles, or feet.
Hand Protection: A Critical Choice
Glove selection is one of the most critical decisions. While nitrile gloves are common in laboratories, they are not recommended for handling pyridine-based compounds due to potential for rapid permeation.[7]
-
Recommended Gloves: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for extended contact, as they offer superior resistance to many heterocyclic compounds.[7]
-
Mandatory Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.[8]
-
Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[8][9]
-
Never wear gloves outside of the laboratory or to touch common surfaces like doorknobs or keyboards.[10]
-
Operational Safety Plan: Tailoring PPE to the Task
The risk of exposure changes based on the procedure. The following step-by-step guidance outlines the minimum PPE and engineering controls required for common laboratory tasks.
Procedure 1: Weighing and Solid Handling
This task presents the highest risk of aerosolization and inhalation (H332, H335).
-
Engineering Control: All weighing and transfers of the solid chemical must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[7][11]
-
Personal Protective Equipment:
-
Procedural Note: Minimize dust generation by handling the material gently.[4] Clean any spills within the enclosure immediately using a wet wipe or a HEPA-filtered vacuum.
Procedure 2: Solution Preparation and Reaction
This task involves risks of splashes and skin/eye contact.
-
Engineering Control: All work must be conducted within a certified chemical fume hood.[7]
-
Personal Protective Equipment:
-
Chemical splash goggles.
-
A face shield should be worn over goggles if there is a significant risk of splashing.[10]
-
Butyl rubber or PVA gloves.
-
Fully-buttoned lab coat.
-
-
Procedural Note: Add reagents slowly and ensure proper mixing to avoid uncontrolled reactions. Keep the fume hood sash at the lowest practical height.
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: Decision workflow for selecting appropriate engineering controls and PPE.
Emergency Protocols: Immediate and Correct Response
Accidents can happen despite the best precautions. A swift and correct response is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing while under an emergency shower.[7] Seek medical attention.[7]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
-
Spills:
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material, sweep up, and place in a sealed, labeled container for hazardous waste disposal.[4][7] Ensure you are wearing all recommended PPE, including respiratory protection if dust is present.
-
Large Spill: Evacuate the laboratory immediately and secure the area. Contact your institution's emergency response team (e.g., EH&S) or call 911.[7]
-
Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused chemical and reaction residues must be collected in a compatible, sealed, and labeled hazardous waste container.[7] Do not pour any amount down the drain. Arrange for disposal through your institution's licensed professional waste disposal service.[8]
By integrating these expert-level protocols into your daily workflow, you create a robust safety environment that protects you, your colleagues, and the integrity of your research.
References
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National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. PubChem. Retrieved from [Link]
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Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. WSU Environmental Health & Safety. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Capot Chemical. (2025, December 23). MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
